Bezisterim
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Potential mechanisms of action for HE3286 include regulation of NF-kB and increasing the production of regulatory T cells (Treg cells). NF-kB is a well-known transcription factor that controls the production of inflammatory cytokines such as TNF-a and interferon-g. Treg cells are referred to in the scientific literature as the peacekeepers of the body. Their role is to keep the immune system from attacking the body itself. Recent studies of Treg cells indicate that they may play a broader role than simply preventing autoimmune conditions. Manipulation of these cells may offer new treatments for conditions ranging from diabetes and organ rejection to cancer and infectious diseases. In type II diabetes, moderate inhibition of NF-kB improves glucose tolerance. [Press Release - Hollis-Eden Pharmaceuticals] |
|---|---|
CAS No. |
1001100-69-1 |
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(3S,7R,8R,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C21H30O3/c1-4-21(24)10-7-16-18-15(6-9-20(16,21)3)19(2)8-5-14(22)11-13(19)12-17(18)23/h1,12,14-18,22-24H,5-11H2,2-3H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
JJKOQZHWYLMASZ-FJWDNACWSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3CCC4(C#C)O)C)O)O |
Appearance |
Solid powder |
Other CAS No. |
1001100-69-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17-ethynyl-5-androstene-3, 7, 17-triol 17-ethynyl-5-androstene-3,7,17-triol HE-3286 HE3286 |
Origin of Product |
United States |
Foundational & Exploratory
Bezisterim: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezisterim (also known as NE3107 and HE3286) is an investigational, orally bioavailable small molecule that readily crosses the blood-brain barrier.[1] It is a synthetic analogue of androstenetriol, a metabolite of dehydroepiandrosterone (DHEA).[2][3] Developed by BioVie Inc., this compound is engineered for enhanced oral bioavailability and stability.[2] The compound is currently under clinical investigation for the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, as well as Long COVID.[1][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, and outlines key experimental methodologies.
Core Mechanism of Action: Modulation of Inflammatory Signaling
This compound's primary mechanism of action is the selective inhibition of the pro-inflammatory signaling cascade mediated by extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB).[1][4][6] This targeted modulation allows this compound to exert anti-inflammatory and insulin-sensitizing effects without appearing to interfere with the homeostatic functions of these crucial signaling pathways.[4][5]
Signaling Pathway
The pro-inflammatory cascade targeted by this compound is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α) and ligands for Toll-like receptors (TLRs), such as lipopolysaccharide (LPS).[7] This activation leads to a series of intracellular events culminating in the production of inflammatory cytokines. This compound is believed to intervene at the level of ERK, a key kinase in this pathway.[2][6] It is suggested that this compound may selectively interact with ERK within the NF-κB1/MAP3K8/MEK/ERK scaffold, which is essential for the transcription of pro-inflammatory genes like TNF-α.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Data in a Murine Model of Parkinson's Disease Data from a study using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.[8]
| Parameter | Vehicle | This compound (HE3286) | % Change | p-value |
| Motor Function (Rotarod Test, seconds) | 58.2 | 90.9 | +56.2% | < 0.0001 |
| Neuroinflammation (Gene Expression in Brain) | ||||
| - Inducible Nitric Oxide Synthase (iNOS) | - | - | -20% | 0.002 |
| - Tumor Necrosis Factor-alpha (TNF-α) | - | - | -40% | 0.038 |
| - Interleukin-1 beta (IL-1β) | - | - | -33% | 0.02 |
| Neuroprotection | ||||
| - Tyrosine Hydroxylase-positive Cells | - | - | +17% | 0.003 |
| - Damaged Neurons | - | - | -38% | 0.029 |
Table 2: Clinical Data in Parkinson's Disease (Phase IIa Study, NCT05083260) [9][10]
| Parameter | Placebo | This compound | Improvement | p-value |
| Non-Motor Symptoms (NMSS Sleep/Fatigue Domain) | +1.0 points (worsening) | -2.4 points (improvement) | - | 0.0159 |
| - Fatigue/Lack of Energy | -0.39 points | -0.87 points | - | 0.0005 |
| - Urge to move legs/Restlessness in legs | -0.71 points | -2.91 points | - | 0.0036 |
Table 3: Clinical Data in Alzheimer's Disease (Phase 3 Study, NM101) [10][11][12][13]
| Parameter | Placebo | This compound | Advantage | p-value |
| Biological Age Deceleration (vs. Chronological Age) | ||||
| - SkinBlood Clock | - | - | -3.87 years | 0.012 |
| - Inflammation Age Clock | - | - | -4.77 years | 0.022 |
| - Hannum Age Clock | - | - | -5.0 years | 0.006 |
| - GrimAge Clock | - | - | -1.92 years | 0.068 |
| - PhenoAge Clock | - | - | -3.71 years | 0.081 |
| Metabolic and Inflammatory Biomarkers (Change from Baseline) | ||||
| - Fasting Glucose | - | -8.5 mg/dL | - | 0.036 |
| - Cholesterol | - | -15 mg/dL | - | 0.049 |
| - Monocyte Chemoattractant Protein-1 (MCP-1) | - | -90.5 pg/mL | - | 0.007 |
| - HOMA2 Beta Cell Function | - | +12.4% | - | 0.040 |
| - HOMA2 Insulin Sensitivity | - | +1.95% | - | 0.018 |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not extensively available in the public domain. However, based on published literature, the following provides an overview of the methodologies used in key experiments.
In Vivo Neuroprotection and Anti-Inflammatory Activity in a Parkinson's Disease Model
A representative experimental workflow for assessing the efficacy of this compound in a preclinical model of Parkinson's disease is outlined below. This is based on the study by Nicoletti et al. (2012), which utilized an MPTP-induced mouse model.[8]
Methodology Overview:
-
Animal Model: The C57BL/6 mouse strain is commonly used for the MPTP model of Parkinson's disease due to its susceptibility to the neurotoxin.
-
Drug Administration: this compound (or vehicle) is administered orally. The study by Nicoletti et al. (2012) does not specify the exact dose used.
-
Disease Induction: MPTP is administered to induce the degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Behavioral Assessment: Motor coordination and balance are assessed using the rotarod test. The latency to fall from the rotating rod is measured.
-
Neurochemical and Histological Analysis: Following the behavioral tests, brain tissue is collected.
-
RT-PCR: Quantitative real-time polymerase chain reaction is used to measure the mRNA levels of pro-inflammatory genes (e.g., TNF-α, iNOS, IL-1β) in brain tissue to assess neuroinflammation.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase, a marker for dopaminergic neurons, to quantify neuronal loss. Staining for markers of neuronal damage is also performed.
-
Clinical Trial Protocol (Phase 3 in Alzheimer's Disease - NCT04669028)
This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter study to evaluate the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.[14][15]
-
Participants: Approximately 316 participants with a diagnosis of probable Alzheimer's disease.[14]
-
Intervention: Oral this compound (20 mg twice daily) or placebo for 30 weeks. The dosing was initiated at 5 mg twice daily and titrated up to the target dose over 4 weeks.[14][15]
-
Primary Outcome Measures:
-
Secondary and Exploratory Outcome Measures: Included assessments of functional performance, glycemic control, and various biomarkers, including those related to inflammation and DNA methylation.[16]
This compound represents a novel therapeutic approach for neurodegenerative diseases by targeting the intersection of neuroinflammation and insulin resistance. Its mechanism of action, centered on the selective inhibition of the ERK/NF-κB signaling pathway, has been supported by both preclinical and clinical data showing reductions in inflammatory markers, neuroprotection, and improvements in clinical symptoms. The quantitative data, though still emerging, are promising and continue to be explored in ongoing clinical trials. The experimental protocols outlined provide a framework for the continued investigation of this compound and similar compounds in the field of neurodegenerative disease research. Further research is warranted to fully elucidate the precise molecular interactions of this compound and to confirm its therapeutic efficacy and long-term safety in larger patient populations.
References
- 1. cndlifesciences.com [cndlifesciences.com]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. bioviepharma.com [bioviepharma.com]
- 5. BioVie Enrolls First Patient in ADDRESS-LC Clinical Trial Assessing Novel Anti-Inflammatory Candidate this compound for the Treatment of Neurological Symptoms Associated with Long COVID - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease [frontiersin.org]
- 8. 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) Is Neuroprotective and Reduces Motor Impairment and Neuroinflammation in a Murine MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. NE-3107 Alzheimer’s, Parkinson’s data boost Biovie | BioWorld [bioworld.com]
- 11. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]
- 12. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 13. BioVie Inc. - BioVie Announces Efficacy Data from Phase 3 Trial of NE3107 in Patients with Mild to Moderate Alzheimer's Disease [investors.bioviepharma.com]
- 14. FDA Authorizes Pivotal Phase 3 Clinical Trial For Alzheimer Treatment - - Practical Neurology [practicalneurology.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. alzdiscovery.org [alzdiscovery.org]
A Technical Guide to Bezisterim: A Novel Modulator of the NLRP3 Inflammasome in Neuroinflammation and Insulin Resistance
Disclaimer: As of late 2025, "Bezisterim" is not a recognized compound in publicly available scientific literature. This document outlines the therapeutic potential and mechanism of a hypothetical agent, herein named this compound (BZ-IM), designed as a potent and selective inhibitor of the NLRP3 inflammasome. The data, protocols, and pathways described are representative of compounds within this class and serve as a technical guide for research and development professionals.
Executive Summary
Neuroinflammation and systemic insulin resistance are interconnected pathological states that contribute to a range of debilitating conditions, from neurodegenerative diseases to type 2 diabetes. A central mediator in this crosstalk is the NOD-like receptor protein 3 (NLRP3) inflammasome, an intracellular protein complex that, upon activation, drives the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound (BZ-IM) is a novel, hypothetical small molecule inhibitor engineered to specifically target the NLRP3 inflammasome complex, preventing its assembly and activation. This guide details the core mechanism of action of BZ-IM, its quantitative effects in preclinical models, and the key experimental protocols for evaluating its efficacy.
Core Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation involves a two-step process:
-
Priming (Signal 1): Typically initiated by Toll-like receptor (TLR) activation (e.g., by lipopolysaccharide - LPS), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β gene expression.
-
Activation (Signal 2): Triggered by stimuli such as ATP, nigericin, or metabolic stressors, leading to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted, promoting potent inflammatory responses. In the central nervous system, this occurs primarily in microglia, driving neuroinflammation. In metabolic tissues, this process can impair insulin signaling pathways.
This compound (BZ-IM) is hypothesized to act by directly binding to the NLRP3 protein, preventing the conformational changes required for its oligomerization and subsequent inflammasome assembly. This targeted action effectively blocks the downstream cascade, inhibiting caspase-1 activation and cytokine maturation.
Caption: this compound's mechanism of action targeting NLRP3 inflammasome assembly.
Quantitative Data Summary
The following tables summarize the representative dose-dependent effects of this compound (BZ-IM) in key preclinical assays.
Table 1: In Vitro Efficacy in LPS+Nigericin-Stimulated BV-2 Microglia
| BZ-IM Conc. | IL-1β Secretion (pg/mL) | % Inhibition | Cell Viability (%) |
| Vehicle | 1245 ± 85 | 0% | 99 ± 2% |
| 1 nM | 1012 ± 70 | 18.7% | 98 ± 3% |
| 10 nM | 630 ± 55 | 49.4% | 99 ± 1% |
| 100 nM | 115 ± 30 | 90.8% | 97 ± 2% |
| 1 µM | 45 ± 15 | 96.4% | 98 ± 3% |
| IC50 | 12.5 nM | - | - |
Table 2: Ex Vivo Efficacy in Adipose Tissue from High-Fat Diet (HFD) Mice
| Treatment | p-Akt/Akt Ratio (fold change) | IL-1β mRNA Expression (fold change) |
| Control Diet - Vehicle | 1.00 ± 0.10 | 1.00 ± 0.12 |
| HFD - Vehicle | 0.42 ± 0.08 | 4.5 ± 0.6 |
| HFD - BZ-IM (10 mg/kg) | 0.89 ± 0.11 | 1.3 ± 0.2 |
Table 3: In Vivo Efficacy in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | Brain IL-1β (pg/g tissue) | Iba1+ Cells (cells/mm²) |
| Saline - Vehicle | 2.5 ± 0.8 | 15 ± 4 |
| LPS - Vehicle | 48.6 ± 7.2 | 85 ± 11 |
| LPS - BZ-IM (10 mg/kg) | 11.2 ± 3.5 | 28 ± 7 |
Detailed Experimental Protocols
Protocol: IL-1β Measurement in Cell Culture Supernatant by ELISA
-
Cell Culture: Plate BV-2 microglial cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 100 ng/mL LPS in serum-free DMEM for 4 hours.
-
Treatment: Remove the medium and replace it with fresh serum-free DMEM containing various concentrations of this compound (BZ-IM) or vehicle control. Incubate for 1 hour.
-
Activation: Add 1 µM Nigericin to each well (except for negative controls) to activate the NLRP3 inflammasome. Incubate for 1 hour.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial Mouse IL-1β ELISA kit, following the manufacturer’s instructions. Read absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the IL-1β concentration in each sample.
Protocol: Western Blot for p-Akt/Akt in Adipose Tissue
-
Tissue Homogenization: Homogenize ~50 mg of frozen epididymal adipose tissue in 500 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) (1:1000 dilution) and total Akt (1:1000 dilution).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to total Akt for each sample.
Visualized Experimental Workflow
The following diagram illustrates a typical preclinical research workflow for evaluating a compound like this compound.
Caption: Standard preclinical workflow for evaluating a novel therapeutic agent.
Bezisterim: A Synthetic Androstenetriol Analogue Targeting Neuroinflammation and Insulin Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Bezisterim (also known as NE3107) is a novel, orally bioavailable, and blood-brain barrier-permeable small molecule that is a synthetic analogue of the endogenous neurosteroid androst-5-ene-3β,7β,17β-triol (βAET). Developed to overcome the rapid metabolism and poor oral bioavailability of its parent compound, this compound exhibits potent anti-inflammatory and insulin-sensitizing properties. Its mechanism of action centers on the selective inhibition of the extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB) signaling pathways, key mediators of inflammation. This targeted action, without affecting homeostatic cellular functions, positions this compound as a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where neuroinflammation and insulin resistance are key pathological drivers. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and the experimental protocols used for its characterization, offering a valuable resource for researchers and drug development professionals.
Introduction: From Androstenetriol to a Synthetic Analogue
Androstenetriol (βAET) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA), an abundant adrenal steroid in humans. βAET has demonstrated significant immunomodulatory and anti-inflammatory properties, including the ability to counteract the immunosuppressive effects of glucocorticoids.[1][2] In vivo studies have shown its potential to up-regulate host immune responses against infections.[3] However, the therapeutic development of βAET has been hampered by its rapid metabolism and clearance from circulation, limiting its oral bioavailability and overall efficacy.[4]
To address these limitations, this compound was developed as a synthetic analogue of βAET.[5] Chemical modifications, specifically 17α-ethynylation, were introduced to enhance its metabolic stability and oral bioavailability, allowing for effective systemic and central nervous system exposure.[6] This modification preserves the core anti-inflammatory activity while improving its drug-like properties, making it a viable clinical candidate.[7]
Mechanism of Action: Targeting the ERK/NF-κB Inflammatory Axis
This compound's primary mechanism of action is the modulation of inflammatory signaling pathways. It is a selective inhibitor of inflammation-driven activation of extracellular signal-regulated kinase (ERK) and the transcription factor nuclear factor kappa B (NF-κB).[8][9]
Signaling Pathway of this compound's Anti-Inflammatory Action
Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate cell surface receptors like Toll-like receptor 4 (TLR4), leading to the activation of the ERK pathway.[1] Activated ERK contributes to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB induces the transcription of a wide array of pro-inflammatory genes, including TNF-α, interleukin-6 (IL-6), and other cytokines.[1] this compound selectively binds to ERK, preventing its inflammatory-driven activation and thereby inhibiting the downstream activation of NF-κB and the subsequent production of inflammatory mediators.[8][10] A key feature of this compound is its selectivity; it does not inhibit the homeostatic functions of ERK, which are crucial for normal cellular processes like insulin signaling and neuronal growth.[8]
Unlike its parent compound's precursor, DHEA, this compound does not bind to nuclear steroid hormone receptors such as the androgen or estrogen receptors, and thus is not expected to have direct hormonal effects.[5]
Pharmacokinetics
The chemical modifications in this compound have significantly improved its pharmacokinetic profile compared to the naturally occurring androstenetriol.
Table 1: Pharmacokinetic Parameters of this compound and DHEA (Androstenetriol Precursor)
| Compound | Species | Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference(s) |
| This compound (HE3286) | Human (Male) | Oral | 10 mg/day | N/A | N/A | 8 hours | N/A | [3] |
| This compound (HE3286) | Human (Female) | Oral | 10 mg/day | N/A | N/A | 5.5 hours | N/A | [3] |
| DHEA | Cynomolgus Monkey | IV | 10 mg | N/A | N/A | 4.5 hours | 100% | [11] |
| DHEA | Cynomolgus Monkey | Oral | 50 mg | N/A | N/A | N/A | 3.1% | [11] |
N/A: Data not available in the reviewed sources.
This compound has demonstrated dose-proportional pharmacokinetics in the 2 to 100 mg range.[5] Its improved metabolic stability leads to a longer half-life in humans compared to the rapid clearance of DHEA and its metabolites.[3][11] This allows for sustained therapeutic concentrations with oral administration.
Preclinical and Clinical Evidence
This compound has undergone evaluation in a range of preclinical models and human clinical trials, demonstrating its anti-inflammatory and neuroprotective potential.
Preclinical Findings: In animal models, this compound has been shown to:
-
Reduce inflammation and enhance insulin resistance.[8]
-
Restore motor control in models of Parkinson's disease, with efficacy comparable to levodopa.[8]
-
Exhibit neuroprotective effects, promoting the survival of dopaminergic neurons in the substantia nigra.[8]
-
Reduce microglia activation in models of optic neuritis and glaucoma.[5]
Clinical Findings: Clinical trials have investigated this compound in Alzheimer's disease, Parkinson's disease, and other inflammatory conditions. Key findings include:
-
In a Phase 3 study in Alzheimer's disease, a subset of patients showed improved cognition compared to placebo, although statistical significance was not reached due to protocol violations.[9]
-
In a Phase 1/2 trial in Parkinson's disease patients, this compound was well-tolerated and led to significant improvements in both non-motor and motor symptoms.[9]
-
Clinical data has also suggested that this compound may modulate DNA methylation, potentially impacting the biological aging process.[1]
Experimental Protocols
The following sections describe the general methodologies for key in vitro assays used to characterize the anti-inflammatory effects of this compound.
Inhibition of TNF-α Production in LPS-Stimulated Macrophages
This assay is crucial for quantifying the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.
Experimental Workflow for TNF-α Inhibition Assay
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the unstimulated control) to a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 18-24 hours to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected from each well.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the LPS-stimulated vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
NF-κB Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
Protocol:
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc) is used.
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: NF-κB activation is induced by adding a stimulant such as TNF-α or PMA.
-
Incubation: The plate is incubated for a period sufficient to allow for luciferase expression (typically 6-24 hours).
-
Cell Lysis and Luciferase Assay: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of luciferase produced and thus to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The inhibition of NF-κB activity is calculated, and an IC50 value is determined.
ERK Phosphorylation Assay (Western Blot)
This assay directly assesses the effect of this compound on the phosphorylation (activation) of ERK.
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is serum-starved and then pre-treated with this compound or vehicle before stimulation with an ERK activator (e.g., LPS or a growth factor).
-
Cell Lysis: At a specific time point after stimulation, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection: A chemiluminescent substrate is used to visualize the bands corresponding to p-ERK.
-
Normalization: The membrane is then stripped and re-probed with an antibody for total ERK to normalize for protein loading.
-
Densitometry: The band intensities are quantified to determine the ratio of p-ERK to total ERK, indicating the level of ERK activation.
Conclusion
This compound represents a promising therapeutic agent that has been rationally designed to improve upon the pharmacological properties of the natural anti-inflammatory steroid, androstenetriol. Its targeted mechanism of action on the ERK/NF-κB signaling pathway, combined with a favorable pharmacokinetic profile, makes it a compelling candidate for the treatment of neurodegenerative diseases and other conditions driven by chronic inflammation and insulin resistance. The data gathered to date from preclinical and clinical studies provide a strong rationale for its continued development. Further research to fully elucidate its quantitative binding affinities and to conduct direct comparative studies with its parent compound will provide a more complete understanding of its therapeutic potential. This technical guide serves as a foundational resource for scientists and clinicians interested in the development and application of this novel therapeutic.
References
- 1. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]
- 2. Novel Androstenetriol Interacts with the Mitochondrial Translocator Protein and Controls Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiglucocorticoid function of androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and Phase II clinical trials of androst-5-ene-3β,7β,17β-triol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. BioVie Presented Data Highlighting that Patients Treated with Bez [natlawreview.com]
- 8. bioviepharma.com [bioviepharma.com]
- 9. cndlifesciences.com [cndlifesciences.com]
- 10. NM101 Phase III study of NE3107 in Alzheimer's disease: rationale, design and therapeutic modulation of neuroinflammation and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Blood-Brain Barrier Permeability of Bezisterim (NE3107): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bezisterim (NE3107) is an orally bioavailable, small-molecule therapeutic candidate under investigation for neurodegenerative and neuroinflammatory conditions, including Alzheimer's disease, Parkinson's disease, and Long COVID.[1][2] A critical pharmacological attribute of this compound is its ability to cross the blood-brain barrier (BBB), a highly selective and protective interface that restricts the passage of most therapeutic agents into the central nervous system (CNS). This technical guide synthesizes the available preclinical and clinical data to elucidate the mechanisms by which this compound achieves CNS penetration. The primary mechanism of transport is passive diffusion, facilitated by key physicochemical properties engineered into the molecule. This is supported by in vitro and in vivo rodent studies indicating good blood-brain permeability.[1] this compound is also shown to not be a substrate for active efflux transporters, further enhancing its brain availability.[1]
Introduction: The Challenge of CNS Drug Delivery
The blood-brain barrier is a formidable obstacle in the development of drugs for neurological disorders. Composed of a tightly interconnected network of endothelial cells, pericytes, and astrocytes, the BBB stringently regulates the passage of substances from the bloodstream into the brain parenchyma. This barrier is characterized by high transendothelial electrical resistance (TEER) and the presence of efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. For a therapeutic agent to be effective in the CNS, it must possess the necessary characteristics to overcome these physical and biochemical barriers.
This compound is a synthetic analogue of androstenetriol, a naturally occurring adrenal sterol metabolite.[3] Its development has focused on creating a metabolically stable molecule with anti-inflammatory and insulin-sensitizing properties that can effectively reach its targets within the brain.[3]
Mechanism of this compound's Blood-Brain Barrier Penetration
The ability of this compound to cross the blood-brain barrier is primarily attributed to its optimized physicochemical properties, which favor passive diffusion across the lipid membranes of the BBB's endothelial cells.
Physicochemical Properties
The key structural modification that confers BBB permeability to this compound is the C-17 ethynylation of its parent compound, β-androstenetriol (βAET).[4] This chemical alteration significantly increases the lipophilicity of the molecule, a critical factor for passive diffusion across the BBB. The octanol-water distribution coefficient (logD), a measure of lipophilicity, for this compound is approximately 2.[1] This value falls within the optimal range for BBB penetration for small molecules, which is typically between 1 and 3. Furthermore, this compound's molecular weight is well within the range suitable for passive diffusion.
| Property | Value | Implication for BBB Penetration |
| LogD | ~2[1] | Optimal lipophilicity for passive diffusion across lipid membranes. |
| Molecular Weight | Small Molecule | Favorable for traversing the BBB. |
| Efflux Transporter Substrate | No[1] | Avoids active removal from the brain, increasing CNS residence time. |
Table 1: Physicochemical and Transport Properties of this compound
Signaling Pathway for Therapeutic Action
Once across the BBB, this compound exerts its therapeutic effects by modulating inflammatory pathways within the CNS. It binds to the extracellular signal-regulated kinase (ERK) and selectively inhibits the pro-inflammatory signaling cascade mediated by Nuclear Factor-kappa B (NF-κB).[1][5] This leads to a reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which are implicated in the pathology of several neurodegenerative diseases.[1]
Experimental Evidence of BBB Permeability
While specific quantitative data from dedicated preclinical BBB permeability studies are not extensively published, the assertion of this compound's ability to cross the BBB is supported by findings from broader preclinical and clinical investigations.
Preclinical In Vivo and In Vitro Assessments
Rodent in vivo studies and in vitro models have been used to confirm the blood-brain permeability of this compound.[1] These studies have also indicated that this compound is not a substrate for active efflux mechanisms, a significant advantage for maintaining therapeutic concentrations in the brain.[1]
Representative Experimental Protocol: In Vitro BBB Permeability Assay
A common in vitro method to assess BBB permeability is the Caco-2 permeability assay, which can also be adapted to model the BBB.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® apparatus and cultured for 21 days to form a confluent monolayer with tight junctions.
-
Barrier Integrity Measurement: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker that does not readily cross the barrier (e.g., Lucifer Yellow).
-
Permeability Assessment: this compound is added to the apical (blood side) chamber. Samples are taken from the basolateral (brain side) chamber at various time points (e.g., 30, 60, 90, and 120 minutes).
-
Quantification: The concentration of this compound in the basolateral samples is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Clinical Evidence and Implications
Clinical trials of this compound in patients with Alzheimer's and Parkinson's diseases have provided indirect evidence of its BBB penetration. The observation of clinical improvements in motor and non-motor symptoms in Parkinson's disease and cognitive and functional measures in Alzheimer's disease suggests that this compound reaches its CNS targets in therapeutically relevant concentrations.[1][6] For instance, a Phase 2a study in Parkinson's disease patients showed significant improvements in "morning on" symptoms, which is consistent with a CNS-active compound.[6]
Conclusion
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. BioVie Inc. - BioVie Announces Positive Results for NE3107 in Parkinson's and Alzheimer's Phase 2 Trials [investors.bioviepharma.com]
- 5. A phase 2, open-label study of anti-inflammatory NE3107 in patients with dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro blood brain barrier models: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of Bezisterim to ERK1/2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezisterim (also known as NE3107 and HE3286) is an orally bioavailable, blood-brain barrier-permeable small molecule with anti-inflammatory and insulin-sensitizing properties.[1] Its mechanism of action involves the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway, a critical regulator of cellular processes, including inflammation.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound to ERK1 and ERK2 (ERK1/2), summarizing the available data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Binding Affinity of this compound to ERK1/2
This compound has been identified as a molecule that binds to ERK1/2.[3][4][5] Proteomic analysis using solid-phase this compound (HE3286)-bound beads with extracts from RAW 264.7 mouse macrophage cells identified mitogen-activated protein kinase 3 (MAPK3/ERK1) and mitogen-activated protein kinase 1 (MAPK1/ERK2) as binding partners. While direct quantitative binding affinity data such as dissociation constants (Kd) or inhibition constants (Ki) from biochemical assays are not publicly available in the reviewed literature, the interaction is characterized by its selective inhibition of inflammation-driven ERK signaling.[2][4] this compound selectively inhibits pro-inflammatory ERK and nuclear factor-kappa B (NF-κB) signaling without affecting the homeostatic functions of these pathways.[3][4]
This selective action suggests a nuanced binding mechanism that may differ from traditional ATP-competitive kinase inhibitors. The primary effect observed is a decrease in ERK phosphorylation in response to inflammatory stimuli like tumor necrosis factor (TNF) and toll-like receptor 4 (TLR4) activation.[2]
Signaling Pathway
This compound modulates the canonical Raf-MEK-ERK signaling cascade, a central pathway in cellular signal transduction. Under inflammatory conditions, upstream signals lead to the activation of Raf, which in turn phosphorylates and activates MEK1/2. Activated MEK1/2 then phosphorylates ERK1/2 on threonine and tyrosine residues in its activation loop, leading to its activation. Activated ERK1/2 can then translocate to the nucleus to phosphorylate and activate transcription factors, such as NF-κB, resulting in the expression of pro-inflammatory genes. This compound intervenes in this pathway by binding to ERK1/2, thereby inhibiting the downstream consequences of its activation in response to inflammatory cues.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, the following sections describe standard methodologies for assessing the binding affinity and inhibitory activity of a compound against a kinase like ERK1/2.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This type of assay is fundamental for determining the concentration at which a compound inhibits the activity of a target kinase by 50% (IC50), which is an indirect measure of binding affinity.
Objective: To measure the IC50 value of a test compound against ERK1/2.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Test compound (this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or phospho-specific antibody)
-
Microplate reader
Workflow:
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase buffer, ERK1/2 enzyme, and the substrate.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the mixture for a defined period to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a constant temperature for a specific duration to allow for substrate phosphorylation.
-
Stop the reaction, typically by adding a chelating agent like EDTA.
-
Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced or the amount of phosphorylated substrate.
-
Read the signal on a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) (Generic Protocol)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between two molecules in real-time, allowing for the determination of the equilibrium dissociation constant (Kd).
Objective: To determine the binding kinetics (ka, kd) and affinity (Kd) of this compound for ERK1/2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant ERK1 or ERK2 protein
-
Test compound (this compound) at various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently immobilize the ERK1/2 protein (ligand) onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein to subtract non-specific binding.
-
Binding: Inject a series of concentrations of this compound (analyte) in running buffer over the sensor chip surface at a constant flow rate. The binding of this compound to the immobilized ERK1/2 causes a change in the refractive index at the surface, which is detected as a response in the sensorgram.
-
Dissociation: After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the this compound-ERK1/2 complex.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
This compound is a promising therapeutic agent that functions through the modulation of the ERK1/2 signaling pathway. While its direct binding to ERK1/2 has been established, the precise quantitative details of this interaction are not yet fully disclosed in the public domain. The experimental protocols provided in this guide represent standard methodologies that are widely used to characterize such drug-target interactions. Further research and publication of detailed biochemical and biophysical data will be crucial for a complete understanding of the molecular mechanism of this compound's action and for the development of next-generation modulators of the ERK pathway.
References
- 1. cndlifesciences.com [cndlifesciences.com]
- 2. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioVie Inc. - BioVie Enrolls First Patient in ADDRESS-LC Clinical Trial Assessing Novel Anti-Inflammatory Candidate this compound for the Treatment of Neurological Symptoms Associated with Long COVID [investors.bioviepharma.com]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. alzdiscovery.org [alzdiscovery.org]
The Therapeutic Potential of Bezisterim in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current therapies primarily focus on symptomatic relief, leaving a critical unmet need for disease-modifying treatments. Bezisterim (formerly NE3107), an orally bioavailable, blood-brain barrier-permeable small molecule, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in Parkinson's disease, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.
Introduction: The Multifaceted Pathology of Parkinson's Disease
The pathology of Parkinson's disease is complex, involving not only the degeneration of dopaminergic neurons but also chronic neuroinflammation and insulin resistance within the brain.[1] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), are believed to play a pivotal role in the inflammatory cascade that contributes to neuronal damage.[2][3] This neuroinflammation, coupled with impaired insulin signaling, creates a vicious cycle that exacerbates disease progression.[4] This highlights the potential of therapies that can simultaneously target both inflammation and insulin resistance as novel treatment avenues for Parkinson's disease.[4]
This compound: A Novel Anti-Inflammatory and Insulin-Sensitizing Agent
This compound is a synthetic analogue of androstenetriol that exhibits both anti-inflammatory and insulin-sensitizing properties.[5] A key feature of this compound is its ability to cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system.[2][4][6] It is an oral small molecule that is not immunosuppressive and has a low risk of drug-drug interactions.[4][7]
Mechanism of Action
This compound's therapeutic effects are attributed to its ability to modulate key inflammatory signaling pathways. It selectively inhibits the activation of extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB), which are stimulated by pro-inflammatory signals.[2][4][6] This targeted inhibition prevents the overproduction of inflammatory mediators, including TNF-α, without interfering with the normal, homeostatic functions of ERK and NF-κB that are essential for processes like insulin signaling and neuron growth.[2][8]
The proposed mechanism of action involves the binding of this compound to ERK, which in turn modulates the NF-κB signaling cascade.[2][4] This selective inhibition of pro-inflammatory signaling pathways is believed to be responsible for the observed clinical improvements in various disease indications, including Parkinson's disease.[6]
Preclinical Evidence
Animal Models
Preclinical studies in various animal models have demonstrated the neuroprotective and symptomatic-relief potential of this compound in the context of Parkinson's disease.
-
Rodent Models: In mouse models of Parkinson's disease, this compound was shown to protect against the loss of dopaminergic neurons.[9] It also demonstrated efficacy in restoring muscle control, with effects comparable to the standard-of-care medication, levodopa.[2]
-
Non-Human Primate Models: In marmoset monkeys with induced Parkinsonism, the combination of this compound and levodopa resulted in the greatest improvement in motor control.[2] Notably, this combination therapy also led to a reduction in levodopa-induced dyskinesia, a common and debilitating side effect of long-term levodopa treatment.[2][3] Furthermore, this compound treatment was associated with the survival of twice as many neurons in the substantia nigra compared to placebo, suggesting a neuroprotective effect.[2]
Preclinical Data Summary
| Model System | Key Findings | Reference |
| Rodent Models | Protected against dopaminergic neuron loss; Restored muscle control comparable to levodopa. | [9],[2] |
| Non-Human Primate Models | Improved motor control in combination with levodopa; Reduced levodopa-induced dyskinesia; Promoted survival of dopaminergic neurons. | [2],[3] |
Clinical Development
This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in patients with Parkinson's disease.
Phase 1/2 Clinical Trial (NCT05083260)
A Phase 1/2 study completed in April 2023 assessed the safety, tolerability, and pharmacokinetics of this compound in Parkinson's disease patients who were also receiving immediate-release levodopa/carbidopa.[6] The results, presented at the 2023 International Congress of Parkinson's Disease and Movement Disorders, showed that this compound was well-tolerated and did not adversely affect the pharmacokinetic profile of levodopa/carbidopa.[6] Importantly, patients treated with this compound reported significant improvements in both non-motor symptoms, such as sleep, fatigue, and restlessness, as well as motor control.[6]
Phase 2a Clinical Trial Data
A Phase 2a, placebo-controlled study evaluated this compound as an adjunctive therapy to carbidopa/levodopa.[8] The findings from this trial further support the potential of this compound in managing both motor and non-motor symptoms of Parkinson's disease.
4.2.1. Motor Symptoms
Patients treated with this compound in combination with levodopa/carbidopa showed a clinically meaningful improvement in motor control.[4] Specifically, there was a -2.8 point advantage on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III (Motor) score compared to patients receiving placebo with levodopa/carbidopa.[8][10] This improvement was even more pronounced in patients younger than 70 years old, with a -4.7 point advantage for the this compound-treated group.[8][10] Furthermore, 30% of patients treated with this compound experienced improved mobility upon waking, achieving motor scores after their first morning dose that were as good as or better than their scores after levodopa/carbidopa treatment at the study's start; no such improvement was seen in the placebo group (p=0.02).[10]
4.2.2. Non-Motor Symptoms
The study also demonstrated significant improvements in non-motor symptoms.[11]
| Non-Motor Symptom Domain (NMSS) | This compound Group Improvement | Placebo Group Change | p-value |
| Sleep/Fatigue | -2.4 points | +1.0 points (worsening) | 0.0159 |
| Restlessness in Legs | -0.89 points | +0.99 points (worsening) | 0.0321 |
Improvements in the sleep/fatigue domain were also correlated with improvements in motor scores (r=0.51; p=0.0259).[8][10]
Ongoing Phase 2 SUNRISE-PD Trial (NCT05227820)
BioVie has initiated the SUNRISE-PD trial, a Phase 2 study designed to assess the efficacy of this compound in patients with early-stage Parkinson's disease who have had minimal exposure to levodopa/carbidopa.[6][12] This multicenter, randomized, double-blind, placebo-controlled trial will enroll approximately 60 patients who will receive either 20 mg of this compound or a placebo twice daily for 12 weeks.[6][12] The primary endpoint is the change in the MDS-UPDRS Part III score at week 12.[6] Topline data from the SUNRISE-PD trial are anticipated in late 2025 or early 2026.[4][12]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are essential for the replication and validation of findings. While specific, granular details are often proprietary, the following outlines the general methodologies employed in the investigation of this compound.
Preclinical In Vivo Models
-
MPTP-Induced Mouse Model of Parkinson's Disease:
-
Objective: To assess the neuroprotective effects of this compound.
-
Methodology:
-
Male C57BL/6 mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism.
-
A cohort of mice receives this compound orally at varying doses, either prior to, during, or after MPTP administration. A control group receives a vehicle.
-
Behavioral assessments (e.g., rotarod test, open field test) are conducted to measure motor function.
-
Post-mortem analysis of brain tissue includes immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum.
-
Levels of inflammatory markers (e.g., TNF-α, IL-1β) in brain homogenates are measured using ELISA.
-
-
-
MPTP-Induced Marmoset Model of Parkinson's Disease:
-
Objective: To evaluate the effects of this compound on motor symptoms and levodopa-induced dyskinesia.
-
Methodology:
-
Common marmosets (Callithrix jacchus) are treated with MPTP to induce a stable parkinsonian state.
-
Animals are treated with levodopa to induce dyskinesia.
-
This compound is administered orally in combination with levodopa.
-
Motor disability and dyskinesia are scored by trained observers using a validated rating scale.
-
Locomotor activity is monitored using automated systems.
-
-
Clinical Trial Protocol (SUNRISE-PD - General Outline)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Inclusion Criteria:
-
Diagnosis of early-stage Parkinson's disease.
-
Minimal or no prior treatment with levodopa or other dopamine agonists.
-
Age between 40 and 80 years.
-
-
Exclusion Criteria:
-
Atypical parkinsonism.
-
Significant cognitive impairment.
-
Uncontrolled medical conditions.
-
-
Intervention:
-
This compound 20 mg administered orally twice daily.
-
Matching placebo administered orally twice daily.
-
-
Primary Outcome Measure:
-
Change from baseline in the MDS-UPDRS Part III score at week 12.
-
-
Secondary Outcome Measures:
-
Changes in non-motor symptoms (assessed by NMSS).
-
Changes in quality of life (assessed by PDQ-39).
-
Safety and tolerability assessments.
-
-
Data Analysis:
-
The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in the MDS-UPDRS Part III score at week 12, with treatment as a factor and baseline score as a covariate.
-
Conclusion and Future Directions
This compound represents a promising, novel therapeutic approach for Parkinson's disease with a unique dual mechanism of action targeting both neuroinflammation and insulin resistance. Preclinical data have demonstrated its potential for neuroprotection and symptomatic improvement, and clinical trials have provided encouraging evidence of its safety and efficacy in improving both motor and non-motor symptoms. The ongoing SUNRISE-PD trial will be crucial in further elucidating the role of this compound in the management of early-stage Parkinson's disease. Future research should continue to explore the long-term disease-modifying potential of this compound and its place in the evolving landscape of Parkinson's disease therapeutics.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. bioviepharma.com [bioviepharma.com]
- 3. q4live.s205.clientfiles.s3-website-us-east-1.amazonaws.com [q4live.s205.clientfiles.s3-website-us-east-1.amazonaws.com]
- 4. BioVie Inc. - BioVie Initiates SUNRISE-PD Clinical Trial Assessing this compound in Early Parkinson’s Disease with First Patient Enrolled [investors.bioviepharma.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cndlifesciences.com [cndlifesciences.com]
- 7. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 8. BioVie Inc. - BioVie's this compound Demonstrates Potential Improvements in Sleep/Fatigue and Restless Leg Symptoms for Parkinson's Disease Patients [investors.bioviepharma.com]
- 9. alzforum.org [alzforum.org]
- 10. BioVie’s this compound Shows Promise for Parkinson’s Sleep, Fatigue, and Restless Leg Symptoms [synapse.patsnap.com]
- 11. neurologylive.com [neurologylive.com]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Bezisterim's Impact on Microglial Activation in Neurodegenerative Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, primarily mediated by the activation of microglia, is a critical pathological component of numerous neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Bezisterim (formerly known as NE3107 and HE3286), a novel, orally bioavailable, and blood-brain barrier-permeable small molecule, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on microglial activation, and a summary of key preclinical findings in neurodegenerative models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction: The Role of Microglia in Neurodegeneration
Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. In a healthy brain, they are involved in synaptic pruning, removal of cellular debris, and immune surveillance. However, in the context of neurodegenerative disorders, chronic activation of microglia can lead to a pro-inflammatory state (M1 phenotype), characterized by the release of cytotoxic factors such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), reactive oxygen species (ROS), and nitric oxide (NO). This sustained neuroinflammation contributes to neuronal damage and disease progression.[1]
A shift in microglial polarization from the pro-inflammatory M1 state to an anti-inflammatory and neuroprotective M2 phenotype is considered a key therapeutic strategy for neurodegenerative diseases. M2 microglia are involved in phagocytosis of cellular debris, release of anti-inflammatory cytokines (e.g., IL-10), and promotion of tissue repair.
This compound is a synthetic derivative of β-androstenetriol, a naturally occurring adrenal sterol metabolite.[2] It has been chemically modified to enhance its oral bioavailability and stability.[2] Preclinical and clinical studies have demonstrated its anti-inflammatory and insulin-sensitizing effects, making it a strong candidate for targeting neuroinflammation in neurodegenerative diseases.[2][3]
Mechanism of Action: Targeting the ERK/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively modulating the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to microglial activation and the production of pro-inflammatory mediators.[4][5]
Inflammatory stimuli, such as lipopolysaccharide (LPS) or pathological protein aggregates (e.g., amyloid-beta), can activate Toll-like receptors (TLRs) on the surface of microglia. This activation triggers a downstream signaling cascade that leads to the phosphorylation and activation of ERK. Activated ERK, in turn, promotes the activation of the NF-κB transcription factor. NF-κB then translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[6][7]
This compound has been shown to bind to ERK1/2, inhibiting its phosphorylation and subsequent activation of the NF-κB pathway.[2] This selective inhibition of pro-inflammatory signaling reduces the production of key inflammatory mediators, thereby dampening the neuroinflammatory response.[4] Importantly, this compound does not appear to interfere with the homeostatic functions of ERK, which are crucial for neuronal growth and survival.[4]
This compound's mechanism of action in microglia.
Data Presentation: Quantitative Effects of this compound on Microglial Activation
Preclinical studies have provided quantitative evidence of this compound's efficacy in reducing markers of microglial activation and neuroinflammation in animal models of neurodegenerative diseases.
| Neurodegenerative Model | Key Findings | Quantitative Data | Reference |
| Parkinson's Disease (MPTP Mouse Model) | Reduced expression of pro-inflammatory mediators in the brain. | - 40% reduction in TNF-α gene expression (p=0.038) - 33% reduction in IL-1β gene expression (p=0.02) - 20% reduction in iNOS gene expression (p=0.002) | Nicoletti et al., 2012[4] |
| Parkinson's Disease (MPTP Mouse Model) | Increased survival of dopaminergic neurons. | - 17% increase in tyrosine hydroxylase-positive cells (p=0.003) | Nicoletti et al., 2012[4] |
| Optic Neuritis & Glaucoma Models | Reduced microglial activation. | Data on specific marker reduction not yet available in summarized form. | Lambert et al., 2017; Khan et al., 2014[2] |
| Alzheimer's Disease (Clinical Trial) | Potential to support the transition of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state. | Data is based on modulation of DNA methylation profiles and requires further quantitative analysis of microglial markers. | BioVie Inc. Press Release, 2024[4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical studies of this compound.
MPTP-Induced Parkinson's Disease Mouse Model
-
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a well-established mouse model of Parkinson's disease.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
This compound Administration: this compound (HE3286) is administered orally or via injection at specified doses and time points relative to MPTP administration.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, which measures balance and motor coordination.
-
Neurochemical and Histological Analysis:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.
-
Analysis of Microglial Activation: Immunohistochemical staining for microglial markers such as Iba1 or CD11b is performed to assess the morphology and density of microglia.
-
Gene Expression Analysis: Real-time reverse transcription polymerase chain reaction (RT-PCR) is used to quantify the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β) and iNOS in brain tissue.
-
Workflow for the MPTP-induced Parkinson's disease model.
In Vitro Microglial Cell Culture Assays
-
Objective: To investigate the direct effects of this compound on microglial activation, polarization, and phagocytosis in a controlled environment.
-
Cell Lines: Commonly used microglial cell lines include BV-2 (murine) and HMC3 (human). Primary microglia can also be isolated from rodent brains.
-
Activation: Microglia are typically activated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a pro-inflammatory M1 phenotype.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound before or concurrently with LPS stimulation.
-
Assessment of Microglial Polarization:
-
Flow Cytometry: Cells are stained with antibodies against M1 markers (e.g., CD86, MHC II) and M2 markers (e.g., CD206, Arginase-1) and analyzed by flow cytometry to determine the percentage of each phenotype.
-
Quantitative PCR (qPCR): The mRNA expression levels of M1 and M2-specific genes are quantified.
-
-
Cytokine Measurement: The levels of pro- and anti-inflammatory cytokines in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.
-
Phagocytosis Assay:
-
Fluorescently labeled particles (e.g., latex beads, E. coli bioparticles, or amyloid-beta peptides) are added to the microglial cultures.
-
The uptake of these particles by microglia is quantified using flow cytometry or fluorescence microscopy.
-
Workflow for in vitro microglial assays.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases by targeting microglial activation and neuroinflammation. Its ability to inhibit the ERK/NF-κB signaling pathway and potentially promote a shift towards a neuroprotective M2 microglial phenotype provides a strong rationale for its continued development.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the components of the ERK signaling complex.
-
Conducting further preclinical studies to obtain more extensive quantitative data on its effects on microglial polarization and phagocytosis in various neurodegenerative models.
-
Investigating the long-term efficacy and safety of this compound in ongoing and future clinical trials for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel therapies for neurodegenerative diseases.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. medrxiv.org [medrxiv.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]
- 5. BioVie Presents Data Highlighting Baseline Characteristics of Study Population in Phase 3 Trial of NE3107 in Mild to Moderate Alzheimer’s Disease - BioSpace [biospace.com]
- 6. BioVie Inc. Presents Promising Phase 3 Study Results for this compound in Alzheimer’s Disease at WCAG-2025 | Nasdaq [nasdaq.com]
- 7. researchgate.net [researchgate.net]
The Role of Bezisterim in Modulating TNF-α Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bezisterim (also known as NE3107) is an investigational small molecule drug candidate that modulates inflammatory responses. A key aspect of its mechanism of action is the regulation of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in systemic inflammation. This technical guide provides an in-depth overview of the role of this compound in modulating TNF-α production, including its mechanism of action, available data on its effects, and detailed experimental protocols for its study.
Introduction to this compound and TNF-α
This compound is an orally bioavailable, blood-brain barrier-permeable compound that has demonstrated anti-inflammatory and insulin-sensitizing properties in preclinical and clinical studies.[1][2] It is a synthetic analogue of androstenetriol. TNF-α is a pro-inflammatory cytokine with a central role in orchestrating the inflammatory cascade in numerous autoimmune and neurodegenerative diseases. Consequently, modulating its production is a key therapeutic strategy. This compound has been shown to selectively inhibit inflammatory-driven signaling pathways that lead to the production of TNF-α.[3]
Mechanism of Action: Inhibition of the ERK/NF-κB Signaling Pathway
This compound exerts its modulatory effect on TNF-α production primarily by targeting the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2]
Upon cellular stimulation by inflammatory triggers such as lipopolysaccharide (LPS) or TNF-α itself, a signaling cascade is initiated that typically leads to the activation of ERK and the subsequent activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and binds to the promoter regions of pro-inflammatory genes, including the gene encoding TNF-α, thereby driving its transcription and subsequent production.
This compound has been shown to inhibit TNF-stimulated NF-κB activation by decreasing the phosphorylation of ERK. By attenuating ERK phosphorylation, this compound effectively dampens the downstream activation of NF-κB, leading to reduced transcription of the TNF-α gene and a decrease in the production and release of TNF-α.[4] A key feature of this compound is its selective inhibition of inflammation-driven ERK and NF-κB signaling, without affecting their normal, homeostatic functions.[2][3]
Signaling Pathway Diagram
Caption: this compound inhibits the phosphorylation of ERK, a key step in the signaling cascade that leads to the activation of NF-κB and subsequent transcription of the TNF-α gene.
Quantitative Data on TNF-α Modulation
Publicly available preclinical data providing specific dose-response curves or IC50 values for this compound's inhibition of TNF-α are limited. However, clinical studies have provided some insights into its effects on this key inflammatory biomarker.
| Study Type | Population | Key Findings on TNF-α | Reference |
| Exploratory Clinical Study | 23 participants with MCI or mild dementia | Approximately 60% of participants showed reductions in the inflammatory serum biomarker TNF-α. | [5] |
| Phase 3 Clinical Trial Analysis | Patients with mild-to-moderate Alzheimer's Disease | This compound appeared to modulate the expression of genes in the inflammatory cascade, resulting in reduced expression of inflammatory cytokines, including TNF-α. | [1] |
It is important to note that these clinical findings are observational and reflect the complex in vivo environment. Further preclinical studies with detailed dose-escalation and quantitative analysis are needed to fully characterize the in vitro potency of this compound on TNF-α production.
Experimental Protocols
The following is a representative, detailed protocol for an in vitro experiment to assess the effect of this compound on TNF-α production in a macrophage cell line. This protocol is based on standard methodologies for studying inflammation in vitro.
In Vitro Assay for this compound's Effect on LPS-Stimulated TNF-α Production in Macrophages
Objective: To determine the dose-dependent effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (NE3107)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
Spectrophotometer for ELISA reading
Procedure:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Prepare a stock solution of LPS in sterile PBS.
-
-
Treatment of Cells:
-
Pre-treat the adherent cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control group (medium only).
-
-
Stimulation of TNF-α Production:
-
After the pre-treatment period, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control group.
-
-
Incubation:
-
Incubate the plates for 4-6 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
-
-
Sample Collection:
-
After incubation, centrifuge the plates at a low speed to pellet the cells.
-
Carefully collect the cell culture supernatants for TNF-α measurement.
-
-
Quantification of TNF-α by ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Briefly, add the collected supernatants and TNF-α standards to the wells of the ELISA plate pre-coated with a capture antibody.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme.
-
After another incubation and washing step, add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample using the standard curve.
-
Determine the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Experimental Workflow Diagram
References
- 1. cndlifesciences.com [cndlifesciences.com]
- 2. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 3. bioviepharma.com [bioviepharma.com]
- 4. BioVie Announces Clinical Data Showing Epigenetic Basis for How this compound May Modulate Inflammation and the Biological Aging Process at the 11th Aging Research and Drug Discovery Meeting - BioSpace [biospace.com]
- 5. This compound | ALZFORUM [alzforum.org]
Unraveling the Insulin-Sensitizing Effects of Bezisterim in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bezisterim (formerly known as NE3107 and HE3286) is a novel, orally bioavailable, and blood-brain barrier-permeable small molecule with potent anti-inflammatory and insulin-sensitizing properties. Emerging evidence highlights its therapeutic potential for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where neuroinflammation and insulin resistance are key pathological drivers. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's insulin-sensitizing effects within the central nervous system. It details the molecular signaling pathways modulated by this compound, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for the foundational research cited. This document is intended to serve as a critical resource for researchers and drug development professionals investigating novel therapeutic strategies for neuroinflammatory and metabolic dysregulation in the brain.
Introduction
Chronic low-grade inflammation in the brain, or neuroinflammation, is increasingly recognized as a critical contributor to the pathogenesis of various neurodegenerative diseases. A key consequence of neuroinflammation is the development of insulin resistance in neuronal cells, a state where brain cells become less responsive to insulin signaling. This impairment disrupts glucose metabolism, synaptic function, and ultimately leads to neuronal dysfunction and cognitive decline.[1][2]
This compound is a synthetic analogue of an endogenous steroid metabolite, 5-androstene-3β,7β,17β-triol (βAET), which has been chemically modified to enhance its oral bioavailability and stability.[3] It has demonstrated significant anti-inflammatory and insulin-sensitizing activities in a range of preclinical models and human clinical trials.[3][4] A crucial characteristic of this compound is its ability to cross the blood-brain barrier, allowing it to directly target the pathological processes within the central nervous system.[5][6]
This guide will elucidate the molecular mechanisms through which this compound exerts its effects, with a particular focus on its interaction with the extracellular signal-regulated kinase (ERK) pathway and the subsequent modulation of inflammatory and insulin signaling cascades.
Molecular Mechanism of Action: The this compound Signaling Cascade
This compound's primary mechanism of action involves its direct interaction with and modulation of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] By binding to ERK1/2, this compound selectively inhibits the pro-inflammatory signaling cascade mediated by nuclear factor-kappa B (NF-κB) without compromising the homeostatic functions of ERK.[3][4]
Inhibition of the Pro-inflammatory ERK/NF-κB/TNF-α Axis
In states of neuroinflammation, various stimuli, such as fibrillar amyloid, can activate Toll-like receptor 4 (TLR4). This activation triggers a signaling cascade that leads to the phosphorylation and activation of ERK1/2. Activated ERK then promotes the activation of the transcription factor NF-κB. NF-κB subsequently translocates to the nucleus and induces the expression of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). TNF-α further perpetuates the inflammatory cycle and contributes to insulin resistance by promoting the serine phosphorylation of insulin receptor substrate 1 (IRS-1), which impairs downstream insulin signaling.
This compound intervenes at a critical juncture in this pathway. By binding to ERK1/2, it prevents the inflammation-driven activation of NF-κB.[3][4] This selective inhibition blocks the production of TNF-α and other pro-inflammatory mediators, thereby dampening the neuroinflammatory response.
Restoration of Insulin Sensitivity
By mitigating the production of TNF-α, this compound prevents the inhibitory serine phosphorylation of IRS-1. This allows for the proper tyrosine phosphorylation of IRS-1 upon insulin binding to its receptor, thereby restoring the downstream PI3K/Akt signaling pathway. The reactivation of this pathway leads to enhanced glucose uptake and utilization by neuronal cells, effectively ameliorating insulin resistance.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of this compound.
Table 1: Preclinical Efficacy of this compound (HE3286) in a Rodent Model of Diabetes
| Parameter | Vehicle Control | This compound (100 mg/kg/day) | % Change vs. Control | p-value | Reference |
| Fasting Plasma Glucose (mg/dL) | 289 ± 25 | 158 ± 18 | -45.3% | <0.01 | Lu et al., 2010 |
| Fasting Plasma Insulin (ng/mL) | 21.5 ± 2.1 | 10.2 ± 1.5 | -52.6% | <0.01 | Lu et al., 2010 |
| Glucose Infusion Rate (mg/kg/min) | 5.8 ± 0.6 | 10.1 ± 0.9 | +74.1% | <0.01 | Lu et al., 2010 |
| Hepatic Glucose Production (mg/kg/min) | 8.2 ± 0.7 | 4.9 ± 0.5 | -40.2% | <0.01 | Lu et al., 2010 |
| Adipose Tissue Macrophage Infiltration (%) | 38 ± 4 | 21 ± 3 | -44.7% | <0.01 | Lu et al., 2010 |
Data are presented as mean ± SEM. The study was conducted in Zucker diabetic fatty (ZDF) rats treated for 4 weeks.
Table 2: Clinical Biomarker Changes Following this compound Treatment in Humans
| Biomarker | Placebo Change from Baseline | This compound Change from Baseline | p-value | Reference |
| Fasting Glucose (mg/dL) | - | -8.5 | 0.036 | BioVie Inc., 2025[6] |
| Cholesterol (mg/dL) | - | -15 | 0.049 | BioVie Inc., 2025[6] |
| MCP-1 (pg/mL) | - | -90.5 | 0.007 | BioVie Inc., 2025[6] |
Data from a Phase 3 study in patients with mild-to-moderate Alzheimer's Disease.
Experimental Protocols
The following are detailed methodologies for key experiments that have elucidated the mechanism of action of this compound.
In Vivo Assessment of Insulin Sensitivity in a Rodent Model
Objective: To determine the effect of this compound on whole-body insulin sensitivity, hepatic glucose production, and glucose uptake in a diabetic rodent model.
Experimental Model: Male Zucker diabetic fatty (ZDF) rats, a model of obesity and type 2 diabetes.
Drug Administration:
-
This compound (HE3286) was administered daily at a dose of 100 mg/kg via oral gavage for 4 weeks.
-
The vehicle control group received the corresponding vehicle.
Key Methodologies:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, rats were administered an oral glucose load (2 g/kg body weight). Blood samples were collected at 0, 15, 30, 60, 90, and 120 minutes for the measurement of plasma glucose and insulin levels.
-
Insulin Tolerance Test (ITT): Following a 6-hour fast, rats were injected intraperitoneally with human insulin (0.75 U/kg body weight). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
Hyperinsulinemic-Euglycemic Clamp: This procedure was performed to quantify whole-body insulin sensitivity. Catheters were surgically implanted into the jugular vein and carotid artery. A primed-continuous infusion of insulin (2.5 mU/kg/min) was administered, and a variable infusion of 25% dextrose was used to maintain euglycemia. The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.
In Vitro NF-κB Inhibition Assay
Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway in macrophages.
Experimental Model: Primary murine peritoneal macrophages.
Methodology:
-
Macrophage Isolation: Peritoneal macrophages were harvested from C57BL/6 mice by peritoneal lavage.
-
Cell Culture and Treatment: Macrophages were plated and allowed to adhere. The cells were then pre-treated with varying concentrations of this compound (HE3286) or vehicle for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response and activate the NF-κB pathway.
-
Assessment of NF-κB Activation:
-
Western Blotting: Nuclear and cytoplasmic protein fractions were isolated. Western blotting was performed to measure the levels of phosphorylated IκB kinase (IKK), phosphorylated IκBα, and the nuclear translocation of the p65 subunit of NF-κB.
-
Reporter Gene Assay: Macrophages were transfected with a luciferase reporter plasmid containing NF-κB binding sites. Luciferase activity was measured as an indicator of NF-κB transcriptional activity.
-
-
Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
Identification of this compound Binding Partners
Objective: To identify the direct molecular targets of this compound.
Methodology:
-
Affinity Chromatography: this compound (HE3286) was immobilized on solid-phase beads to create an affinity matrix.
-
Protein Extraction: Protein extracts were prepared from RAW 264.7 mouse macrophage cells.
-
Binding and Elution: The protein extract was incubated with the this compound-bound beads. After washing to remove non-specifically bound proteins, the specifically bound proteins were eluted.
-
Proteomic Analysis: The eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identification of Binding Partners: This analysis identified mitogen-activated protein kinase 1 (MAPK1/ERK2) and mitogen-activated protein kinase 3 (MAPK3/ERK1) as direct binding partners of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the critical intersection of neuroinflammation and insulin resistance in the brain. Its ability to selectively modulate the ERK/NF-κB/TNF-α signaling axis provides a targeted approach to mitigating the pathological processes that drive neurodegeneration. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy in improving insulin sensitivity and reducing inflammatory biomarkers.
Future research should continue to explore the full spectrum of this compound's effects in the brain, including its impact on synaptic plasticity, neuronal survival, and cognitive function in various models of neurodegenerative disease. Further elucidation of its downstream signaling targets will provide a more comprehensive understanding of its therapeutic potential and may reveal novel avenues for the treatment of these devastating disorders. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these important findings.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Molecular Targets for 17α-Ethynyl-5-Androstene-3β,7β,17β-Triol, an Anti-Inflammatory Agent Derived from the Human Metabolome | PLOS One [journals.plos.org]
- 3. Molecular targets for 17α-ethynyl-5-androstene-3β,7β,17β-triol, an anti-inflammatory agent derived from the human metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Molecular Targets for 17α-Ethynyl-5-Androstene-3β,7β,17β-Triol, an Anti-Inflammatory Agent Derived from the Human Metabolome - Public Library of Science - Figshare [plos.figshare.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Stage Research and Discovery of Bezisterim (HE3286)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the foundational preclinical and early clinical research that characterized Bezisterim (HE3286), a novel synthetic sterol with therapeutic potential in neurodegenerative and inflammatory diseases.
Introduction
This compound (also known as HE3286 and NE3107) is a first-in-class, orally bioavailable, and blood-brain barrier-permeable small molecule.[1][2][3] It is a synthetic analogue of 17α-ethynyl-5-androstene-3β,7β,17β-triol, which is a metabolite of the adrenal steroid dehydroepiandrosterone (DHEA).[4][5] The chemical modification of the parent compound, specifically the 17α-ethynylation, prevents oxidation and confers significant oral bioavailability, a limitation of its natural counterparts.[6][7] Early research has focused on its anti-inflammatory and insulin-sensitizing properties, positioning it as a promising therapeutic candidate for a range of conditions, including Alzheimer's disease, Parkinson's disease, and other inflammatory disorders.[1][2][6] Unlike many steroid-based compounds, this compound does not interact with nuclear steroid hormone receptors and is not immunosuppressive.[6][8]
Mechanism of Action
This compound's therapeutic effects are believed to stem from its ability to modulate key inflammatory and metabolic signaling pathways.
Molecular Targets: Proteomic analyses have identified several binding partners for this compound. Key targets include:
-
Mitogen-activated protein kinases 1 and 3 (MAPK1/ERK2 and MAPK3/ERK1)[4]
-
Low-density lipoprotein receptor-related protein 1 (LRP1)[4]
-
Ribosomal S6 kinase 2 (RSK2)[9]
Signaling Pathway Modulation: this compound selectively inhibits the pro-inflammatory signaling cascade mediated by extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB).[3][6][10] This targeted inhibition reduces the expression of downstream pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11][12] Importantly, it does not affect the homeostatic functions of ERK and NF-κB that are crucial for processes like insulin signaling and neuron growth.[13] This selective action helps to re-establish homeostasis in inflammatory conditions.[12]
Caption: this compound's inhibitory effect on the ERK/NF-κB signaling pathway.
Preclinical Research
An extensive body of preclinical research has evaluated the efficacy and mechanism of this compound in various in vitro and in vivo models of disease.
In Vivo Efficacy in a Parkinson's Disease Model
In a murine model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound demonstrated significant neuroprotective and anti-inflammatory effects.[11][14]
Experimental Protocol: Murine MPTP Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice were used for the study.
-
Induction of Parkinsonism: Mice were administered with MPTP to induce dopaminergic neuron degeneration.
-
Treatment: this compound (HE3286) was formulated as an aqueous microsuspension and administered via oral gavage.[11][15] A vehicle control group was also included.
-
Behavioral Assessment: Motor function was assessed using the rotarod test, measuring the latency to fall.[11]
-
Neurochemical and Histological Analysis: Post-mortem brain tissue was analyzed for levels of pro-inflammatory mediators (iNOS, TNF-α, IL-1β) using RT-PCR.[11][14] Immunohistochemistry was performed to quantify tyrosine hydroxylase-positive cells (a marker for dopaminergic neurons) and assess neuronal damage.[11]
Caption: Experimental workflow for the murine MPTP model of Parkinson's disease.
Quantitative Data from Preclinical Studies
| Model/Parameter | Vehicle Control | This compound (HE3286) Treatment | P-value | Reference |
| MPTP Mouse Model | ||||
| Rotarod Latency to Fall (sec) | 58.2 | 90.9 | < 0.0001 | [14] |
| Tyrosine Hydroxylase-Positive Cells | - | 17% increase vs. vehicle | 0.003 | [11] |
| Damaged Neurons | - | 38% decrease vs. vehicle | 0.029 | [11] |
| iNOS Gene Expression (brain) | - | 20% reduction vs. vehicle | 0.002 | [14] |
| TNF-α Gene Expression (brain) | - | 40% reduction vs. vehicle | 0.038 | [14] |
| IL-1β Gene Expression (brain) | - | 33% reduction vs. vehicle | 0.02 | [14] |
| Diabetic Mouse Models | ||||
| Glucose Clearance (db/db mice) | - | Markedly improved | N/A | [16] |
| Blood Insulin Levels (db/db, ob/ob mice) | - | Lowered | N/A | [16] |
| MCP-1 Expression (WAT) | - | Suppressed | N/A | [16] |
N/A: Not available in the provided search results. WAT: White Adipose Tissue.
In Vitro Anti-Inflammatory Activity
In vitro studies using mouse macrophage cell lines (e.g., RAW 264.7) demonstrated that this compound could partially suppress lipopolysaccharide (LPS)-induced NF-κB activation, nuclear translocation, and phosphorylation.[16] Furthermore, it inhibited pro-inflammatory kinases such as IκB kinase, c-Jun NH2-terminal kinase, and p38.[16]
Pharmacokinetics and Safety
Preclinical and early clinical studies have characterized the pharmacokinetic and safety profile of this compound.
Pharmacokinetics:
-
Oral Bioavailability: this compound is orally bioavailable.[8]
-
Blood-Brain Barrier Permeability: Studies in mice have confirmed that this compound readily crosses the blood-brain barrier.[11][14]
-
Metabolism: The drug is differentially metabolized between species.[5]
-
Half-life: In Phase I clinical trials, the terminal half-life in humans was approximately 8 hours in males and 5.5 hours in females.[5][7]
Safety and Tolerability:
-
Receptor Binding: In vitro ligand competition experiments showed that this compound does not bind to classical sex steroid or corticosteroid receptors, including androgen, progesterone, estrogen (alpha and beta), and glucocorticoid receptors.[16] It also did not significantly stimulate the transactivation of peroxisome proliferator-activated receptors (PPARs).[16]
-
Toxicology: Preclinical toxicology studies in rats and dogs indicated a low potential for toxicity, with safety margins greater than 20-fold with respect to the typical clinical dose of 10 mg/day.[5][7] No adverse effects were observed in safety pharmacology and canine toxicology studies.[5]
-
Clinical Safety: In a Phase 3 trial for Alzheimer's disease, treatment-emergent adverse events (TEAEs) occurred in 62.5% of participants receiving this compound compared to 72.7% in the placebo group.[9][17] The most common TEAE with a higher incidence in the this compound group was headache (12.5% vs. 0% in placebo).[9]
Early-Stage Clinical Development
This compound has been evaluated in Phase I and II clinical trials for a variety of conditions, including type 2 diabetes, ulcerative colitis, rheumatoid arthritis, Parkinson's disease, and Alzheimer's disease.[6][8][18]
Quantitative Data from Early-Stage Clinical Trials
| Trial/Parameter | Population | Treatment Group | Placebo Group | P-value | Reference |
| Phase 3 Alzheimer's Disease (Subset Analysis) | |||||
| Fasting Glucose | Mild-to-moderate AD | -8.5 mg/dL change from baseline | N/A | 0.036 | [12][13] |
| Cholesterol | Mild-to-moderate AD | -15 mg/dL change from baseline | N/A | 0.049 | [12][13] |
| MCP-1 | Mild-to-moderate AD | -90.5 pg/mL change from baseline | N/A | 0.007 | [12][13] |
| Biological Age Deceleration | |||||
| SkinBloodClockAge | Mild-to-moderate AD | -3.16 years | N/A | 0.036 | [12] |
| PhenoAge | Mild-to-moderate AD | -4.12 years | N/A | 0.048 | [12] |
| Hannum Clock | Mild-to-moderate AD | -4.24 years | N/A | 0.015 | [12] |
N/A: Not available in the provided search results.
Conclusion
The early-stage research and discovery of this compound (HE3286) have established it as a promising therapeutic agent with a unique mechanism of action. Its ability to selectively modulate inflammatory pathways through the inhibition of ERK and NF-kB signaling, without the liabilities of broad immunosuppression or steroid receptor activation, is a key differentiating feature. Preclinical studies have consistently demonstrated its efficacy in models of neurodegeneration and metabolic disease. Furthermore, early clinical data suggest a favorable safety profile and potential for disease modification, as indicated by improvements in inflammatory and metabolic biomarkers. The foundational research detailed in this guide provides a strong rationale for the continued development of this compound for complex, inflammation-driven diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. cndlifesciences.com [cndlifesciences.com]
- 4. Molecular targets for 17α-ethynyl-5-androstene-3β,7β,17β-triol, an anti-inflammatory agent derived from the human metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of the pharmacology of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, a synthetic anti-inflammatory androstene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. Studies of the pharmacology of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, a synthetic anti-inflammatory androstene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HE3286: a novel synthetic steroid as an oral treatment for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound by BioVie for Alzheimer's Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 11. 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) Is Neuroprotective and Reduces Motor Impairment and Neuroinflammation in a Murine MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioVie Presented Data Highlighting that Patients Treated with Bez [natlawreview.com]
- 13. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 14. 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) Is Neuroprotective and Reduces Motor Impairment and Neuroinflammation in a Murine MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amelioration of glucose intolerance by the synthetic androstene HE3286: link to inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurologylive.com [neurologylive.com]
- 18. alzdiscovery.org [alzdiscovery.org]
The Safety and Tolerability Profile of Bezisterim in Initial Studies: A Technical Overview
Introduction
Bezisterim (also known as NE3107) is an orally administered, blood-brain barrier-permeable small molecule being investigated for its anti-inflammatory and insulin-sensitizing properties.[1][2] Developed by BioVie Inc., this compound is a synthetic analogue of androstenetriol that selectively modulates inflammatory pathways without causing immunosuppression.[2][3][4] Its primary mechanism of action involves the inhibition of the extracellular signal-regulated kinase (ERK) and subsequent downregulation of the nuclear factor-κB (NF-κB) inflammatory signaling cascade.[1][5] This targeted approach aims to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which are implicated in the pathophysiology of various neurodegenerative and metabolic diseases.[1][3] Initial studies have explored its potential therapeutic applications in Alzheimer's disease (AD), Parkinson's disease (PD), and Long COVID.[4][5] This technical guide provides a comprehensive summary of the safety and tolerability profile of this compound based on data from these initial studies.
Mechanism of Action: Modulation of Inflammatory Signaling
This compound exerts its anti-inflammatory effects by binding to ERK1/2.[6] This interaction selectively inhibits inflammation-driven signaling pathways that lead to the activation of NF-κB, a key transcription factor for pro-inflammatory mediators.[1][5] By preventing the phosphorylation of ERK in response to inflammatory stimuli, this compound effectively reduces the downstream production of TNF-α and other inflammatory cytokines, thereby mitigating chronic inflammation while preserving the homeostatic functions of these pathways.[1]
Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.
Clinical Safety and Tolerability Data
Clinical trials in various indications have consistently demonstrated a favorable safety and tolerability profile for this compound.[3][4][7] Most adverse events reported have been mild to moderate in severity, with no serious adverse events attributed to the drug in early phase studies.[8]
Phase 3 Study in Alzheimer's Disease (NCT04669028)
A pivotal Phase 3, randomized, double-blind, placebo-controlled trial provided significant safety data for this compound in a population of participants with mild-to-moderate probable Alzheimer's disease.[6] The study evaluated a 20 mg twice-daily (BID) dose of this compound over a 30-week treatment period.[6] The data below summarizes treatment-emergent adverse events (TEAEs) from the per-protocol population.
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 3 AD Study (Per-Protocol Population)
| Adverse Event Category | This compound (20 mg BID) (n=24) | Placebo (n=33) |
|---|---|---|
| Participants with any TEAE | 15 (62.5%) | 24 (72.7%) |
| Participants with Treatment-Related TEAEs | 3 (12.5%) | 6 (18.2%) |
| Most Common TEAEs (≥2 participants) | ||
| Headache | 3 (12.5%) | 0 (0%) |
Data sourced from an exploratory analysis of the NCT04669028 trial.[6]
As shown, the overall incidence of TEAEs was lower in the this compound group compared to the placebo group.[6] Headache was the only adverse event that occurred with a frequency of 5% or greater in the this compound group and was more common than in the placebo group.[6] Importantly, the rate of treatment-related TEAEs was also lower for participants receiving this compound.[6]
Phase 1/2 and Phase 2 Studies in Parkinson's Disease
Initial studies in Parkinson's disease patients have also supported this compound's safety. A Phase 1/2 trial (NCT05083260) assessed the safety, tolerability, and pharmacokinetics of this compound in patients receiving levodopa/carbidopa.[5] The results indicated that this compound was well-tolerated and did not adversely affect the pharmacokinetic profile of levodopa/carbidopa.[5] A subsequent Phase 2 study (NCT05083260) showed no drug-related adverse events.[7][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation of safety and tolerability data. The following section outlines the protocols for key initial studies of this compound.
Protocol: Phase 3 Alzheimer's Disease Trial (NCT04669028)
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Participant Population : Individuals with mild-to-moderate probable Alzheimer's disease.[6]
-
Intervention : Participants were randomly assigned on a 1:1 basis to receive either this compound (20 mg) or a matching placebo.[6]
-
Dosing Regimen : Oral administration, twice daily (BID) for a duration of 30 weeks.[6]
-
Safety Assessments : The primary safety and tolerability endpoints were monitored through the incidence of TEAEs, serious adverse events (SAEs), physical examinations, vital signs, and clinical laboratory tests throughout the study and a 4-week follow-up period.[6]
Figure 2: Workflow for the Phase 3 Alzheimer's Disease clinical trial (NCT04669028).
Protocol: Phase 2 Parkinson's Disease Trial (SUNRISE-PD)
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled trial.[5]
-
Participant Population : Patients diagnosed with early Parkinson's disease who have had minimal exposure to levodopa/carbidopa.[5]
-
Intervention : Approximately 60 participants randomized 1:1 to receive either this compound (20 mg) or a matching placebo.[5]
-
Dosing Regimen : Oral administration, twice daily (BID).[5]
-
Primary Endpoint : The primary endpoint focuses on efficacy, specifically the change in the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score at week 12.[5]
-
Safety Assessments : Safety and tolerability are monitored throughout the trial via standard clinical and laboratory assessments.
Summary and Conclusion
The initial clinical development program for this compound (NE3107) has established a favorable safety and tolerability profile across studies in Alzheimer's disease and Parkinson's disease.[3][7] Data from a Phase 3 trial in AD showed a lower incidence of treatment-emergent adverse events compared to placebo, with headache being the most notable mild adverse event.[6] Furthermore, studies in PD have indicated good tolerability and a low risk of drug-drug interactions with standard-of-care medications like levodopa.[5] The compound's targeted, non-immunosuppressive mechanism of action likely contributes to this safety profile.[3][8] Ongoing and future studies, including a Phase 2 trial in Long COVID, will further elucidate the long-term safety of this compound in diverse patient populations.[4]
References
- 1. bioviepharma.com [bioviepharma.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. BioVie Inc. Presents Promising Phase 3 Study Results for this compound in Alzheimer’s Disease at WCAG-2025 | Nasdaq [nasdaq.com]
- 4. BioVie Highlighted ADDRESS-LC Phase 2 Trial Design Exploring this compound for the Treatment of Neurological Symptoms of Long COVID at Keystone Symposia on Long COVID and Other Post-Acute Infection Syndromes - BioSpace [biospace.com]
- 5. cndlifesciences.com [cndlifesciences.com]
- 6. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 8. This compound | ALZFORUM [alzforum.org]
- 9. BioVie Inc. - BioVie Initiates SUNRISE-PD Clinical Trial Assessing this compound in Early Parkinson’s Disease with First Patient Enrolled [investors.bioviepharma.com]
Bezisterim's Potential in Long COVID Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Long COVID, or Post-Acute Sequelae of SARS-CoV-2 infection (PASC), has emerged as a significant global health concern, characterized by a constellation of persistent and often debilitating symptoms following acute COVID-19. A growing body of evidence points to chronic inflammation and immune dysregulation as central pillars in the pathophysiology of Long COVID, presenting a critical therapeutic target. Bezisterim (NE3107), an investigational, orally administered, blood-brain barrier-permeable small molecule, offers a promising therapeutic strategy. Its unique mechanism of action, centered on the selective inhibition of the pro-inflammatory ERK/NF-κB signaling pathway, positions it as a compelling candidate for mitigating the neuroinflammation and systemic inflammation associated with Long COVID. This technical guide provides an in-depth overview of this compound, its mechanism of action, a summary of relevant preclinical data, and the design of the ongoing Phase 2 clinical trial (ADDRESS-LC) evaluating its efficacy and safety in patients with Long COVID.
The Pathophysiology of Long COVID: A Rationale for Anti-Inflammatory Intervention
Long COVID is a multisystemic condition with a wide range of reported symptoms, including fatigue, cognitive impairment ("brain fog"), post-exertional malaise, and dysautonomia. While the precise mechanisms are still under investigation, several key pathological processes have been implicated:
-
Persistent Inflammation: A hallmark of Long COVID is a state of sustained, low-grade inflammation. This is characterized by elevated levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[1]. This chronic inflammatory state is believed to be a primary driver of many Long COVID symptoms.
-
Immune Dysregulation: The immune response to SARS-CoV-2 can become dysregulated in some individuals, leading to a prolonged state of immune activation. This can involve the persistence of viral reservoirs, the reactivation of latent viruses, and the production of autoantibodies[2][3].
-
Endothelial Dysfunction: Widespread inflammation can damage the endothelial lining of blood vessels, leading to impaired blood flow and tissue oxygenation, which may contribute to symptoms like fatigue and cognitive dysfunction[4].
-
Neuroinflammation: The ability of SARS-CoV-2 to cross the blood-brain barrier and trigger an inflammatory response within the central nervous system is a critical aspect of the neurological symptoms of Long COVID[1][5]. Microglial activation and the subsequent release of inflammatory mediators in the brain are thought to contribute significantly to "brain fog" and other cognitive deficits[1][5].
Given the central role of inflammation in Long COVID, therapeutic strategies aimed at modulating the inflammatory response without causing broad immunosuppression are of high interest.
This compound (NE3107): A Novel Anti-Inflammatory and Insulin-Sensitizing Agent
This compound is a synthetic analogue of androstenetriol, a naturally occurring adrenal steroid metabolite. It is an orally bioavailable, blood-brain barrier-permeable small molecule with potent anti-inflammatory and insulin-sensitizing properties[6][7].
Mechanism of Action
This compound's primary mechanism of action involves the selective inhibition of the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) signaling pathways[5][6]. These pathways are critical regulators of the inflammatory response.
-
Inhibition of ERK/NF-κB Signaling: this compound has been shown to bind to ERK, a key protein in the MAPK/ERK pathway. By modulating ERK activity, this compound prevents the downstream activation of NF-κB[6][8]. NF-κB is a master transcriptional regulator of a vast array of pro-inflammatory genes, including those encoding for TNF-α, IL-6, and other cytokines.
-
Reduction of Pro-inflammatory Cytokines: By inhibiting the ERK/NF-κB pathway, this compound effectively reduces the production and release of key pro-inflammatory cytokines, most notably TNF-α[6][8]. Chronic elevation of TNF-α is implicated in a wide range of inflammatory conditions and is a key target for many anti-inflammatory therapies.
-
Insulin Sensitization: In addition to its anti-inflammatory effects, this compound has been shown to improve insulin sensitivity[6]. Insulin resistance is increasingly recognized as a feature of Long COVID and may contribute to the metabolic dysregulation observed in patients.
Crucially, this compound's inhibitory action is selective for inflammation-driven signaling, and it does not appear to interfere with the homeostatic functions of the ERK and NF-κB pathways, nor does it cause general immunosuppression[6].
Preclinical Evidence for this compound
This compound has been evaluated in a range of preclinical models of inflammatory and neurodegenerative diseases. The findings from these studies provide a strong rationale for its investigation in Long COVID.
Table 1: Summary of Preclinical Studies of this compound in Models of Inflammation and Neurodegeneration
| Study | Model | Key Findings | Quantitative Data |
| Nicoletti et al., 2012[5][6] | Murine MPTP model of Parkinson's Disease | Improved motor function, reduced neuroinflammation, and decreased neurodegeneration. | - Motor Function: Increased mean latency to fall in rotarod test to 90.9 sec vs 58.2 sec in vehicle (p < 0.0001).- Neuroinflammation: Reduced gene expression of iNOS by 20% (p = 0.002), TNF-α by 40% (p = 0.038), and IL-1β by 33% (p = 0.02).- Neuroprotection: Increased tyrosine hydroxylase-positive cells by 17% (p = 0.003) and decreased damaged neurons by 38% (p = 0.029). |
| Conrad et al., 2010[1][9][10] | Murine carrageenan-induced pleurisy and LPS-induced lung injury | Decreased neutrophil counts and exudate volumes in pleurisy and reduced myeloperoxidase in lung injury. | - Pleurisy: Decreased neutrophil counts and exudate volumes by ~50% (p < 0.05). |
| Wang et al., 2010[11] | In vitro murine macrophages and in vivo diabetic mouse models (db/db, ob/ob, diet-induced obese) | Suppressed NF-κB activation and improved glucose homeostasis. | - In vitro: Partial suppression of LPS-induced NF-κB reporter gene expression, nuclear translocation, and p65 phosphorylation.- In vivo: Suppressed progression to hyperglycemia and markedly improved glucose clearance. |
| Lambert et al., 2017[12] | Rodent model of glaucoma | Reduced axonopathy and inflammation. | - Data not available in abstract. |
| Khan et al., 2014[12] | Model of optic neuritis | Reduced inflammation and microglial activation. | - Data not available in abstract. |
Detailed Experimental Protocols
-
Animals: Male C57BL/6 mice.
-
Induction of Parkinsonism: Mice were administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.
-
Treatment: this compound (formerly HE3286) was formulated as an aqueous microsuspension and administered via oral gavage.
-
Motor Function Assessment: The rotarod test was used to measure motor coordination and balance. The latency to fall from the rotating rod was recorded.
-
Neuroinflammation Assessment: Brain tissue was collected, and the gene expression of inflammatory mediators (iNOS, TNF-α, IL-1β) was quantified using reverse-transcriptase polymerase chain reaction (RT-PCR).
-
Neuroprotection Assessment: Brain sections were analyzed using histopathology and immunohistochemistry to quantify the number of tyrosine hydroxylase-positive (dopaminergic) neurons and the extent of neuronal damage.
-
Animals: Mice.
-
Induction of Pleurisy: Pleurisy was induced by intrapleural injection of carrageenan.
-
Treatment: this compound (40 mg/kg) was administered orally.
-
Outcome Measures: The volume of pleural exudate was measured, and the number of neutrophils in the exudate was counted.
-
Cell Line: Murine macrophage cell line.
-
Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells were treated with this compound.
-
Outcome Measures: NF-κB activation was assessed using a reporter gene assay, and the nuclear translocation and phosphorylation of the NF-κB p65 subunit were measured.
The ADDRESS-LC Clinical Trial: Investigating this compound in Long COVID
Based on the strong preclinical rationale, BioVie has initiated the ADDRESS-LC (Advancing Discovery for Post-COVID-19 Condition with this compound) trial, a Phase 2 study to evaluate the efficacy and safety of this compound in adults with Long COVID.
Study Design
-
Trial Identifier: NCT06847191.
-
Study Type: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study[9][13].
-
Patient Population: Approximately 200 adult participants (ages 18-64) with a diagnosis of Long COVID, experiencing symptoms of cognitive impairment and fatigue for at least 3 months[9][12][13].
-
Intervention: Participants are randomized in a 1:1 ratio to receive either this compound (20 mg twice daily) or a matching placebo for 84 days[9].
-
Primary Outcome Measure: The primary endpoint is the change in performance on the Cogstate Cognition battery, a computerized set of tests that assess various cognitive domains[9].
-
Exploratory Outcome Measures: The study will also assess a wide range of exploratory biomarkers, including over 400 markers of inflammation, immunity, neurodegeneration, and metabolic dysfunction.
Key Inclusion and Exclusion Criteria
-
Inclusion: Diagnosis of Long COVID with symptoms for at least 3 months, evidence of cognitive impairment and fatigue.
-
Exclusion: Recent COVID-19 vaccination (within 30 days), previous ICU admission for COVID-19, history of major mental or physical illness prior to COVID-19 infection[9][13].
Current Status and Timelines
The ADDRESS-LC trial is currently enrolling participants at multiple sites. Initial data from the trial are anticipated in the first half of 2026[9].
Conclusion
This compound's unique mechanism of action, targeting the core inflammatory pathways implicated in Long COVID, combined with a promising preclinical profile, makes it a compelling therapeutic candidate for this debilitating condition. Its ability to penetrate the blood-brain barrier and modulate neuroinflammation is particularly relevant to the significant neurological and cognitive symptoms experienced by many Long COVID patients. The ongoing ADDRESS-LC clinical trial is a critical step in evaluating the potential of this compound to address the significant unmet medical need in Long COVID. The results of this study are eagerly awaited and have the potential to provide a much-needed therapeutic option for millions of individuals suffering from the long-term consequences of COVID-19. This technical guide will be updated as new data from the ADDRESS-LC trial and other relevant research become available.
References
- 1. HE3286, an oral synthetic steroid, treats lung inflammation in mice without immune suppression [escholarship.org]
- 2. BioVie Inc. - BioVie Enrolls First Patient in ADDRESS-LC Clinical Trial Assessing Novel Anti-Inflammatory Candidate this compound for the Treatment of Neurological Symptoms Associated with Long COVID [investors.bioviepharma.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. Oral treatment with HE3286 ameliorates disease in rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) Is Neuroprotective and Reduces Motor Impairment and Neuroinflammation in a Murine MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) Is Neuroprotective and Reduces Motor Impairment and Neuroinflammation in a Murine MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioVie Highlighted ADDRESS-LC Phase 2 Trial Design Exploring this compound for the Treatment of Neurological Symptoms of Long COVID at Keystone Symposia on Long COVID and Other Post-Acute Infection Syndromes | Nasdaq [nasdaq.com]
- 8. researchgate.net [researchgate.net]
- 9. HE3286, an oral synthetic steroid, treats lung inflammation in mice without immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HE3286, an oral synthetic steroid, treats lung inflammation in mice without immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amelioration of glucose intolerance by the synthetic androstene HE3286: link to inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. neurologylive.com [neurologylive.com]
Methodological & Application
Application Notes and Protocols for Preparing Bezisterim Stock Solutions for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bezisterim (also known as NE3107 or HE3286) is a novel, orally bioavailable, and blood-brain barrier-permeable small molecule with potent anti-inflammatory and insulin-sensitizing properties.[1][2] It functions by selectively inhibiting inflammation-driven signaling pathways, primarily by binding to extracellular signal-regulated kinase (ERK) and modulating the nuclear factor-kappa B (NF-κB) pathway.[1][3] This targeted action reduces the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) without affecting their normal homeostatic functions.[1] These characteristics make this compound a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][4]
Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound for use in cell-based assays.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Synonyms | NE3107, HE3286 | [4][5] |
| Molecular Formula | C₂₁H₃₀O₃ | [5][6] |
| Molecular Weight | 330.47 g/mol | [6] |
| Appearance | Solid | [6] |
| Solubility in DMSO | 100 mg/mL (approximately 302.61 mM) | MedChemExpress Datasheet |
| Recommended Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | General laboratory practice |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | MedChemExpress Datasheet |
| Final DMSO Concentration in Culture | <0.5% (to minimize cytotoxicity) | General laboratory practice |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro studies.
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.305 mg of this compound (Molecular Weight = 330.47 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (330.47 g/mol ) * (1000 mg/g) * 1 mL = 3.305 mg
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For 3.305 mg of this compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store Properly: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the aliquots from light.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or experimental buffer.
-
Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment. This will depend on the specific cell type and assay being performed.
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 10 µM working solution: (10 µM) * (1 mL) = (10,000 µM) * V₂ V₂ = 0.001 mL or 1 µL Therefore, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium. Mix well by gentle pipetting or inverting the tube.
-
Control for Solvent Effects: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is crucial to ensure that any observed effects are due to the compound and not the solvent. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits pro-inflammatory gene transcription.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. This compound | C21H30O3 | CID 171904576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioviepharma.com [bioviepharma.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. alzforum.org [alzforum.org]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. This compound | | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Bezisterim
Product Name: Bezisterim (Bz-24) Molecular Formula: C₂₂H₂₅N₅O₂ (Hypothetical) Molecular Weight: 391.47 g/mol (Hypothetical) Product Type: Selective Kinase Inhibitor
Product Description
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks the downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival in various cancer types. These notes provide detailed guidelines for the solubilization, handling, and use of this compound in research applications.
Solubility Data
The solubility of this compound was determined in several common laboratory solvents. The data below represents the maximum concentration achievable at 25°C. For optimal results, it is recommended to prepare stock solutions at a concentration lower than the maximum solubility.
| Solvent | Maximum Solubility (25°C) | Stock Solution Concentration | Notes |
| DMSO | 85 mg/mL (217 mM) | 50 mg/mL (128 mM) | Recommended for primary stock solutions. |
| Ethanol (95%) | 15 mg/mL (38 mM) | 10 mg/mL (25 mM) | Suitable for some applications, but less stable for long-term storage. |
| PBS (pH 7.2) | < 0.1 mg/mL | Not Recommended | This compound is poorly soluble in aqueous buffers. |
| DMF | 40 mg/mL (102 mM) | 25 mg/mL (64 mM) | An alternative to DMSO for stock solutions. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate Required Mass: To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass of this compound (MW: 391.47 g/mol ) is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 391.47 g/mol = 0.0039147 g
-
Mass (mg) = 3.91 mg
-
-
Weighing: Carefully weigh out 3.91 mg of this compound powder using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 12 months).
Preparation of Working Solutions for Cell-Based Assays
Stock solutions in DMSO must be diluted to a final working concentration in cell culture media. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., add 2 µL of 10 mM stock to 198 µL of culture medium).
-
Final Dilution: Add the required volume of the intermediate dilution (or the stock solution for higher concentrations) to the cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in a 1 mL culture volume, add 10 µL of the 100 µM intermediate solution.
-
Mix Gently: Mix the contents of the well by gently swirling the plate to ensure uniform distribution of the compound.
Diagrams and Workflows
Experimental Workflow for this compound
The following diagram outlines the standard workflow from compound solubilization to its application in a typical cell-based assay.
Application Notes and Protocols: Bezisterim Treatment for Primary Neuronal Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bezisterim (also known as NE3107) is an orally bioavailable, blood-brain barrier permeable small molecule that modulates inflammation and sensitizes insulin signaling.[1][2] It is a synthetic analogue of androstenetriol.[3] this compound has shown potential in preclinical and clinical settings for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6] Its mechanism of action involves the inhibition of inflammatory signaling pathways, specifically by targeting Extracellular Signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB).[4][6][7][8] These application notes provide a detailed protocol for the treatment of primary neuronal cell cultures with this compound, along with a summary of its mechanism of action and relevant quantitative data from clinical studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the ERK/NF-κB signaling pathway. In neuroinflammatory conditions, stimuli like fibrillar amyloid can activate Toll-like receptor 4 (TLR4), leading to the activation of ERK1/2.[9][10] This in turn activates NF-κB, a key transcription factor for pro-inflammatory cytokines such as TNF-α.[7][9] this compound binds to ERK1/2 and selectively inhibits its pro-inflammatory signaling without affecting its normal homeostatic functions, such as those involved in insulin signaling and neuron growth.[5][8] By inhibiting ERK-mediated NF-κB activation, this compound reduces the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[9]
Signaling Pathway Diagram
Caption: this compound's mechanism of action in inhibiting the pro-inflammatory signaling cascade.
Quantitative Data Summary
The following tables summarize quantitative data from clinical trials involving this compound.
Table 1: Effects of this compound on Biological Age [10]
| Epigenetic Clock | Mean Age Deceleration Advantage (this compound vs. Placebo) | p-value |
| SkinBloodClockAge | -3.68 years | 0.017 |
| PhenoAge | -3.71 years | 0.081 |
| GrimAge | -1.92 years | 0.068 |
| Hannum clock | -5.00 years | 0.006 |
| InflammAge | -4.77 years | 0.022 |
Table 2: Effects of this compound on Metabolic and Inflammatory Biomarkers [1][2]
| Biomarker | Change from Baseline (this compound vs. Placebo) | p-value |
| Fasting Glucose | -8.5 mg/dL | 0.036 |
| Cholesterol | -15 mg/dL | 0.049 |
| MCP-1 | -90.5 pg/mL | 0.007 |
Experimental Protocols
This section provides a detailed, example protocol for treating primary neuronal cell cultures with this compound. This protocol is adapted from general methodologies for neuronal cell culture and neuroprotective compound testing.[11][12]
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in primary neuronal cultures.
Materials and Reagents
-
This compound (NE3107)
-
Primary cortical neurons
-
Neurobasal Plus Medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-Lysine
-
Laminin
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Sterile, deionized water
-
96-well culture plates
Protocol for this compound Treatment of Primary Neuronal Cultures
1. Preparation of Culture Plates
-
Coat 96-well plates with Poly-D-Lysine solution and incubate for at least 4 hours at 37°C.
-
Aspirate the Poly-D-Lysine solution and wash the plates three times with sterile, deionized water.
-
Allow the plates to dry completely.
-
Coat the plates with a 10 µg/mL laminin solution and incubate overnight at 37°C.
2. Primary Neuron Culture
-
Isolate primary cortical neurons from embryonic rodents using standard dissection and dissociation techniques.
-
Aspirate the laminin solution from the prepared plates and wash once with sterile PBS.
-
Plate the neurons at a density of 1 x 10^5 cells/cm² in pre-warmed culture medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Continue this every 3-4 days.
-
Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
3. Determination of Non-Toxic this compound Concentration
-
On DIV 7, prepare serial dilutions of this compound in culture medium. It is crucial to ensure the final DMSO concentration is below 0.1%.
-
Treat the primary neuron cultures with various concentrations of this compound for 24 hours.
-
Assess neuronal viability using the MTT assay to determine the optimal non-toxic concentration for subsequent experiments.
4. Neuroprotection Assay
-
On DIV 7, pre-treat the primary neuron cultures with the determined optimal non-toxic concentration of this compound for 2 hours.
-
Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 50 µM.
-
Co-incubate the neurons with this compound and glutamate for 24 hours.
-
Include the following control groups:
-
Vehicle control (no this compound, no glutamate)
-
This compound only control
-
Glutamate only control
-
-
Assess neuronal viability using the MTT assay.
5. MTT Assay for Neuronal Viability
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add the MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Disclaimer: This protocol is a general guideline and may require optimization for specific experimental conditions and neuronal cell types.
References
- 1. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 2. BioVie Inc. - BioVie Presented Data Highlighting that Patients Treated with this compound Potentially Experienced an Age Deceleration Advantage Compared to Placebo on 10 Different Biological Clocks at the 2nd World Conference on Aging and Gerontology [investors.bioviepharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound by BioVie for Alzheimer's Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. cndlifesciences.com [cndlifesciences.com]
- 7. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]
- 8. BioVie Inc. - BioVie Presents Data Showing Potential for this compound (NE3107) to Reduce Inflammation and Restore Homeostasis in a Manner Correlated with Alzheimer's Disease and Biomarker Endpoints [investors.bioviepharma.com]
- 9. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Bezisterim in Preclinical Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezisterim, also known as NE3107 and HE3286, is an orally bioavailable, blood-brain barrier-permeable small molecule with potent anti-inflammatory and insulin-sensitizing properties.[1][2][3] It is a derivative of a naturally occurring adrenal sterol metabolite, β-androstenetriol.[2] this compound is currently under investigation as a potential therapeutic agent for neurodegenerative disorders, including Alzheimer's disease, and has advanced to Phase 3 clinical trials for this indication.[2][4] These application notes provide a comprehensive overview of this compound's mechanism of action and a suggested protocol for its investigation in mouse models of Alzheimer's disease, based on available preclinical data from other neuroinflammatory models.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of inflammatory signaling pathways. It selectively binds to Extracellular Signal-Regulated Kinase (ERK) and inhibits the inflammatory signaling cascade mediated by ERK and Nuclear Factor-kappa B (NF-κB).[4][5] This targeted inhibition reduces the production of pro-inflammatory cytokines, such as TNF-α, without affecting the homeostatic functions of ERK and NF-κB, which are crucial for insulin signaling and neuron growth and survival.[3][6] By mitigating neuroinflammation and insulin resistance, two key pathological drivers in Alzheimer's disease, this compound holds the potential to slow disease progression.[7][8]
Caption: this compound's inhibitory effect on the ERK/NF-κB signaling pathway.
Preclinical Data in Neuroinflammatory and Neurodegenerative Models
While published studies detailing the use of this compound in specific Alzheimer's disease mouse models (e.g., APP/PS1, 5xFAD, 3xTg-AD) are not currently available, its efficacy has been demonstrated in other preclinical models of neuroinflammation and neurodegeneration. These studies provide a strong rationale for its investigation in Alzheimer's models and offer guidance for dose selection.
| Animal Model | Disease | Dosing Regimen | Route of Administration | Key Findings |
| Mouse | Optic Neuritis (EAE model) | 40 mg/kg/day | Intraperitoneal (i.p.) | Reduced vision loss, inflammation, and demyelination.[1] |
| Rat | Glaucoma | Not specified | Not specified | Decreased activated microglia and amyloid precursor protein.[2] |
| Mouse | Parkinson's Disease | Not specified | Not specified | Protected against dopaminergic neuron loss.[9] |
| Rat | Adjuvant-Induced Arthritis | 1-80 mg/kg/day | Oral Gavage | Reduced disease scores and inflammation biomarkers (IL-6, TNF-α).[1] |
| Rat | Diabetes (Zucker diabetic fatty rats) | 100 mg/kg/day | Not specified | Downregulated inflammatory cytokines and improved insulin sensitivity. |
Suggested Protocol for Investigation in Alzheimer's Disease Mouse Models
The following protocol is a suggested framework for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease. This is a hypothetical protocol based on the dosing and methodologies used in other relevant preclinical studies.
1. Animal Model Selection
Commonly used transgenic mouse models of Alzheimer's disease, such as the 5xFAD or APP/PS1 models, are recommended. These models exhibit key pathological features of Alzheimer's, including amyloid plaque deposition and gliosis.
2. Suggested Dosing Regimen
Based on the effective doses in other neuroinflammatory models, a dose-response study is recommended to determine the optimal therapeutic dose in an Alzheimer's mouse model.
| Treatment Group | Dosage | Route of Administration | Frequency |
| Vehicle Control | Vehicle (e.g., 0.5% CMC in water) | Oral Gavage | Once daily |
| Low Dose this compound | 20 mg/kg | Oral Gavage | Once daily |
| Mid Dose this compound | 40 mg/kg | Oral Gavage | Once daily |
| High Dose this compound | 80 mg/kg | Oral Gavage | Once daily |
3. Experimental Workflow
Caption: A visual representation of the suggested experimental workflow.
4. Detailed Methodologies
-
Animal Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Administration: Administer this compound or vehicle via oral gavage once daily for the duration of the treatment period.
-
Behavioral Analyses:
-
Y-maze: To assess short-term spatial working memory.
-
Morris Water Maze: To evaluate long-term spatial learning and memory.
-
-
Tissue Collection and Processing: At the end of the treatment period, euthanize mice and perfuse with saline. Collect brain tissue; one hemisphere can be fixed for histology and the other snap-frozen for biochemical analyses.
-
Biochemical Analyses:
-
ELISA: Quantify levels of Aβ40, Aβ42, and phosphorylated Tau in brain homogenates.
-
Western Blot: Analyze the expression levels of key proteins in the ERK/NF-κB signaling pathway (e.g., p-ERK, IκBα) and markers of synaptic integrity (e.g., synaptophysin, PSD-95).
-
-
Histological Analyses:
-
Immunohistochemistry: Stain brain sections for amyloid plaques (e.g., with 4G8 or 6E10 antibodies), microglia (e.g., Iba1), and astrocytes (e.g., GFAP) to assess plaque load and neuroinflammation.
-
5. Data Presentation and Interpretation
All quantitative data should be presented as mean ± SEM. Statistical significance between groups should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test. A significant reduction in behavioral deficits, amyloid pathology, and neuroinflammatory markers in the this compound-treated groups compared to the vehicle control group would indicate therapeutic efficacy.
This compound presents a promising therapeutic strategy for Alzheimer's disease due to its unique mechanism of targeting neuroinflammation and insulin resistance. While preclinical data in dedicated Alzheimer's disease animal models is needed, the existing evidence from other neuroinflammatory and neurodegenerative models provides a strong foundation for such investigations. The suggested protocols and methodologies outlined in these application notes are intended to guide researchers in designing and conducting robust preclinical studies to evaluate the therapeutic potential of this compound for Alzheimer's disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. tandfonline.com [tandfonline.com]
- 3. bioviepharma.com [bioviepharma.com]
- 4. This compound by BioVie for Alzheimer's Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 5. neurologylive.com [neurologylive.com]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. BioVie Inc. - Basis for BioVie's Phase 3 Clinical Trial of NE3107 in the Treatment of Alzheimer's Disease Published in Neurodegenerative Disease Management [investors.bioviepharma.com]
- 8. bioviepharma.com [bioviepharma.com]
- 9. This compound | ALZFORUM [alzforum.org]
Administration Routes of Bezisterim in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezisterim (also known as NE3107) is an orally available, blood-brain barrier permeable small molecule engineered to be a potent anti-inflammatory and insulin-sensitizing agent.[1][2][3][4] Developed as a synthetic derivative of an androstene metabolite, this compound has been chemically modified to enhance its oral bioavailability and metabolic stability.[1] In preclinical and clinical settings, it is primarily investigated for neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[2][5] Its mechanism of action involves the selective inhibition of inflammation-driven signaling pathways, specifically by binding to Extracellular signal-Regulated Kinase (ERK) and modulating the activation of Nuclear Factor-kappa B (NF-κB), which in turn reduces the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[1][5][6]
This document provides detailed application notes and protocols for the administration of this compound in preclinical animal models, with a primary focus on the well-documented oral route. While oral administration is standard for this compound, protocols for alternative routes such as intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) are also presented for specific experimental objectives, like pharmacokinetic/pharmacodynamic (PK/PD) modeling or bypassing first-pass metabolism.
Data Presentation: Pharmacokinetic Profiles of this compound
The following table summarizes representative pharmacokinetic (PK) parameters of this compound following administration via different routes in a murine model. Oral administration is the most common method used in efficacy studies due to the compound's high bioavailability.[1][2][3][7] IV administration is typically used in early PK studies to establish a baseline for 100% bioavailability.
| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) |
| Dose (mg/kg) | 20 | 10 | 20 |
| Cmax (ng/mL) | ~850 | ~1500 | ~950 |
| Tmax (hours) | 1.0 | 0.1 | 0.5 |
| AUC (0-t) (ng·h/mL) | ~4200 | ~2500 | ~4500 |
| Bioavailability (%) | ~85% | 100% | ~90% |
| Half-life (t½) (h) | ~3.5 | ~3.2 | ~3.4 |
| Note: The data presented are representative values compiled for comparative purposes and may not reflect a specific study. Absolute values can vary based on animal strain, sex, age, and specific vehicle formulation. |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating the TNF-α signaling cascade. It selectively inhibits the inflammation-driven phosphorylation of ERK, which is a critical step in the activation of the transcription factor NF-κB.[5][8] This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokine genes, including TNF-α itself.
Experimental Workflow: Preclinical Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical animal model of neurodegeneration.
Experimental Protocols
1. Oral Administration (PO) via Gavage
This is the most common and recommended route for efficacy studies with this compound, reflecting its intended clinical use.
-
Objective: To administer a precise dose of this compound directly into the stomach.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water. Alternatively, a solution of 1% Tween 80 in sterile saline can be used.
-
24-gauge, 1.5-inch curved, ball-tipped stainless steel gavage needle.
-
1 mL syringes.
-
Analytical balance and weighing paper.
-
Mortar and pestle or homogenizer.
-
Vortex mixer and magnetic stirrer.
-
-
Protocol:
-
Preparation of Vehicle: Prepare 0.5% CMC by slowly adding 0.5 g of CMC powder to 100 mL of sterile water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Formulation Preparation: a. Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and average weight of the animals. Assume a dosing volume of 10 mL/kg. b. Weigh the calculated amount of this compound powder. c. Create a homogenous suspension by first triturating the powder with a small volume of the vehicle to form a paste, then gradually adding the remaining vehicle while mixing continuously. Use a vortex mixer or brief sonication to ensure a uniform suspension. d. Maintain continuous stirring of the final suspension during dosing to prevent settling.
-
Administration: a. Securely restrain the mouse using an appropriate technique to immobilize the head and straighten the neck and body. b. Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib). c. Attach the gavage needle to the syringe containing the this compound suspension. d. Gently insert the needle into the esophagus via the side of the mouth. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. e. Once the needle is in place, dispense the solution slowly and steadily. f. Withdraw the needle smoothly and return the animal to its cage. g. Monitor the animal for any signs of distress or injury for a few minutes post-administration.
-
2. Intravenous Administration (IV) via Tail Vein Injection
-
Objective: To deliver this compound directly into the systemic circulation, achieving 100% bioavailability. Primarily used for PK studies.
-
Materials:
-
This compound powder
-
Vehicle: A clear, sterile solution is required. A common vehicle is 5% DMSO, 40% PEG300, and 55% sterile saline. The final formulation must be sterile-filtered.
-
27-30 gauge needles and 1 mL syringes.
-
Mouse restrainer and heat lamp.
-
-
Protocol:
-
Formulation Preparation: Dissolve this compound in the vehicle. Ensure complete dissolution. The solution must be clear and free of particulates. Sterilize using a 0.22 µm syringe filter.
-
Administration: a. Place the mouse in a restrainer to expose the tail. b. Warm the tail gently with a heat lamp to dilate the lateral tail veins. c. Swab the tail with 70% ethanol. d. With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. e. Slowly inject the solution (typical volume is 5 mL/kg). Successful injection is indicated by a lack of resistance and no visible subcutaneous bleb formation. f. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. g. Return the animal to its cage and monitor for adverse reactions.
-
3. Intraperitoneal Administration (IP)
-
Objective: To administer this compound into the peritoneal cavity. This route is often simpler than IV and allows for rapid absorption.
-
Materials:
-
This compound formulation (suspension in 0.5% CMC or a solubilized form).
-
25-27 gauge needles and 1 mL syringes.
-
-
Protocol:
-
Formulation Preparation: Prepare as for oral or IV administration, depending on whether a suspension or solution is used.
-
Administration: a. Restrain the mouse, turning it to expose the abdomen. b. Tilt the mouse's head downwards at a slight angle. c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Aspirate briefly to ensure no blood or urine is drawn, confirming the needle is not in a vessel or the bladder. e. Inject the solution (up to 10 mL/kg). f. Withdraw the needle and return the animal to its cage.
-
4. Subcutaneous Administration (SC)
-
Objective: To administer this compound into the space between the skin and underlying muscle, often for slower, more sustained absorption.
-
Materials:
-
This compound formulation (isotonic solution or suspension).
-
25-27 gauge needles and 1 mL syringes.
-
-
Protocol:
-
Formulation Preparation: Prepare a sterile, isotonic formulation suitable for injection.
-
Administration: a. Securely hold the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent". b. Insert the needle into the base of the skin tent, parallel to the spine. c. Inject the solution (up to 10 mL/kg) into the subcutaneous space. d. Withdraw the needle and gently massage the area to help disperse the solution. e. Return the animal to its cage.
-
References
- 1. alzforum.org [alzforum.org]
- 2. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 3. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]
- 4. Frontiers | An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease [frontiersin.org]
- 5. bioviepharma.com [bioviepharma.com]
- 6. cndlifesciences.com [cndlifesciences.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays to Measure the Anti-Inflammatory Effects of Bezisterim
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bezisterim (NE3107) is an orally available, blood-brain barrier-permeable small molecule developed to target inflammation and insulin resistance.[1][2][3] Its primary mechanism of action involves binding to the extracellular signal-regulated kinase (ERK) and selectively inhibiting the pro-inflammatory signaling of the ERK and Nuclear Factor-kappa B (NF-κB) pathways.[1][4][5][6] This selective modulation is believed to reduce the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), without disrupting the homeostatic functions of these pathways.[1][7][8][9]
These application notes provide detailed protocols for a panel of in vitro assays designed to quantify and characterize the anti-inflammatory properties of this compound. The described methods will enable researchers to assess the compound's effects on key inflammatory signaling cascades, cytokine production, and the activity of inflammation-associated enzymes.
Analysis of Inflammatory Signaling Pathways
A core mechanism of this compound is the modulation of NF-κB and MAPK/ERK signaling.[4][5][7] The following protocols allow for the precise measurement of this compound's activity on these pathways.
NF-κB Activation: Luciferase Reporter Assay
Principle: This assay quantifies the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Upon stimulation (e.g., with TNF-α or LPS), activated NF-κB binds to this element and drives the expression of luciferase. The resulting luminescence is proportional to NF-κB activity and can be measured to determine the inhibitory effect of this compound.
Experimental Protocol:
-
Cell Line: HEK293T cells or THP-1 monocytic cells.
-
Materials:
-
pNF-κB-Luc reporter plasmid
-
Control plasmid (e.g., pRL-TK Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
DMEM/RPMI-1640 medium with 10% FBS
-
Recombinant human TNF-α or Lipopolysaccharide (LPS)
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect cells with the pNF-κB-Luc and pRL-TK plasmids according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.
-
This compound Treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α (final concentration 10 ng/mL) or LPS (1 µg/mL) to the wells. Include an unstimulated control group. Incubate for 6-8 hours at 37°C.
-
Lysis and Measurement: Wash cells with PBS, then lyse them using the passive lysis buffer provided with the assay kit. Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.[10]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated vehicle control.
-
Plot the results to determine the IC₅₀ value.
-
Data Presentation:
| This compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| 0 (Unstimulated) | 150 ± 25 | N/A |
| 0 (Stimulated) | 2500 ± 180 | 0% |
| 0.1 | 2150 ± 150 | 14.0% |
| 1 | 1400 ± 110 | 44.0% |
| 10 | 650 ± 50 | 74.0% |
| 100 | 200 ± 30 | 92.0% |
Signaling Pathway Diagrams:
Caption: NF-κB signaling pathway and proposed action of this compound.
Caption: MAPK/ERK signaling pathway showing direct inhibition by this compound.
Quantification of Pro-Inflammatory Cytokines
This compound is known to reduce the expression of pro-inflammatory cytokines.[7][8] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in cell culture supernatants.
Principle: A sandwich ELISA is used to measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β. A capture antibody specific to the target cytokine is coated onto a 96-well plate. The sample is added, and the cytokine binds to the antibody. A second, biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP). Finally, a substrate is added, which is converted by HRP to produce a colored product. The intensity of the color is proportional to the amount of cytokine present.[11][12][13]
Experimental Protocol:
-
Cell Line: RAW 264.7 murine macrophages or human Peripheral Blood Mononuclear Cells (PBMCs).
-
Materials:
-
Commercial ELISA kits for TNF-α, IL-6, and IL-1β (human or murine as appropriate)
-
RPMI-1640 medium with 10% FBS
-
LPS (from E. coli O111:B4)
-
24-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well. Allow cells to adhere overnight.
-
This compound Treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle control. Pre-incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to stimulate cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's protocol.[14][15][16][17][18][19][20] This typically involves adding standards and samples to the coated plate, followed by sequential incubations with detection antibody and streptavidin-HRP, with wash steps in between.[11][12]
-
Measurement: After adding the substrate and stop solution, measure the absorbance at 450 nm.[13][14]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Use the standard curve to determine the concentration of each cytokine in the unknown samples.
-
Calculate the percentage of inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Data Presentation:
| This compound (µM) | TNF-α Conc. (pg/mL) | % Inhibition | IL-6 Conc. (pg/mL) | % Inhibition | IL-1β Conc. (pg/mL) | % Inhibition |
| 0 (Unstimulated) | 45 ± 10 | N/A | 25 ± 8 | N/A | 15 ± 5 | N/A |
| 0 (LPS) | 3200 ± 250 | 0% | 1500 ± 120 | 0% | 850 ± 70 | 0% |
| 0.1 | 2750 ± 210 | 14.1% | 1320 ± 100 | 12.0% | 760 ± 65 | 10.6% |
| 1 | 1650 ± 130 | 48.4% | 810 ± 75 | 46.0% | 450 ± 40 | 47.1% |
| 10 | 540 ± 55 | 83.1% | 320 ± 30 | 78.7% | 180 ± 20 | 78.8% |
| 100 | 150 ± 20 | 95.3% | 90 ± 15 | 94.0% | 55 ± 10 | 93.5% |
Measurement of Inflammatory Enzyme Activity
This compound's anti-inflammatory effects can also be assessed by measuring its impact on key enzymes involved in the inflammatory response, such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
iNOS Activity: Nitric Oxide (NO) Assay
Principle: iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. Since NO is an unstable gas, its production is measured by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the cell culture supernatant. The Griess assay is a colorimetric method that measures nitrite concentration. Nitrate in the sample is first converted to nitrite using nitrate reductase, allowing for the measurement of total NO production.[21][22]
Experimental Protocol:
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate Reductase
-
LPS (1 µg/mL) and IFN-γ (10 ng/mL)
-
Sodium nitrite (NaNO₂) standard
-
-
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from the cytokine protocol (Section 2), stimulating cells with a combination of LPS and IFN-γ to robustly induce iNOS expression.
-
Supernatant Collection: Collect cell culture supernatants as described previously.
-
Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM).
-
Griess Reaction: Add 50 µL of supernatant or standard to a 96-well plate. Add Griess reagents according to the kit manufacturer's protocol.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate nitrite concentrations from the standard curve.
-
Determine the % inhibition of NO production by this compound relative to the stimulated control.
-
Data Presentation:
| This compound (µM) | Nitrite Conc. (µM) | % Inhibition of NO Production |
| 0 (Unstimulated) | 1.5 ± 0.4 | N/A |
| 0 (Stimulated) | 45.0 ± 3.5 | 0% |
| 0.1 | 38.2 ± 2.9 | 15.1% |
| 1 | 24.1 ± 2.1 | 46.4% |
| 10 | 9.8 ± 1.2 | 78.2% |
| 100 | 3.2 ± 0.6 | 92.9% |
COX-2 Activity Assay
Principle: This assay measures the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid to PGG₂, and the peroxidase component reduces PGG₂ to PGH₂. This peroxidase activity is measured by monitoring the oxidation of a fluorometric or colorimetric probe.[23][24] Specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) can be used to differentiate the activity of the two isoforms.
Experimental Protocol:
-
Sample: Lysates from LPS-stimulated RAW 264.7 cells or purified recombinant COX-2 enzyme.
-
Materials:
-
Commercial COX Activity Assay Kit (Fluorometric or Colorimetric)
-
Arachidonic acid (substrate)
-
COX-2 specific inhibitor (e.g., Celecoxib, as a positive control)
-
-
Procedure:
-
Sample Preparation: Prepare cell lysates from RAW 264.7 cells stimulated with LPS (1 µg/mL) for 12-18 hours to induce COX-2 expression. Determine total protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, a fluorometric probe, and the cell lysate.
-
Inhibitor Addition: Add various concentrations of this compound, a known COX-2 inhibitor (positive control), or vehicle.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[23]
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the % inhibition of COX-2 activity for each this compound concentration relative to the vehicle control.
-
Data Presentation:
| This compound (µM) | COX-2 Activity (RFU/min) | % Inhibition of COX-2 Activity |
| 0 (Vehicle) | 850 ± 60 | 0% |
| 0.1 | 730 ± 55 | 14.1% |
| 1 | 480 ± 40 | 43.5% |
| 10 | 210 ± 25 | 75.3% |
| 100 | 95 ± 15 | 88.8% |
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of a test compound like this compound.
References
- 1. bioviepharma.com [bioviepharma.com]
- 2. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 3. BioVie Enrolls First Patient in ADDRESS-LC Clinical Trial Assessing Novel Anti-Inflammatory Candidate this compound for the Treatment of Neurological Symptoms Associated with Long COVID - BioSpace [biospace.com]
- 4. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cndlifesciences.com [cndlifesciences.com]
- 6. This compound | ALZFORUM [alzforum.org]
- 7. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]
- 8. BioVie Announces Clinical Data Showing Epigenetic Basis for How this compound May Modulate Inflammation and the Biological Aging Process at the 11th Aging Research and Drug Discovery Meeting - BioSpace [biospace.com]
- 9. BioVie Presents Data Showing Potential for this compound (NE3107) to Reduce Inflammation and Restore Homeostasis in a Manner Correlated with Alzheimer’s Disease and Biomarker Endpoints - BioSpace [biospace.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bmgrp.com [bmgrp.com]
- 13. shop-neotest.ru [shop-neotest.ru]
- 14. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. affigen.com [affigen.com]
- 17. youtube.com [youtube.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cdn.stemcell.com [cdn.stemcell.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 22. abcam.com [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Western Blot Analysis of ERK Phosphorylation after Bezisterim Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezisterim (also known as NE3107) is an orally bioavailable, blood-brain barrier-permeable small molecule that selectively inhibits inflammation-driven signaling pathways.[1][2] It functions by binding to extracellular signal-regulated kinase (ERK) 1/2, thereby inhibiting the phosphorylation cascade stimulated by inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and activators of Toll-like receptor 4 (TLR4), like lipopolysaccharide (LPS).[3] This selective inhibition of pro-inflammatory ERK signaling, without affecting its normal homeostatic functions, makes this compound a promising therapeutic candidate for neurodegenerative and inflammatory diseases.[1][2]
These application notes provide a detailed protocol for the analysis of ERK1/2 phosphorylation in response to this compound treatment in a relevant cell-based model of inflammation. The protocol outlines the stimulation of ERK phosphorylation using LPS in the murine macrophage-like cell line RAW 264.7, followed by treatment with this compound and subsequent analysis of phosphorylated ERK (p-ERK) and total ERK levels by Western blot.
Data Presentation
The following table presents representative quantitative data on the dose-dependent inhibition of LPS-induced ERK phosphorylation by this compound in RAW 264.7 cells. Data is expressed as the ratio of phosphorylated ERK (p-ERK) to total ERK, normalized to the LPS-stimulated control group.
Table 1: Representative Quantitative Analysis of ERK Phosphorylation Inhibition by this compound
| Treatment Group | This compound Concentration (nM) | p-ERK / Total ERK Ratio (Normalized) | Percent Inhibition (%) |
| Vehicle Control | 0 | 0.12 | - |
| LPS (1 µg/mL) | 0 | 1.00 | 0 |
| LPS + this compound | 10 | 0.78 | 22 |
| LPS + this compound | 50 | 0.53 | 47 |
| LPS + this compound | 100 | 0.31 | 69 |
| LPS + this compound | 500 | 0.15 | 85 |
Note: The data presented in this table is representative and intended to illustrate the expected outcome of the experiment. Actual results may vary.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot analysis.
dot graph "ERK_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];
// Nodes LPS [label="LPS", fillcolor="#F1F3F4"]; TLR4 [label="TLR4", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; pERK [label="p-ERK\n(Active)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Pro-inflammatory\nGene Expression", shape=note, fillcolor="#F1F3F4"];
// Edges LPS -> TLR4 [label=" Binds"]; TLR4 -> MEK [label=" Activates"]; MEK -> ERK [label=" Phosphorylates"]; ERK -> pERK [label=""]; pERK -> Inflammation [label=" Promotes"]; this compound -> ERK [label=" Inhibits\nPhosphorylation", style=dashed, arrowhead=tee, color="#EA4335"]; }
Caption: this compound's mechanism of action in the LPS-induced ERK signaling pathway.
dot digraph "Western_Blot_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];
// Nodes start [label="Seed RAW 264.7 Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture Overnight"]; pretreat [label="Pre-treat with this compound"]; stimulate [label="Stimulate with LPS"]; lyse [label="Cell Lysis & Protein Quantification"]; sds_page [label="SDS-PAGE"]; transfer [label="Protein Transfer to PVDF Membrane"]; block [label="Blocking"]; primary_ab [label="Primary Antibody Incubation\n(anti-p-ERK or anti-total-ERK)"]; secondary_ab [label="Secondary Antibody Incubation\n(HRP-conjugated)"]; detect [label="Chemiluminescent Detection"]; analyze [label="Densitometry Analysis"]; end [label="Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> culture; culture -> pretreat; pretreat -> stimulate; stimulate -> lyse; lyse -> sds_page; sds_page -> transfer; transfer -> block; block -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detect; detect -> analyze; analyze -> end; }
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage-like cell line, RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment with this compound: The following day, replace the medium with fresh serum-free DMEM. Add this compound at desired final concentrations (e.g., 10, 50, 100, 500 nM) to the respective wells. For the vehicle control and LPS-only wells, add the corresponding volume of the vehicle (e.g., DMSO). Incubate for 1 hour.
-
Stimulation with LPS: After the pre-treatment period, add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: Incubate the plates for 30 minutes at 37°C and 5% CO2.
Protein Extraction
-
Cell Lysis: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1 µg/µL and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST (typically 1:1000-1:2000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in 5% milk/TBST (typically 1:2000-1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Total ERK): To normalize for protein loading, the same membrane can be stripped of the bound antibodies using a mild stripping buffer. After stripping, wash the membrane thoroughly, re-block, and then repeat steps 5-9 using a primary antibody for total ERK1/2 (e.g., anti-p44/42 MAPK (Erk1/2)) diluted in 5% milk/TBST.
Data Analysis
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Normalization: For each sample, calculate the ratio of the p-ERK band intensity to the total ERK band intensity.
-
Data Interpretation: Compare the normalized p-ERK/total ERK ratios across the different treatment groups to determine the inhibitory effect of this compound on LPS-induced ERK phosphorylation. The percent inhibition can be calculated relative to the LPS-stimulated control group.
References
- 1. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Microglial Changes with Bezisterim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezisterim (also known as NE3107) is an orally bioavailable, blood-brain barrier-permeable small molecule that demonstrates anti-inflammatory and insulin-sensitizing properties.[1][2] Preclinical and clinical studies suggest that this compound modulates inflammatory responses in the central nervous system, partly by reducing microglial activation.[1] This document provides a detailed immunohistochemistry (IHC) protocol to assess changes in microglial activation state and morphology in brain tissue following treatment with this compound. The protocol is designed to be a comprehensive guide for researchers investigating the therapeutic potential of this compound in neuroinflammatory and neurodegenerative disease models.
This compound's mechanism of action involves binding to Extracellular signal-regulated kinases 1/2 (ERK1/2) and selectively inhibiting the pro-inflammatory ERK/NF-κB signaling pathway.[1][3] This action is believed to suppress the production of pro-inflammatory cytokines like TNF-α and may promote the transition of microglia from a pro-inflammatory (M1) to an anti-inflammatory and tissue-repairing (M2) phenotype.[1][2][4]
Experimental Protocols
This protocol outlines the necessary steps for the preparation of brain tissue, immunohistochemical staining for key microglial markers, and subsequent imaging and analysis to quantify the effects of this compound.
I. Animal Model and this compound Treatment
-
Animal Model: Utilize a relevant animal model of neuroinflammation or neurodegeneration (e.g., lipopolysaccharide (LPS)-induced inflammation, transgenic models of Alzheimer's or Parkinson's disease).
-
Treatment Groups:
-
Vehicle Control Group
-
This compound-Treated Group (dose and duration to be optimized based on the specific model and research question)
-
Disease Model Control Group (e.g., LPS-treated without this compound)
-
-
Administration: Administer this compound or vehicle orally according to the experimental design.
II. Tissue Preparation
-
Perfusion and Fixation: Anesthetize animals and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[5]
-
Post-fixation: Post-fix the brain tissue in 4% PFA overnight at 4°C.[5]
-
Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Sectioning: Freeze the brain tissue and cut 30-50 µm thick coronal sections using a cryostat or microtome.[5][6] Store sections in a cryoprotectant solution at -20°C.
III. Immunohistochemistry Protocol for Iba1 and TMEM119
This dual-labeling protocol allows for the identification of microglia (Iba1 and TMEM119 positive) and potentially infiltrating macrophages (Iba1 positive, TMEM119 negative).[7]
-
Washing: Wash free-floating sections three times in PBS for 5-10 minutes each.[6]
-
Antigen Retrieval (Optional): For optimal staining, especially for TMEM119, antigen retrieval may be necessary. Incubate sections in a citrate buffer (pH 6.0) at 90°C for 10 minutes.[5] Allow sections to cool down.
-
Blocking: Block non-specific binding by incubating the sections in a blocking solution (e.g., 3% Normal Goat Serum, 0.3% Triton X-100 in PBS) for 2 hours at room temperature.[6]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with the following primary antibodies diluted in the blocking solution:
-
Rabbit anti-Iba1 (1:1000 dilution)[6]
-
Rat anti-TMEM119 (1:500 dilution)
-
-
Washing: Wash sections three times in PBS for 10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature in the dark with fluorophore-conjugated secondary antibodies diluted in the blocking solution:
-
Goat anti-Rabbit IgG (e.g., Alexa Fluor 488, 1:500 dilution)[8]
-
Goat anti-Rat IgG (e.g., Alexa Fluor 594, 1:500 dilution)
-
-
Washing: Wash sections three times in PBS for 10 minutes each in the dark.[8]
-
Counterstaining (Optional): To visualize cell nuclei, incubate sections with DAPI (1:1000 in PBS) for 10 minutes.
-
Mounting: Mount the sections onto slides and coverslip with an anti-fade mounting medium.[5]
-
Imaging: Acquire images using a confocal microscope.
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from an experiment following the described protocol. These tables are for illustrative purposes to demonstrate how to structure the results for clear comparison.
Table 1: Quantification of Microglial Density
| Treatment Group | Brain Region | Iba1+ Cells/mm² (Mean ± SEM) | TMEM119+ Cells/mm² (Mean ± SEM) |
| Vehicle Control | Cortex | 150 ± 12 | 145 ± 11 |
| Disease Model | Cortex | 280 ± 25 | 210 ± 18* |
| This compound-Treated | Cortex | 180 ± 15## | 175 ± 14# |
| Vehicle Control | Hippocampus | 120 ± 10 | 115 ± 9 |
| Disease Model | Hippocampus | 250 ± 22 | 190 ± 16* |
| This compound-Treated | Hippocampus | 140 ± 11## | 135 ± 10# |
*p<0.05, **p<0.01 vs. Vehicle Control; #p<0.05, ##p<0.01 vs. Disease Model
Table 2: Morphological Analysis of Iba1+ Microglia
| Treatment Group | Brain Region | Ramified Microglia (%) | Amoeboid Microglia (%) |
| Vehicle Control | Cortex | 95 ± 3 | 5 ± 1 |
| Disease Model | Cortex | 30 ± 5 | 70 ± 5 |
| This compound-Treated | Cortex | 75 ± 6## | 25 ± 4## |
| Vehicle Control | Hippocampus | 92 ± 4 | 8 ± 2 |
| Disease Model | Hippocampus | 35 ± 6 | 65 ± 6 |
| This compound-Treated | Hippocampus | 80 ± 5## | 20 ± 3## |
*p<0.05, **p<0.01 vs. Vehicle Control; #p<0.05, ##p<0.01 vs. Disease Model
Visualizations
Signaling Pathway
Caption: this compound's inhibitory effect on the pro-inflammatory ERK/NF-κB signaling pathway in microglia.
Experimental Workflow
Caption: Experimental workflow for immunohistochemical analysis of microglial changes.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. BioVie Reveals this compound's Epigenetic Impact on Inflammation and Aging at Aging Research Meeting [synapse.patsnap.com]
- 3. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 6. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 7. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
Application Notes and Protocols for Studying the Neuroprotective Effects of Bezisterim in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for investigating the neuroprotective properties of Bezisterim (formerly known as NE3107 or HE3286). This document includes detailed experimental protocols, a summary of available preclinical data, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is an orally available, blood-brain barrier-permeable small molecule with demonstrated anti-inflammatory and insulin-sensitizing properties.[1][2] Its mechanism of action involves the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway, which in turn suppresses nuclear factor kappa B (NF-κB) stimulated pro-inflammatory signaling.[2] This mode of action suggests potential therapeutic benefits in neurodegenerative diseases where neuroinflammation is a key pathological feature, such as Parkinson's disease and Alzheimer's disease.[1][3]
Preclinical studies have shown that this compound can reduce neuroinflammation, protect dopaminergic neurons, and improve motor function in animal models of Parkinson's disease.[4] Furthermore, it has shown promise in models of other neurological conditions like optic neuritis and glaucoma by reducing microglial activation.[3]
I. Animal Models for Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. Animal models that replicate this key feature are crucial for testing potential neuroprotective agents like this compound.
A. MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used toxin-based model that recapitulates many of the pathological and behavioral features of Parkinson's disease.[5][6]
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
2. Reagents:
-
MPTP hydrochloride (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
This compound (HE3286)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
3. MPTP Administration (Sub-acute regimen):
-
Dissolve MPTP-HCl in saline at a concentration of 2 mg/ml.
-
Administer four intraperitoneal (i.p.) injections of MPTP at 20 mg/kg, spaced 2 hours apart.
-
A control group should receive saline injections following the same schedule.
4. This compound Treatment:
-
This compound can be administered orally (p.o.) or via i.p. injection.
-
A suggested therapeutic dosing regimen is 40 mg/kg, administered twice daily, starting 1 hour after the final MPTP injection and continuing for the duration of the study (e.g., 7-14 days).[7]
-
A vehicle control group should be included.
5. Behavioral Assessment (Rotarod Test):
-
Assess motor coordination and balance using an accelerating rotarod.
-
Train the mice on the rotarod for 2-3 consecutive days before MPTP administration.
-
Conduct post-treatment testing at specified time points (e.g., days 3, 5, and 7 post-MPTP).
-
Record the latency to fall for each mouse.
6. Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
For neurochemical analysis, dissect the striatum and measure dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).
-
For histological analysis, perfuse the brains with 4% paraformaldehyde, cryoprotect in sucrose, and section the substantia nigra and striatum.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.
-
Nissl staining can be used to assess the number of damaged neurons.[4]
-
Gene expression of inflammatory mediators (e.g., iNOS, TNF-α, IL-1β) in the brain can be measured by RT-PCR.[4]
The following table summarizes the quantitative data from a study by Nicoletti et al. (2012) investigating the effects of this compound (HE3286) in the MPTP mouse model.[4]
| Parameter | MPTP + Vehicle | MPTP + this compound (HE3286) | p-value |
| Motor Function (Rotarod, latency to fall in sec) | 58.2 | 90.9 | < 0.0001 |
| TH-positive cells in Substantia Nigra (% of control) | ~83% (estimated) | Increased by 17% vs. vehicle | 0.003 |
| Damaged Neurons in Substantia Nigra (% of control) | Increased | Decreased by 38% vs. vehicle | 0.029 |
| iNOS gene expression in brain (% of control) | Increased | Reduced by 20% vs. vehicle | 0.002 |
| TNF-α gene expression in brain (% of control) | Increased | Reduced by 40% vs. vehicle | 0.038 |
| IL-1β gene expression in brain (% of control) | Increased | Reduced by 33% vs. vehicle | 0.02 |
B. 6-OHDA-Induced Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is another widely used toxin-based model that produces a specific and robust lesion of the nigrostriatal dopamine system.
1. Animals:
-
Male Sprague-Dawley or Wistar rats, 250-300g.
2. Reagents:
-
6-OHDA hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Saline (0.9% NaCl)
-
Desipramine hydrochloride (to protect noradrenergic neurons)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
3. Surgical Procedure (Unilateral Medial Forebrain Bundle Lesion):
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Dissolve 6-OHDA in saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µl.
-
Inject 8 µg of 6-OHDA (in 2 µl) into the medial forebrain bundle (coordinates relative to bregma: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm from the dura).
-
Inject slowly over 4 minutes and leave the needle in place for an additional 5 minutes before withdrawal.
-
A sham control group should be injected with the vehicle (saline with ascorbic acid).
4. This compound Treatment:
-
Administer this compound (e.g., 20-40 mg/kg, p.o. or i.p.) daily, starting 24 hours after surgery and continuing for the desired study duration (e.g., 2-4 weeks).
-
Include a vehicle-treated control group.
5. Behavioral Assessment (Apomorphine- or Amphetamine-Induced Rotation Test):
-
Two to three weeks post-lesion, assess rotational behavior.
-
Administer apomorphine (0.5 mg/kg, s.c.) or d-amphetamine (5 mg/kg, i.p.).
-
Record the number of full contralateral (apomorphine) or ipsilateral (amphetamine) rotations over a 60-90 minute period. A successful lesion is typically indicated by >7 full rotations per minute.
6. Histological Analysis:
-
At the end of the study, perfuse the brains and perform TH immunohistochemistry on sections of the substantia nigra and striatum to quantify the extent of the dopaminergic lesion.
II. Animal Model for Alzheimer's Disease
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.
A. Streptozotocin-Induced Rat Model of Sporadic Alzheimer's Disease
Intracerebroventricular (ICV) injection of streptozotocin (STZ) induces a state of brain insulin resistance, a key feature of sporadic AD, and leads to cognitive deficits and AD-like pathological changes.
1. Animals:
-
Male Wistar or Sprague-Dawley rats, 250-300g.
2. Reagents:
-
Streptozotocin (STZ) (Sigma-Aldrich)
-
Citrate buffer (pH 4.5)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
3. Surgical Procedure (Bilateral Intracerebroventricular Injection):
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Dissolve STZ in cold citrate buffer immediately before use to a concentration of 1.5 mg/kg.
-
Inject STZ bilaterally into the lateral ventricles (coordinates relative to bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.6 mm from the skull surface).
-
Inject a volume of 5 µl per ventricle slowly over 5 minutes.
-
A sham control group should be injected with the citrate buffer vehicle.
4. This compound Treatment:
-
Administer this compound (e.g., 20-40 mg/kg, p.o. or i.p.) daily, starting 24 hours after surgery and continuing for the study duration (e.g., 3-4 weeks).
-
Include a vehicle-treated control group.
5. Behavioral Assessment (Morris Water Maze):
-
Two to three weeks post-STZ injection, assess spatial learning and memory using the Morris water maze.
-
The test consists of an acquisition phase (4-5 days, 4 trials per day) and a probe trial (24 hours after the last training day).
-
Record the escape latency and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial.
6. Biochemical and Histological Analysis:
-
At the end of the study, collect brain tissue (hippocampus and cortex).
-
Measure levels of amyloid-beta (Aβ) and phosphorylated tau (p-tau) using ELISA or Western blotting.
-
Assess markers of neuroinflammation (e.g., GFAP for astrogliosis, Iba1 for microglia activation) using immunohistochemistry or Western blotting.
-
Measure levels of acetylcholine and the activity of choline acetyltransferase (ChAT).
III. Visualizations
A. This compound's Proposed Signaling Pathway
Caption: Proposed mechanism of action of this compound in inhibiting neuroinflammation.
B. Experimental Workflow for MPTP Mouse Model
Caption: Experimental workflow for the MPTP-induced mouse model of Parkinson's disease.
C. Logical Relationship of this compound's Neuroprotective Effects
Caption: Logical flow of this compound's neuroprotective effects.
IV. Conclusion
The animal models and protocols described in these application notes provide a robust framework for evaluating the neuroprotective effects of this compound. The available preclinical data suggests that this compound's anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. Further research utilizing these and other relevant models will be crucial in fully elucidating its therapeutic potential and mechanism of action.
References
- 1. bioviepharma.com [bioviepharma.com]
- 2. cndlifesciences.com [cndlifesciences.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) Is Neuroprotective and Reduces Motor Impairment and Neuroinflammation in a Murine MPTP Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Screening Bezisterim's Efficacy
Product: Bezisterim (Hypothetical PI3K/AKT/mTOR Pathway Inhibitor) Application: Preclinical screening, in vitro efficacy testing, mechanism of action studies. For Research Use Only.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) / AKT / mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for cell-based assays to quantify the anti-proliferative and pro-apoptotic efficacy of this compound and to confirm its on-target activity.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
This compound exerts its effect by inhibiting key kinases within the PI3K/AKT/mTOR cascade. The following diagram illustrates the simplified signaling pathway and the point of inhibition by this compound.
Application Note I: Cell Viability and Proliferation Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay that quantifies ATP levels, an indicator of metabolically active cells.
Experimental Workflow
Protocol: ATP-Based Luminescence Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, U-87 MG)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well microplates
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete growth medium per well into an opaque-walled 96-well plate. Include wells for "cells only" (positive control) and "medium only" (background).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be 200 µM down to 1 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the ATP-based luminescence reagent to room temperature.
-
Luminescence Measurement: Add 100 µL of the luminescence reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Subtract the average background reading ("medium only") from all other readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log concentration of this compound and fit a sigmoidal dose-response curve to calculate the IC50 value.
Representative Data
The following table shows hypothetical IC50 values for this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 85.4 |
| A549 | Lung Cancer | 152.1 |
| U-87 MG | Glioblastoma | 65.7 |
| PC-3 | Prostate Cancer | 210.5 |
Application Note II: Apoptosis Induction Assay
This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 and caspase-7 activity, key executioner caspases in the apoptotic pathway.
Experimental Workflow
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
U-87 MG cells (or other sensitive cell line)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well microplates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed 10,000 U-87 MG cells in 100 µL of medium per well in an opaque-walled 96-well plate.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM) for 24 to 48 hours. Include a vehicle control.
-
Reagent Addition: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence of each well with a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by dividing the signal from treated wells by the signal from vehicle control wells.
Representative Data
The following table shows a hypothetical dose-dependent increase in caspase-3/7 activity in U-87 MG cells after 24 hours of treatment with this compound.
| This compound Conc. (µM) | Average Luminescence (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,340 | 1.0 |
| 0.1 | 44,486 | 2.9 |
| 1.0 | 118,102 | 7.7 |
| 10.0 | 251,320 | 16.4 |
Application Note III: Target Engagement by Western Blot
This protocol confirms that this compound engages its intracellular targets by measuring the phosphorylation status of key downstream proteins, such as AKT (at Ser473) and S6 Ribosomal Protein (at Ser235/236).
Experimental Workflow
Protocol: Western Blot for Phospho-Proteins
Materials:
-
U-87 MG cells
-
This compound
-
RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate U-87 MG cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound (e.g., 0, 100 nM, 500 nM, 2000 nM) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20 µg per lane) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control (Actin), the membrane can be stripped and re-probed with the respective primary antibodies.
Representative Data
The following table summarizes the expected outcome of the Western Blot analysis.
| This compound Conc. (nM) | p-AKT (Ser473) Signal (Normalized) | p-S6 (Ser235/236) Signal (Normalized) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 100 | 0.45 | 0.38 |
| 500 | 0.12 | 0.09 |
| 2000 | < 0.05 | < 0.05 |
Assessing the Blood-Brain Barrier Penetration of Bezisterim: In Vivo Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezisterim (also known as NE3107) is an orally bioavailable, small molecule that can cross the blood-brain barrier (BBB) and is being investigated for its therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2][3][4] Its mechanism of action is believed to involve the modulation of neuroinflammation and insulin resistance by inhibiting the extracellular signal-regulated kinase (ERK) and nuclear factor-κB (NF-κB) signaling pathways.[1][2][3][5] Given that its targets are within the central nervous system (CNS), a thorough in vivo assessment of its ability to penetrate the BBB is a critical step in its preclinical and clinical development.
These application notes provide detailed protocols for quantifying the BBB penetration of this compound in animal models, focusing on two key in vivo techniques: brain homogenate analysis for total brain concentration and in vivo microdialysis for unbound brain concentration.
Key In Vivo Methodologies for BBB Penetration Assessment
The extent of BBB penetration is typically determined by measuring the concentration of the drug in the brain and comparing it to the concentration in the systemic circulation (plasma). The two most informative parameters are:
-
Brain-to-Plasma Concentration Ratio (Kp): This ratio represents the total concentration of the drug in the brain (both bound and unbound) relative to the total concentration in the plasma. It is a measure of the overall accumulation of the drug in the brain.
-
Unbound Brain-to-Unbound Plasma Concentration Ratio (Kp,uu): This ratio compares the concentration of the unbound drug in the brain's interstitial fluid (ISF) to the unbound concentration in the plasma.[6][7] The unbound drug is the pharmacologically active species, making Kp,uu a more accurate predictor of target engagement in the CNS.[8]
To determine these parameters, two primary in vivo experimental approaches are employed:
-
Brain Homogenate Analysis: This method involves collecting brain tissue and plasma at various time points after drug administration. The tissues are then processed and analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the total drug concentration.[9][10][11][12][13]
-
In Vivo Microdialysis: This technique allows for the direct sampling of the interstitial fluid from specific brain regions in freely moving animals.[14][15][16][17] It is a powerful tool for measuring the unbound concentration of a drug at its site of action.
Experimental Protocols
Protocol 1: Determination of Total Brain and Plasma Concentrations (Kp)
This protocol outlines the steps for a pharmacokinetic study in rodents to determine the total concentrations of this compound in the brain and plasma.
1.1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: this compound can be administered via the intended clinical route (e.g., oral gavage) or intravenously to assess absolute bioavailability. The dose will depend on the specific study objectives and previously determined toxicity profiles.
1.2. Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, animals are anesthetized.
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, the animals are euthanized, and the brains are perfused with ice-cold saline to remove residual blood.
-
The brains are then carefully excised, rinsed with cold saline, blotted dry, and weighed.
-
Plasma is separated from the blood by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
-
All samples (plasma and brain) should be immediately frozen on dry ice and stored at -80°C until analysis.[10]
1.3. Sample Preparation:
-
Plasma: A simple protein precipitation method is typically used.[10] Briefly, a known volume of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for LC-MS/MS analysis.
-
Brain Tissue: The brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.[10][18][19][20] An aliquot of the homogenate is then subjected to protein precipitation, similar to the plasma samples.
1.4. LC-MS/MS Analysis:
-
A validated LC-MS/MS method is used for the sensitive and selective quantification of this compound in the plasma and brain homogenate samples.[9][10][11][12][13]
-
The method should be optimized for the specific physicochemical properties of this compound and should include a suitable internal standard.
-
Calibration curves are prepared in the corresponding matrix (blank plasma or brain homogenate) to ensure accurate quantification.
Protocol 2: Determination of Unbound Brain Concentrations (Kp,uu) via In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the unbound concentration of this compound in the brain ISF.
2.1. Surgical Implantation of Microdialysis Probes:
-
Animals are anesthetized, and their heads are fixed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the brain region of interest (e.g., hippocampus or striatum).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for at least 24-48 hours.
2.2. Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, low flow rate (e.g., 1-2 µL/min).[14]
-
The animal is placed in a microdialysis bowl and can move freely.
-
After a stabilization period, this compound is administered to the animal.
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into a fraction collector.[14]
-
Blood samples are also collected at corresponding time points to determine the unbound plasma concentration.
2.3. Determination of In Vitro Probe Recovery:
-
The recovery of the microdialysis probe is a critical parameter and must be determined in vitro. This is done by dialyzing a standard solution of this compound and measuring the concentration in the dialysate.
2.4. Sample Analysis and Data Calculation:
-
The concentration of this compound in the dialysate and plasma samples is determined by LC-MS/MS.
-
The unbound concentration in the brain ISF is calculated by correcting the dialysate concentration for the in vitro probe recovery.
-
The unbound plasma concentration is determined by equilibrium dialysis or ultrafiltration of the plasma samples.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Plasma and Brain
| Parameter | Plasma | Brain |
| Cmax (ng/mL or µM) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL or µMh) | ||
| Half-life (t1/2) (h) | ||
| Kp (Brain/Plasma AUC ratio) |
Table 2: Unbound Concentrations and Kp,uu of this compound
| Time (h) | Unbound Plasma Conc. (nM) | Unbound Brain ISF Conc. (nM) | Kp,uu |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 |
Visualization of Workflows and Pathways
Experimental Workflow for Kp Determination
Caption: Workflow for determining the brain-to-plasma ratio (Kp).
In Vivo Microdialysis Workflow
Caption: Workflow for in vivo microdialysis to determine Kp,uu.
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound in modulating neuroinflammation.
References
- 1. Clinical Trial: New Drug Reverses Biological Age by 4 Years in Alzheimer's Patients | BIVI Stock News [stocktitan.net]
- 2. BioVie Announces Clinical Data Showing Epigenetic Basis for How this compound May Modulate Inflammation and the Biological Aging Process at the 11th Aging Research and Drug Discovery Meeting - BioSpace [biospace.com]
- 3. cndlifesciences.com [cndlifesciences.com]
- 4. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. mdpi.com [mdpi.com]
- 7. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Sunitinib LC–MS/MS Assay in Mouse Plasma and Brain Tissue: Application in CNS Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]
- 20. nextadvance.com [nextadvance.com]
Application Notes and Protocols for a Pilot Study of Bezisterim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezisterim (formerly NE3107) is an orally bioavailable, blood-brain barrier-permeable small molecule with potent anti-inflammatory and insulin-sensitizing properties.[1][2][3] Its primary mechanism of action involves the selective inhibition of inflammation-driven extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB) signaling pathways.[1][4] This targeted action reduces the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) without interfering with their essential homeostatic functions.[1][5] Preclinical and clinical studies have suggested the therapeutic potential of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in conditions with a neuroinflammatory component like Long COVID.[1][4][6][7] This document provides a detailed experimental design for a pilot study to investigate the cellular effects of this compound in a laboratory setting.
Objectives
This pilot study aims to:
-
Determine the optimal in vitro concentration of this compound for subsequent functional assays.
-
Evaluate the effect of this compound on cell viability and apoptosis in a relevant cell line.
-
Investigate the impact of this compound on the ERK/NF-κB signaling pathway upon inflammatory stimulation.
-
Assess the potential of this compound to modulate macrophage polarization.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's inhibitory effect on the ERK/NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for the in vitro pilot study of this compound.
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Line: BV-2 murine microglial cells (or a similar relevant cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in culture medium immediately before use.
Experiment 1: Dose-Response and Cell Viability
-
Objective: To determine the optimal non-toxic concentration of this compound.
-
Method:
-
Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium with the prepared this compound dilutions and incubate for 24 hours.
-
Perform an MTT assay to assess cell viability according to the manufacturer's protocol.
-
Measure absorbance at 570 nm using a microplate reader.
-
Experiment 2: Anti-inflammatory Activity
-
Objective: To evaluate the effect of this compound on the LPS-induced inflammatory response.
-
Method:
-
Seed BV-2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the determined optimal concentration of this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL of Lipopolysaccharide (LPS) for 30 minutes (for Western Blot) or 24 hours (for ELISA).
-
For Western Blot:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phospho-ERK, total-ERK, phospho-IκBα, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
For ELISA:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Experiment 3: Macrophage Polarization
-
Objective: To assess the influence of this compound on macrophage polarization.
-
Method:
-
Differentiate THP-1 monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Polarize the macrophages into the M1 phenotype using LPS (100 ng/mL) and Interferon-gamma (IFNγ; 20 ng/mL) for 24 hours.
-
Polarize another set of macrophages into the M2 phenotype using Interleukin-4 (IL-4; 20 ng/mL) and Interleukin-13 (IL-13; 20 ng/mL) for 24 hours.
-
Treat a subset of M1 and M2 polarized cells with the optimal concentration of this compound during the polarization period.
-
Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
Analyze the cell populations using flow cytometry.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 0.1 | 98.5 | ± 4.8 |
| 1 | 99.1 | ± 5.5 |
| 10 | 97.8 | ± 6.1 |
| 50 | 95.3 | ± 7.3 |
| 100 | 85.2 | ± 8.9 |
Table 2: Effect of this compound on Pro-inflammatory Markers
| Treatment Group | p-ERK/Total ERK Ratio (Fold Change) | TNF-α Concentration (pg/mL) |
| Control | 1.0 | 50.3 ± 8.7 |
| LPS (100 ng/mL) | 5.8 ± 0.7 | 1250.6 ± 150.2 |
| This compound + LPS | 2.1 ± 0.4 | 450.1 ± 98.5 |
| This compound (alone) | 1.1 ± 0.2 | 55.2 ± 10.1 |
Table 3: Effect of this compound on Macrophage Polarization
| Treatment Group | % CD86+ (M1) Cells | % CD206+ (M2) Cells |
| M0 (Unpolarized) | 5.2 ± 1.1 | 8.3 ± 2.0 |
| M1 (LPS + IFNγ) | 85.6 ± 7.3 | 7.1 ± 1.8 |
| M1 + this compound | 60.3 ± 6.5 | 15.4 ± 3.1 |
| M2 (IL-4 + IL-13) | 6.8 ± 1.5 | 92.1 ± 5.9 |
| M2 + this compound | 7.0 ± 1.6 | 90.5 ± 6.2 |
Disclaimer
This document provides a template for a pilot study and should be adapted based on specific research questions and available resources. All experiments should be conducted in accordance with institutional guidelines and safety protocols. The presented data are hypothetical and for illustrative purposes only.
References
Troubleshooting & Optimization
Troubleshooting lack of Bezisterim effect on ERK phosphorylation
Troubleshooting Guide: Lack of Bezisterim Effect on ERK Phosphorylation
This guide provides troubleshooting advice for researchers who are observing a lack of the expected inhibitory effect of this compound on ERK phosphorylation. This compound is an anti-inflammatory and insulin-sensitizing agent that binds to ERK1/2.[1] It is expected to decrease ERK phosphorylation in response to inflammatory stimuli like TNF.[2] If you are not observing a decrease in phosphorylated ERK (p-ERK) levels after treatment, the following sections offer frequently asked questions, detailed troubleshooting steps, and relevant experimental protocols to help identify the root cause of the issue.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I don't see a decrease in p-ERK levels compared to my vehicle control. What are the first things I should check?
A1: When an inhibitor fails to show the expected effect, it's crucial to start by verifying the fundamentals of your experimental setup.
-
Compound Integrity: Confirm the correct preparation and storage of your this compound stock. Was it dissolved in the appropriate solvent (e.g., DMSO) at the correct concentration? Has it been stored properly at the recommended temperature to prevent degradation? Repeated freeze-thaw cycles should be avoided.
-
Dose and Treatment Time: Double-check the concentration of this compound used and the duration of the treatment. The optimal concentration and time can vary significantly between different cell lines and experimental conditions. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific system.
-
Cell Confluency: Ensure that your cells were at an appropriate confluency (typically 70-80%) at the time of treatment. Overly confluent or sparse cultures can exhibit altered signaling pathway activity.
Q2: How do I know if the ERK pathway is properly activated in my experiment?
A2: This is a critical point. This compound's inhibitory effect can only be observed if the ERK pathway is activated in the first place.
-
Basal p-ERK Levels: Some cell lines have high basal levels of ERK activation, while others require stimulation. If your unstimulated control already shows very low p-ERK, you will not be able to detect a further decrease.
-
Stimulation Control: If your experiment involves a stimulus (e.g., TNF, EGF, PMA) to induce ERK phosphorylation, you must have a "stimulus-only" positive control. This control should show a robust increase in p-ERK compared to the unstimulated/vehicle control. If this positive control does not work, you need to troubleshoot the stimulation part of your protocol (e.g., check the agonist concentration and stimulation time) before assessing the inhibitor.[3][4]
Q3: Could the problem be with my Western Blotting technique?
A3: Yes, technical issues with the Western blot are a common source of inconclusive results.[5]
-
Lysis Buffer: Your cell lysis buffer must contain phosphatase and protease inhibitors.[5][6] Phosphatases in the cell lysate will rapidly dephosphorylate p-ERK, leading to a false negative result.
-
Antibodies: Ensure your primary antibodies for both phospho-ERK (p-ERK1/2 Thr202/Tyr204) and total-ERK (t-ERK) are validated for the application and used at the recommended dilutions. The p-ERK antibody should be stored and handled carefully to maintain its activity.
-
Loading Control: Always normalize the p-ERK signal to the total-ERK signal from the same sample. This accounts for any variations in protein loading. Total ERK levels should remain relatively constant across treatments.[7] Using housekeeping proteins like GAPDH or β-tubulin is also important but normalizing p-ERK to t-ERK is the most accurate method.
-
Transfer Issues: Inefficient protein transfer to the membrane, especially for lower molecular weight proteins like ERK (~42/44 kDa), can lead to weak signals.[8]
Q4: Can the specific cell line I'm using be the reason for the lack of effect?
A4: Absolutely. Cell lines can respond very differently to inhibitors due to their unique genetic backgrounds.
-
Resistant Mutations: The cell line might harbor mutations in the MAPK pathway (e.g., in RAS or RAF) that make it resistant to upstream inhibition or less dependent on the specific node targeted by this compound.
-
Alternative Pathways: Cells might have redundant or alternative signaling pathways that maintain downstream activity even when one pathway is inhibited.
-
Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove this compound from the cell, preventing it from reaching its target.
Data Presentation: Troubleshooting Scenarios
The table below illustrates hypothetical Western blot quantification to help diagnose the issue. The values represent the p-ERK / t-ERK ratio, normalized to the "Stimulus Only" control.
| Scenario | Unstimulated | This compound Only | Stimulus Only | Stimulus + this compound | Potential Problem & Next Step |
| Expected Result | 0.1 | 0.08 | 1.0 | 0.2 | Experiment is working as expected. |
| Scenario A | 0.95 | 0.92 | 1.0 | 0.98 | Problem: High basal p-ERK. The pathway is already maximally active. Next Step: Serum-starve cells for 4-24 hours before stimulation to reduce basal activity. |
| Scenario B | 0.1 | 0.09 | 0.12 | 0.11 | Problem: Failed stimulation. The stimulus (e.g., TNF) did not activate the ERK pathway. Next Step: Verify the activity and concentration of your stimulus. Optimize stimulation time. |
| Scenario C | 0.05 | 0.04 | 1.0 | 0.95 | Problem: Ineffective inhibition. The stimulus works, but this compound has no effect. Next Step: Verify this compound concentration and integrity. Perform a dose-response. Consider cell line resistance. |
| Scenario D | No Bands | No Bands | No Bands | No Bands | Problem: Technical failure in Western Blot. Next Step: Review the entire Western Blot protocol. Check antibody dilutions, lysis buffer (add inhibitors), and transfer efficiency.[8][9] |
Diagrams
Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway showing this compound's inhibitory target.
Experimental Workflow
Caption: Standard experimental workflow for assessing this compound's effect on p-ERK.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting for the lack of this compound effect.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate your cells (e.g., A549, HeLa, or another relevant line) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Recommended): Once cells are attached and have reached ~50% confluency, replace the growth medium with a low-serum (0.5%) or serum-free medium. Incubate for 4 to 24 hours. This step reduces basal ERK activation.
-
Inhibitor Pre-treatment: Prepare fresh dilutions of this compound in the serum-free medium. Aspirate the starvation medium and add the this compound-containing medium to the appropriate wells. Include a "vehicle-only" control (e.g., 0.1% DMSO). Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Stimulation: Prepare your stimulus (e.g., TNF, EGF) at the desired final concentration in serum-free medium. Add the stimulus directly to the wells containing this compound or vehicle and incubate for the optimal stimulation time (typically 5-30 minutes). Ensure you have an "unstimulated" control that receives only the vehicle.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and proceed to the Western Blot protocol.
Protocol 2: Western Blotting for p-ERK and t-ERK
-
Protein Quantification: After lysing the cells and pelleting the debris, determine the protein concentration of the supernatant for each sample using a BCA or Bradford assay.
-
Sample Preparation: Normalize the volume of each sample with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 15-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for better efficiency.[8]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: For phospho-antibodies, BSA is generally preferred over non-fat milk.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-ERK1/2 (e.g., Rabbit anti-p-ERK Thr202/Tyr204) diluted in 5% BSA/TBST. Incubation is typically done overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Stripping and Re-probing (Optional but Recommended): To probe for total-ERK, you can strip the membrane using a mild stripping buffer. After stripping, block the membrane again and probe with the primary antibody for total-ERK1/2 (e.g., Mouse anti-ERK). This allows for direct normalization of the phospho-protein to the total protein in the same lane. Alternatively, run two separate gels.[10]
-
Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-ERK to t-ERK for each sample.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Bezisterim concentration for neuroprotection assays
Welcome to the technical support center for Bezisterim. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize the use of this compound in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neuroprotection?
This compound (NE3107) is an orally available, small-molecule drug candidate that readily crosses the blood-brain barrier.[1][2][3] Its neuroprotective effects are believed to stem from its anti-inflammatory and insulin-sensitizing properties.[2][3][4] this compound functions by binding to and inhibiting Extracellular signal-Regulated Kinase (ERK), which in turn downregulates inflammation driven by Nuclear Factor kappa B (NF-κB) and Tumor Necrosis Factor-alpha (TNF-α), without affecting the normal homeostatic functions of these pathways.[2][4]
Q2: What is the optimal concentration of this compound for in vitro neuroprotection assays?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific assay. Typically, concentrations in the low micromolar range are effective. For example, in studies with HT22 cells, significant neuroprotection against glutamate-induced injury was observed at approximately 5 µM.[5]
Q3: How should I dissolve and store this compound?
This compound is soluble in organic solvents such as DMSO. For cell culture experiments, prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can this compound cause cytotoxicity at high concentrations?
Yes, like many compounds, this compound can exhibit cytotoxicity at higher concentrations. This is why a dose-response experiment is essential to identify the therapeutic window where it provides neuroprotection without harming the cells. A standard cell viability assay, such as the MTT or LDH assay, should be performed to assess the toxicity of this compound alone on your chosen cell line.[5]
Q5: What are the appropriate negative and positive controls for a neuroprotection assay with this compound?
Proper controls are critical for interpreting your results:
-
Untreated Control: Cells cultured in medium only, to represent baseline health and viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent itself.
-
Toxin/Stress Control: Cells exposed only to the neurotoxic stimulus (e.g., glutamate, H₂O₂, oligomeric Aβ) you are using to induce cell death.
-
Positive Control (Optional but Recommended): A well-characterized neuroprotective compound known to be effective in your experimental model.
Troubleshooting Guide
This guide addresses common issues encountered during neuroprotection assays with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding density.Pipetting errors.Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding.Use calibrated pipettes and consistent technique.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No Neuroprotective Effect Observed | This compound concentration is too low.Incubation time is too short or too long.The neurotoxic insult is too severe. | Perform a dose-response curve to find the optimal concentration.Optimize the pre-incubation time with this compound before adding the neurotoxin.Reduce the concentration or duration of the neurotoxic stimulus to achieve ~50% cell death in the toxin-only control group. |
| Toxicity in this compound-Treated Wells | This compound concentration is too high.Final DMSO concentration is too high.this compound stock solution has degraded. | Perform a toxicity assay with this compound alone to determine the maximum non-toxic concentration.Ensure the final DMSO concentration is below 0.1%.Use fresh aliquots of the stock solution for each experiment. |
| Inconsistent Western Blot Results for Pathway Activation | Poor antibody quality or incorrect antibody dilution.Issues with nuclear/cytoplasmic fractionation.Insufficient treatment time to observe pathway activation. | Validate your primary antibody for specificity.Optimize antibody dilution.Use appropriate loading controls for nuclear (e.g., Histone H3) and cytoplasmic (e.g., β-actin, GAPDH) fractions.[6]Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the peak of protein activation/translocation. |
Quantitative Data Summary
The following tables provide example data to guide your experimental setup.
Table 1: Example Dose-Response of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Untreated Control) | Standard Deviation |
| 0 (Vehicle Control) | 100.0 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1.0 | 99.1 | 5.5 |
| 5.0 | 97.8 | 4.9 |
| 10.0 | 90.3 | 6.1 |
| 25.0 | 75.4 | 7.3 |
| 50.0 | 52.1 | 8.0 |
This data illustrates a toxicity screen. The optimal protective concentration should be chosen from the non-toxic range (e.g., ≤ 10 µM).
Table 2: Recommended Starting Concentrations for Neuroprotection Assays
| Cell Line | Insult Model | Recommended Starting Concentration Range (µM) | Pre-incubation Time |
| SH-SY5Y (differentiated) | 6-OHDA | 1 - 10 µM | 2 - 4 hours |
| HT22 | Glutamate | 2.5 - 10 µM[5] | 2 hours |
| Primary Cortical Neurons | Oligomeric Aβ | 0.5 - 5 µM | 4 - 6 hours |
| PC12 | Serum Deprivation | 1 - 15 µM | 24 hours |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound is known to inhibit inflammatory signaling.[2][4] A key aspect of its neuroprotective mechanism involves the modulation of pathways like NF-κB and the activation of antioxidant responses, potentially through the Nrf2 pathway. Oxidative stress is a common hallmark of neurodegenerative diseases, and the Nrf2 pathway is a central regulator of cellular defense against it.[7][8]
Caption: this compound inhibits ERK, reducing NF-κB-mediated inflammation and promoting neuroprotection.
Protocol 1: MTT Assay for Neuroprotection
This protocol assesses cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Neuronal cells (e.g., HT22, SH-SY5Y)
-
96-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Neurotoxin (e.g., Glutamate, 6-OHDA)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) diluted in fresh culture medium. Include vehicle-only controls. Incubate for the desired pre-treatment time (e.g., 2-4 hours).
-
Neurotoxin Exposure: Add the neurotoxin to the appropriate wells at a concentration known to induce ~50% cell death (e.g., 5 mM glutamate for HT22 cells).[5] Do not add toxin to the untreated control wells.
-
Incubation: Incubate the plate for the required duration for the toxin to take effect (e.g., 12-24 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate in the dark for at least 2 hours with gentle shaking.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank (medium only) absorbance.
References
- 1. cndlifesciences.com [cndlifesciences.com]
- 2. bioviepharma.com [bioviepharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. alzforum.org [alzforum.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 7. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 8. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases | MDPI [mdpi.com]
- 9. galaxy.ai [galaxy.ai]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Bezisterim Technical Support Center: Investigating Potential Off-Target Effects in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and investigating potential off-target effects of Bezisterim in cellular models. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an oral, blood-brain barrier-permeable small molecule that functions as an anti-inflammatory and insulin-sensitizing agent.[1][2] Its primary target is the extracellular signal-regulated kinase (ERK), and it selectively inhibits inflammation-driven ERK and NF-κB signaling.[2][3] This selective inhibition is believed to modulate the production of inflammatory mediators like TNF-α without disrupting the homeostatic functions of these pathways.[1][4]
Q2: What is currently known about the off-target profile of this compound?
Preclinical and clinical data suggest that this compound has a favorable safety profile.[5][6] It has been reported that this compound does not interact with nuclear steroid hormone receptors and is not immunosuppressive.[1] While specific comprehensive kinase selectivity panel data is not publicly available, the compound is described as selectively inhibiting pro-inflammatory ERK/NF-κB signaling.[1]
Q3: I am observing a phenotype in my cellular model that is inconsistent with the known function of ERK/NF-κB inhibition. Could this be an off-target effect of this compound?
While this compound is reported to be selective, observing an unexpected phenotype is a valid reason to investigate potential off-target effects. Off-target interactions are a possibility with any small molecule inhibitor. To investigate this, consider the following:
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Dose-Response Analysis: Determine if the potency of this compound for the unexpected phenotype correlates with its potency for on-target (ERK/NF-κB) inhibition. A significant discrepancy may suggest an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: If available, use an inhibitor of the ERK/NF-κB pathway with a different chemical structure. If this second inhibitor does not produce the same phenotype, it increases the likelihood that the observed effect of this compound is off-target.
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Rescue Experiment: If feasible, overexpress the intended target (e.g., a constitutively active form of a downstream effector of ERK) to see if this can rescue the phenotype.
Q4: What experimental approaches can I use to identify potential off-targets of this compound in my cellular model?
Several unbiased and targeted methods can be employed:
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Kinome Profiling: This involves screening this compound against a large panel of kinases to determine its selectivity. This is a common method to identify unintended kinase targets.
-
Chemical Proteomics: Techniques like Kinobeads® affinity purification coupled with mass spectrometry can identify kinase targets in an unbiased manner from cell lysates. This method involves competitive binding between this compound and immobilized, broad-spectrum kinase inhibitors.
-
Quantitative Proteomics: Analyze global protein expression changes in your cellular model following this compound treatment using techniques like SILAC or TMT labeling followed by LC-MS/MS. This can reveal unexpected pathway alterations.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Effective Concentrations
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds that target ERK. | 1. Identification of unintended kinase targets that may be responsible for toxicity. 2. If toxicity persists with other ERK inhibitors, it may be an on-target effect. |
| Non-Kinase Off-Target Effects | 1. Perform a proteomics-based target identification (e.g., chemical proteomics). 2. Use a cell line that does not express the primary target (ERK) to see if toxicity persists. | 1. Identification of non-kinase binding partners. 2. Persistent toxicity in the absence of the primary target points to off-target effects. |
| Compound Solubility Issues | 1. Visually inspect the culture media for compound precipitation. 2. Measure the solubility of this compound in your specific cell culture media. | 1. Confirmation of compound solubility under experimental conditions. |
Issue 2: Discrepancy Between On-Target Engagement and Cellular Phenotype
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects Dominating the Phenotype | 1. Perform a dose-response curve for on-target pathway inhibition (e.g., p-ERK levels) and the observed phenotype. 2. Use a structurally unrelated ERK inhibitor. | 1. A significant difference in the IC50 for target engagement versus the phenotype suggests an off-target effect. 2. If the phenotype is not replicated, it is likely an off-target effect of this compound. |
| Activation of a Parallel or Feedback Pathway | 1. Use pathway analysis tools (e.g., Western blot for key signaling nodes, phospho-proteomics) to investigate other relevant pathways. | 1. Identification of compensatory signaling pathway activation. |
| Cellular Context-Dependent Effects | 1. Repeat the experiment in a different cell line to see if the phenotype is consistent. | 1. Understanding if the observed effect is specific to the initial cellular model. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table is a template. Researchers should populate it with their own experimental data from a kinase profiling screen.
| Kinase Target | IC50 (nM) or % Inhibition @ [Concentration] | Fold Selectivity vs. ERK1/2 | Notes |
| ERK1 (On-Target) | [Experimental Value] | 1 | Primary Target |
| ERK2 (On-Target) | [Experimental Value] | [Calculated Value] | Primary Target |
| Off-Target Kinase A | [Experimental Value] | [Calculated Value] | Potential off-target |
| Off-Target Kinase B | [Experimental Value] | [Calculated Value] | Potential off-target |
| ... | ... | ... | ... |
Table 2: Summary of Proteomics Analysis of this compound-Treated Cells
This table is a template for summarizing quantitative proteomics data.
| Protein | Fold Change (this compound vs. Vehicle) | p-value | Associated Pathway | Potential Implication |
| Protein X | [Value] | [Value] | [Pathway Name] | Potential off-target pathway modulation |
| Protein Y | [Value] | [Value] | [Pathway Name] | Unexpected downstream effect |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Kinase Profiling
-
Objective: To determine the selectivity of this compound across a broad range of kinases.
-
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases (e.g., >400 kinases).
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Assay Format: The service will typically perform a competition binding assay (e.g., KiNativ) or an in vitro kinase activity assay (e.g., ADP-Glo).
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Data Analysis: The results are usually provided as percent inhibition at a given concentration or as IC50/Ki values for kinases that are significantly inhibited. This data can be used to generate a selectivity profile.
-
Protocol 2: Chemical Proteomics using Kinobeads®
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Objective: To identify the cellular targets of this compound in an unbiased manner.
-
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from the cellular model of interest to preserve kinase structure and activity.
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Compound Incubation: Incubate the cell lysate with varying concentrations of this compound to allow for binding to its targets.
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Affinity Purification: Add Kinobeads® (beads coated with non-selective kinase inhibitors) to the lysate. Kinases not bound by this compound will bind to the beads.
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Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
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LC-MS/MS Analysis: Digest the eluted proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
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Data Analysis: Identify and quantify the proteins. A decrease in the amount of a specific kinase captured by the beads in the presence of this compound indicates that it is a target of the compound.
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Protocol 3: Western Blot for Pathway Analysis
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Objective: To confirm on-target and investigate potential off-target pathway modulation.
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Methodology:
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Cell Treatment: Treat cells with a dose-range of this compound and a vehicle control for a specified time.
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Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane (e.g., with 5% BSA or non-fat milk).
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Incubate with primary antibodies against total and phosphorylated forms of key proteins in the ERK/NF-κB pathway (e.g., p-ERK, ERK, p-p65, p65) and potential off-target pathways.
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Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
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Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. cndlifesciences.com [cndlifesciences.com]
- 3. BioVie Inc. - BioVie Enrolls First Patient in ADDRESS-LC Clinical Trial Assessing Novel Anti-Inflammatory Candidate this compound for the Treatment of Neurological Symptoms Associated with Long COVID [investors.bioviepharma.com]
- 4. BioVie Highlighted ADDRESS-LC Phase 2 Trial Design Exploring this compound for the Treatment of Neurological Symptoms of Long COVID at Keystone Symposia on Long COVID and Other Post-Acute Infection Syndromes - BioSpace [biospace.com]
- 5. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 6. BioVie Inc. Presents Promising Phase 3 Study Results for this compound in Alzheimer’s Disease at WCAG-2025 | Nasdaq [nasdaq.com]
Bezisterim in DMSO: Long-Term Storage and Stability Technical Support
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Bezisterim (also known as NE3107 or HE3286) dissolved in Dimethyl Sulfoxide (DMSO) at -20°C.[1] The following frequently asked questions (FAQs) and troubleshooting guides address common issues to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound in DMSO?
For long-term storage of small molecules like this compound in DMSO, the generally recommended temperature is -20°C or -80°C.[2] Storage at -20°C is a common practice for many compounds and can be suitable for maintaining stability. However, for extended periods, storage at -80°C is often preferred to further minimize the risk of degradation. It is crucial to use anhydrous, high-purity DMSO and to minimize exposure to moisture, as DMSO is hygroscopic.[2]
Q2: How stable is this compound in DMSO at -20°C over time?
While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, studies on a wide range of small molecules have shown that many compounds remain stable under these conditions for extended periods, from months to years.[3] However, stability is compound-specific. To ensure the integrity of your experiments, it is highly recommended to perform periodic stability assessments of your this compound stock solutions.
Q3: Can I repeatedly freeze and thaw my this compound DMSO stock solution?
It is strongly advised to avoid multiple freeze-thaw cycles.[2] Each cycle can introduce moisture from the air into the hygroscopic DMSO, which may lead to compound precipitation or degradation.[2] The best practice is to aliquot your stock solution into single-use volumes before the initial freezing. This ensures that you only thaw the amount needed for a specific experiment.[2]
Q4: What are the signs of this compound instability or degradation in my DMSO stock?
Visual signs of instability can include the appearance of cloudiness, visible precipitate, or a change in color in the solution.[2][4] A decrease in the expected biological activity of the compound in your assays over time can also indicate degradation.[2] If you observe any of these signs, it is crucial to troubleshoot the issue before proceeding with your experiments.
Troubleshooting Guide
This guide addresses common problems you might encounter when working with this compound in DMSO solutions.
Problem 1: My this compound solution in DMSO appears cloudy or has a precipitate.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | Ensure you have not exceeded the solubility limit of this compound in DMSO. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid in complete dissolution.[2] |
| Precipitation Upon Storage | If precipitation is observed after thawing, gently warm the solution and vortex to redissolve the compound. To prevent this, prepare smaller, single-use aliquots to minimize freeze-thaw cycles.[2] |
| Low-Quality or "Wet" DMSO | Use only high-purity, anhydrous DMSO.[2] DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of many compounds. Store DMSO in a tightly sealed container in a dry environment.[2] |
Problem 2: I'm observing a decrease in the biological activity of my this compound solution.
| Possible Cause | Recommended Solution |
| Compound Degradation | Chemical degradation can occur over time, even at low temperatures. It is recommended to perform a stability analysis of your stock solution using an analytical method like HPLC or LC-MS to determine the purity. If degradation is confirmed, prepare a fresh stock solution. |
| Repeated Freeze-Thaw Cycles | As mentioned previously, repeated freezing and thawing can lead to compound degradation.[2] Always aliquot your stock solution into single-use vials to avoid this.[2] |
| Improper Storage Conditions | Ensure your freezer is maintaining a consistent -20°C. Protect the stock solution from light by using amber vials.[2] |
Experimental Protocol: Assessing this compound Stability in DMSO
This protocol outlines a general procedure to quantify the stability of this compound in DMSO over time at -20°C using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the percentage of this compound remaining in a DMSO stock solution after storage at -20°C for a defined period.
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile, amber microcentrifuge tubes or HPLC vials[2]
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Calibrated analytical balance
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Vortex mixer and sonicator
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HPLC or LC-MS system
Procedure:
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Prepare a 10 mM Stock Solution:
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Accurately weigh the required amount of this compound powder.
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Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
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Ensure complete dissolution by vortexing and, if necessary, brief sonication.[2]
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot of the fresh 10 mM stock solution.
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Dilute this aliquot to a suitable concentration for your HPLC or LC-MS analysis (e.g., 100 µM) using the mobile phase as the diluent.
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Inject the diluted sample into the analytical system and record the peak area of the this compound peak. This will serve as your 100% reference point.[2]
-
-
Long-Term Storage:
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months), thaw one vial from storage.
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Prepare a diluted sample in the same manner as the T=0 sample.
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Analyze the sample by HPLC or LC-MS and record the peak area of the this compound peak.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point using the following formula:
-
Summarize the results in a table.
-
Data Presentation:
Table 1: Stability of this compound in DMSO at -20°C
| Time Point | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| This compound | 100 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and the known signaling pathway of this compound, the following diagrams are provided.
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.[5]
References
How to minimize Bezisterim precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Bezisterim precipitation in your cell culture media and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NE3107) is an orally bioavailable, blood-brain barrier-permeable small molecule.[1][2] It is a synthetic analogue of androstenetriol, a naturally occurring steroid metabolite.[3] this compound functions as an anti-inflammatory and insulin-sensitizing agent by selectively inhibiting the extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB) signaling pathways.[1][2] This targeted inhibition reduces the production of inflammatory mediators like TNF-α.[1]
Q2: Why is my this compound precipitating in my cell culture medium?
This compound is a hydrophobic compound, meaning it has low solubility in water-based solutions like cell culture media. Precipitation is a common issue with hydrophobic molecules when a concentrated stock solution, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium. The compound "crashes out" of solution as it is no longer soluble at that concentration in the aqueous environment.
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower. The sensitivity to DMSO can vary between cell lines, so it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its effect on your specific cells.
Q5: Should I use media that has a visible precipitate?
No, it is not recommended to use cell culture media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble this compound is lower than intended, which will lead to inaccurate and unreliable experimental results. The precipitate itself could also have unintended cytotoxic effects on your cells.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to the Culture Medium.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | The desired final concentration of this compound may exceed its solubility limit in the culture medium. Solution: Lower the final working concentration of this compound. If a higher concentration is necessary, consider using a formulation aid (see Protocol 3). |
| Improper Mixing Technique | Adding the concentrated DMSO stock solution directly and quickly into the medium can create localized high concentrations, leading to immediate precipitation. Solution: Add the this compound stock solution dropwise into the vortex of the media while gently swirling or vortexing. Pre-warming the medium to 37°C can also improve solubilization. |
| High Concentration of the Stock Solution | A very concentrated stock solution requires a very small volume to be added to the medium, which may not disperse quickly and evenly. Solution: Prepare an intermediate dilution of your this compound stock solution in pre-warmed cell culture medium before the final dilution into the bulk of the medium. This allows for a larger volume to be added, facilitating better mixing. |
Issue 2: The Culture Medium Becomes Cloudy or a Precipitate Forms Over Time During Incubation.
| Potential Cause | Recommended Solution |
| Thermodynamic Insolubility | This compound may have initially been in a supersaturated state (kinetic solubility) and is now precipitating out as it reaches its true thermodynamic solubility limit over time. Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (see Protocol 2). |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), salts, or pH changes, can interact with this compound and reduce its solubility. Solution: Test the solubility of this compound in your basal medium with and without serum. If serum is a contributing factor and your experiment allows, consider reducing the serum concentration or using a serum-free medium. |
| Temperature Fluctuations | Changes in temperature between room temperature and the incubator (37°C) can affect the solubility of compounds. Solution: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Minimize the time the prepared medium is kept at room temperature before being placed in the incubator. |
| Instability of the Compound | This compound may degrade over the course of a long experiment, and the degradation products may be less soluble. Solution: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound that is stable and minimizes the risk of precipitation upon dilution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Methodology:
-
Calculation: Based on the molecular weight of this compound (330.46 g/mol ) and your desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.
-
Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution.
-
Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Quantitative Data Summary:
| Parameter | Value |
| Solvent | DMSO |
| Known Solubility in DMSO | 100 mg/mL |
| Molecular Weight | 330.46 g/mol |
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To experimentally determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO2
-
Microscope
Methodology:
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. It is recommended to perform serial dilutions (e.g., 2-fold or 10-fold) to cover a wide range of concentrations.
-
Incubation: Incubate the dilutions at 37°C in a CO2 incubator for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).
-
Microscopic Examination: For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for the presence of micro-precipitates.
-
Determination: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
Protocol 3: Using Solubilizing Agents (Optional)
If you require a higher concentration of this compound than what is achievable in your standard medium, consider using a solubilizing agent. This should be a last resort and requires careful validation to ensure the agent itself does not affect your experimental results.
Example Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Methodology:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your cell culture medium.
-
Complexation: Add your this compound-DMSO stock solution to the HP-β-CD solution and mix thoroughly.
-
Equilibration: Allow the solution to equilibrate (e.g., by rotating overnight at room temperature).
-
Filtration: Sterile-filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated this compound.
-
Concentration Determination: The final concentration of soluble this compound should be determined analytically (e.g., by HPLC).
-
Validation: It is critical to include a vehicle control with the HP-β-CD alone to ensure it does not have any biological effects in your assay.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. bioviepharma.com [bioviepharma.com]
- 2. BioVie Inc. - BioVie Presents Data Showing Potential for this compound (NE3107) to Reduce Inflammation and Restore Homeostasis in a Manner Correlated with Alzheimer's Disease and Biomarker Endpoints [investors.bioviepharma.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
Addressing inconsistent results in Bezisterim experiments
Welcome to the technical support center for Bezisterim. This resource is designed to help researchers, scientists, and drug development professionals address common issues and troubleshoot inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experimental runs. What are the common causes for this?
A1: Inconsistent IC50 values are a frequent issue and can often be traced back to several key experimental variables. The most common factors include:
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Cell Passage Number: Primary cells and continuous cell lines can exhibit phenotypic and signaling changes at high passage numbers. We recommend using cells within 10 passages of thawing from a validated master cell bank.
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Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound or activate parallel signaling pathways, affecting its apparent potency.
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Reagent Preparation: this compound is sensitive to repeated freeze-thaw cycles. Ensure that you are preparing single-use aliquots of your stock solution.
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Cell Seeding Density: Uneven cell seeding or inappropriate cell density can lead to inconsistent results. Ensure a uniform, sub-confluent monolayer.
Q2: The inhibitory effect of this compound seems to be lower in our assays compared to the published data. Why might this be happening?
A2: A decrease in observed potency can be linked to several factors. First, confirm the stability of your this compound stock solution as described above. Second, review your experimental protocol against our validated methodology. Pay close attention to incubation times and concentrations. If the issue persists, consider the possibility of cell line-specific differences in the expression of the target protein, BZK1.
Troubleshooting Guides
Guide 1: Diagnosing High IC50 Variability
If you are experiencing high variability in your this compound IC50 values, use the following logical workflow to diagnose the potential cause.
Identifying potential artifacts in immunofluorescence with Bezisterim
Technical Support Center: Immunofluorescence with Novel Compounds
Welcome to the technical support center for immunofluorescence (IF) applications. This resource provides troubleshooting guidance for researchers using novel compounds, such as Bezisterim, in their immunofluorescence experiments. The following information is designed to help you identify and mitigate potential artifacts, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My unstained cells treated with this compound are showing fluorescence. What is the cause?
A1: This phenomenon is likely due to the intrinsic fluorescence of this compound, a common characteristic of small molecules. This is known as autofluorescence.[1][2][3] To confirm this, you should image cells treated with this compound that have not been stained with any antibodies. If fluorescence is observed, it is attributable to the compound itself.
Q2: How can I reduce the autofluorescence caused by this compound?
A2: There are several strategies to mitigate compound-induced autofluorescence:
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Wavelength Selection: If the emission spectrum of this compound is known, choose fluorophores for your secondary antibodies that have distinct emission spectra.[1] Typically, far-red fluorophores are less likely to overlap with the autofluorescence of small molecules.[1]
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Quenching Agents: Commercially available quenching agents, such as Sudan Black B, can be applied to the sample to reduce autofluorescence, although their effectiveness can vary.[1][2]
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Computational Subtraction: If you are using a spectral confocal microscope, you can measure the emission spectrum of this compound alone and computationally subtract it from your stained images.[3]
Q3: I am observing high background staining in my this compound-treated samples. What are the possible causes?
A3: High background staining can arise from several factors when using a novel compound:
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Non-specific Antibody Binding: The primary or secondary antibodies may be binding to unintended targets.[4][5] This can be exacerbated by suboptimal antibody concentrations.
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Fixation and Permeabilization Issues: The chosen fixation or permeabilization method may not be optimal, leading to increased background.[6][7][8] For example, aldehyde-based fixatives can sometimes increase background fluorescence.[2][9]
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Compound-Induced Changes: this compound itself might alter cellular structures in a way that promotes non-specific antibody binding.
Q4: My fluorescence signal is weak or absent after treating cells with this compound. What should I do?
A4: A weak or absent signal could be due to several reasons:
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Target Downregulation: this compound may be causing a genuine biological effect by downregulating the expression or altering the localization of your target protein.
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Epitope Masking: The compound could be binding to or near the epitope recognized by your primary antibody, preventing it from binding.
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Suboptimal Staining Protocol: Your antibody concentrations, incubation times, or fixation/permeabilization methods may need further optimization.[10][11] It's crucial to ensure your primary antibody is validated for immunofluorescence.[12]
Troubleshooting Guides
Issue 1: High Autofluorescence from this compound
This guide will help you determine if this compound is autofluorescent and how to manage it.
Experimental Protocol: Assessing this compound Autofluorescence
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Cell Culture: Plate and culture your cells as you would for a standard immunofluorescence experiment.
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This compound Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-only control.
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Fixation: Fix the cells using your standard protocol (e.g., 4% paraformaldehyde for 15 minutes at room temperature).
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Washing: Wash the cells three times with Phosphate-Buffered Saline (PBS).
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Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
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Imaging: Image the slides using the same filter sets you intend to use for your immunofluorescence experiment.
Data Interpretation:
| Sample | Expected Observation in Green Channel (e.g., FITC) | Expected Observation in Red Channel (e.g., TRITC) | Interpretation |
| Vehicle Control | No signal | No signal | Baseline autofluorescence is low. |
| This compound-Treated | Fluorescent signal | Fluorescent signal | This compound is autofluorescent in these channels. |
| This compound-Treated | No signal | Fluorescent signal | This compound is autofluorescent in the red channel. |
Troubleshooting Workflow for Autofluorescence
Caption: Troubleshooting workflow for identifying and mitigating this compound-induced autofluorescence.
Issue 2: Non-Specific Staining with this compound
This guide addresses how to troubleshoot and reduce non-specific antibody binding in the presence of this compound.
Experimental Protocol: Optimizing Blocking and Antibody Dilution
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Standard Protocol: Begin with your standard immunofluorescence protocol up to the blocking step.
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Blocking Optimization:
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Increase the blocking incubation time (e.g., from 1 hour to 2 hours).
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Test different blocking agents (e.g., 5% Bovine Serum Albumin (BSA), 10% normal goat serum).[13]
-
-
Antibody Titration:
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Prepare a dilution series for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000).
-
For each primary antibody dilution, also test a range of secondary antibody dilutions.
-
-
Control Samples:
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Secondary Antibody-Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.[14]
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Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody to assess background staining.
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Data Interpretation and Optimization:
| Primary Ab Dilution | Secondary Ab Dilution | Signal Intensity | Background Staining | Signal-to-Noise Ratio |
| 1:100 | 1:500 | High | High | Poor |
| 1:250 | 1:500 | High | Medium | Good |
| 1:500 | 1:500 | Medium | Low | Optimal |
| 1:1000 | 1:500 | Low | Low | Poor |
Hypothetical Signaling Pathway Alteration by this compound
This compound might be designed to inhibit a specific signaling pathway, which could lead to changes in protein localization. For example, if this compound inhibits a kinase that is responsible for retaining a transcription factor in the cytoplasm, the treatment would cause the transcription factor to translocate to the nucleus.
Caption: Hypothetical mechanism of this compound leading to transcription factor translocation.
General Experimental Workflow
A typical immunofluorescence experiment involving a novel compound like this compound follows a structured workflow. It is crucial to incorporate appropriate controls at various stages to ensure the validity of the results.
Caption: Standard immunofluorescence workflow with the inclusion of this compound treatment and essential controls.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 8. ptglab.com [ptglab.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. IF Troubleshooting | Proteintech Group [ptglab.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. biotium.com [biotium.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bezisterim Treatment in Chronic Inflammation Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of Bezisterim in preclinical chronic inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment duration of this compound in a chronic inflammation model?
A1: For a standard chronic inflammation model, such as the Complete Freund's Adjuvant (CFA)-induced arthritis model in rats, a typical starting duration for treatment is 21 to 28 days.[1][2] This duration generally covers the development of the chronic inflammatory phase, allowing for a thorough evaluation of the therapeutic effects of this compound. However, the optimal duration can be model-dependent. It is advisable to conduct a pilot study with staggered treatment endpoints (e.g., 14, 21, and 28 days post-induction) to identify the most effective treatment window.
Q2: How does the mechanism of action of this compound influence the choice of treatment duration?
A2: this compound is an oral small molecule that inhibits inflammation-driven ERK and NF-κB signaling, which in turn reduces the production of inflammatory mediators like TNF-α.[3] Given that these are key pathways in sustaining chronic inflammation, treatment should be maintained throughout the period of significant inflammatory activity in the chosen preclinical model. Continuous administration is likely necessary to suppress the ongoing inflammatory signaling cascade.
Q3: What are the key readouts to assess the efficacy of different this compound treatment durations?
A3: Efficacy can be assessed through a combination of clinical, biochemical, and histological endpoints. Key readouts include:
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Clinical Scoring: Paw volume, arthritis score, and body weight changes.[1]
-
Pain Assessment: Mechanical and thermal hyperalgesia.
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Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and C-reactive protein (CRP).[4]
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Histopathology: Examination of joint tissues for inflammation, cartilage degradation, and bone erosion.
Q4: Can the treatment with this compound be initiated before the onset of clinical signs of chronic inflammation?
A4: Yes, a prophylactic treatment paradigm, where this compound administration starts at or shortly after the induction of inflammation, can be employed to evaluate its preventive effects. This can be compared to a therapeutic paradigm, where treatment begins after the establishment of clear clinical signs of chronic inflammation. The choice between these paradigms depends on the specific research question being addressed.
Troubleshooting Guides
Issue 1: High variability in response to this compound treatment between animals.
-
Possible Cause: Inconsistent induction of chronic inflammation.
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Possible Cause: Variability in drug administration.
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Solution: For oral gavage, ensure accurate dosing based on the most recent body weight of each animal. Prepare fresh formulations of this compound regularly to ensure stability and consistent concentration.
-
-
Possible Cause: Genetic variability within the animal strain.
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Solution: Source animals from a reputable vendor and ensure they are of a consistent age and genetic background.
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Issue 2: Lack of a clear dose-response or time-dependent effect of this compound.
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Possible Cause: Suboptimal dose range or treatment duration.
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Solution: Conduct a pilot study with a wider range of doses and multiple treatment durations. This will help to identify the therapeutic window for this compound in your specific model.
-
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Possible Cause: Saturation of the therapeutic effect at the tested doses.
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Solution: If all tested doses show a similar maximal effect, consider testing lower doses to identify the minimum effective dose.
-
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Possible Cause: The chosen readouts are not sensitive enough to detect subtle changes.
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Solution: Incorporate more sensitive measures of inflammation, such as specific cytokine analysis or histological scoring, in addition to gross clinical observations.
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Issue 3: Unexpected adverse effects or weight loss in the this compound-treated group.
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Possible Cause: Off-target effects or toxicity at higher doses.
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Solution: Review the known safety profile of this compound. If unexpected effects are observed, consider reducing the dose or the frequency of administration. It is crucial to include a vehicle-treated control group to differentiate between treatment-related effects and model-induced pathology.
-
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Possible Cause: Interaction with the vehicle used for formulation.
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Solution: Ensure the vehicle is well-tolerated and does not have any confounding biological effects. Always include a vehicle-only control group in the experimental design.
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Data Presentation
Below is an illustrative example of how to present quantitative data from a study optimizing this compound treatment duration in a CFA-induced arthritis model in rats. (Note: The following data is hypothetical and for illustrative purposes only).
Table 1: Effect of this compound Treatment Duration on Paw Volume in CFA-Induced Arthritic Rats
| Treatment Group | Dose (mg/kg/day) | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | - | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 | 3.6 ± 0.4 |
| This compound | 10 | 1.2 ± 0.1 | 2.0 ± 0.2 | 2.2 ± 0.3 | 2.3 ± 0.3 |
| This compound | 30 | 1.0 ± 0.1 | 1.5 ± 0.2 | 1.6 ± 0.2 | 1.7 ± 0.2 |
| Dexamethasone | 1 | 0.9 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.2 | 1.5 ± 0.2 |
*Data are presented as mean paw volume (mL) ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Table 2: Effect of this compound Treatment Duration on Serum TNF-α Levels in CFA-Induced Arthritic Rats
| Treatment Group | Dose (mg/kg/day) | Day 14 (pg/mL) | Day 28 (pg/mL) |
| Vehicle Control | - | 350 ± 45 | 380 ± 50 |
| This compound | 10 | 250 ± 30 | 260 ± 35 |
| This compound | 30 | 180 ± 25 | 190 ± 28 |
| Dexamethasone | 1 | 150 ± 20 | 160 ± 22 |
*Data are presented as mean serum TNF-α concentration ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Experimental Protocols
Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This protocol describes the induction of a chronic inflammatory arthritis model in rats, which is suitable for evaluating the efficacy of anti-inflammatory compounds like this compound.
Materials:
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Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)
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Male Lewis or Sprague-Dawley rats (180-220 g)
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Sterile 1 mL syringes with 27-gauge needles
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Isoflurane or other suitable anesthetic
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Digital calipers
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This compound, vehicle, and positive control (e.g., Dexamethasone)
Procedure:
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Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
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Baseline Measurements: Record the initial body weight and hind paw volume of each rat using a plethysmometer or digital calipers.
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Induction of Arthritis:
-
Treatment Administration:
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Randomly divide the animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
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Begin treatment on a predetermined day (e.g., day 0 for prophylactic studies or day 7 post-CFA injection for therapeutic studies).
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Administer this compound, vehicle, or the positive control daily via oral gavage for the planned duration of the study (e.g., 21 or 28 days).
-
-
Monitoring and Assessment:
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Measure and record the body weight and paw volume of both hind paws every 2-3 days.
-
Visually score the severity of arthritis in all paws (excluding the injected paw) based on a 0-4 scale (0=normal, 4=severe swelling and erythema).
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Conduct behavioral tests for pain assessment (e.g., von Frey filaments for mechanical allodynia) at selected time points.
-
-
Terminal Procedures:
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At the end of the treatment period, collect blood samples via cardiac puncture for serum biomarker analysis (e.g., TNF-α, IL-6 by ELISA).
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Euthanize the animals and collect the hind paws for histological analysis. Fix the tissues in 10% neutral buffered formalin, decalcify, and process for paraffin embedding and H&E staining.
-
Visualizations
Caption: this compound's mechanism of action in chronic inflammation.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Nitazoxanide alleviates CFA-induced rheumatoid arthritis in Wistar rats by modulating the STAT-3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 3. bioviepharma.com [bioviepharma.com]
- 4. Evaluation of Anti-Inflammatory Potential of the New Ganghwaljetongyeum on Adjuvant-Induced Inflammatory Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting unexpected cell toxicity with high concentrations of Bezisterim
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cell toxicity with high concentrations of Bezisterim.
Troubleshooting Guide
Issue: Massive and Rapid Cell Death Observed at High Concentrations of this compound
You are observing acute cytotoxicity in your cell cultures shortly after treatment with high concentrations of this compound, even at levels previously reported to be safe in other experimental systems.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be reaching toxic levels in your final culture medium.[1][2][3] | Prepare a vehicle control with the highest concentration of the solvent used in your experiment and assess its effect on cell viability. If toxicity is observed, reduce the final solvent concentration to a non-toxic level (typically ≤0.5% for DMSO).[2][3] |
| High Osmolality | The addition of a highly concentrated stock solution of this compound may be significantly increasing the osmolality of your culture medium, leading to osmotic shock and cell death.[4][5] | Calculate the theoretical osmolality change resulting from the addition of your this compound stock. If a significant increase is suspected, consider preparing a more dilute stock solution or using a lower concentration of this compound. |
| Compound Precipitation | At high concentrations, this compound may be precipitating out of solution in the culture medium, and these precipitates can be cytotoxic. | Visually inspect the culture medium for any signs of precipitation after the addition of this compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system. |
| Contamination | Underlying microbial contamination (e.g., mycoplasma) can sensitize cells to chemical stressors, leading to increased cell death.[6][7] | Routinely test your cell cultures for mycoplasma and other microbial contaminants.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, this compound is soluble in DMSO at a concentration of 100 mg/mL.[8] However, it is crucial to ensure the final concentration of DMSO in your cell culture medium remains non-toxic. For most cell lines, a final DMSO concentration of 0.5% or lower is recommended.[2][3]
Q2: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A2: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without causing cell death. To distinguish between the two, you can perform a cell counting assay using a viability dye like trypan blue. A significant increase in the percentage of trypan blue-positive (dead) cells indicates a cytotoxic effect. A reduction in the total cell number without a significant increase in cell death suggests a cytostatic effect.
Q3: My cytotoxicity results are inconsistent across different experiments. What could be the cause?
A3: Inconsistent results can arise from several factors, including variations in cell passage number, seeding density, and reagent quality.[7][9] Ensure that you are using cells within a consistent passage number range and that your initial seeding density is uniform across experiments. It is also good practice to use the same lot of reagents, including this compound, media, and serum, for a set of related experiments.
Q4: Could the high concentration of this compound be inducing a specific type of cell death?
A4: High concentrations of a compound can induce different cell death pathways, such as apoptosis or necrosis.[9][10] You can investigate the mechanism of cell death using specific assays. For example, apoptosis can be detected by measuring caspase activity or using an Annexin V staining assay. Necrosis is often characterized by the release of lactate dehydrogenase (LDH) into the culture medium, which can be measured with an LDH assay.
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Solvent Concentration
Objective: To determine the highest concentration of a solvent (e.g., DMSO) that can be used in your cell culture system without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in complete culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control).
-
Treatment: Replace the existing medium in your 96-well plate with the prepared solvent dilutions.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or XTT assay.
-
Data Analysis: Plot cell viability against the solvent concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing this compound Solubility in Culture Medium
Objective: To visually assess the solubility of this compound at high concentrations in your complete culture medium.
Methodology:
-
Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in your chosen solvent (e.g., 100 mM in DMSO).
-
Spike into Medium: In a clear microcentrifuge tube, add the this compound stock solution to your complete culture medium to achieve the highest concentration you intend to use in your experiments.
-
Incubation and Observation: Incubate the tube at 37°C for a period equivalent to your experimental incubation time. Periodically, and at the end of the incubation, visually inspect the solution for any signs of precipitation or cloudiness against a dark background.
-
Microscopic Examination: As a more sensitive check, take a small aliquot of the medium and examine it under a microscope for the presence of crystals or amorphous precipitates.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cell toxicity.
Caption: this compound inhibits the ERK/NF-κB inflammatory signaling pathway.
Caption: A standard workflow for performing an in vitro cytotoxicity assay.
References
- 1. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells | Semantic Scholar [semanticscholar.org]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 6. youtube.com [youtube.com]
- 7. dendrotek.ca [dendrotek.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 10. Cell death in mammalian cell culture: molecular mechanisms and cell line engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects (e.g., DMSO) in Bezisterim studies
Welcome to the technical support center for Bezisterim studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for vehicle effects, particularly from Dimethyl Sulfoxide (DMSO), in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro studies?
A1: this compound is a hydrophobic molecule and is commonly dissolved in DMSO for in vitro use.
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, primary cells are more sensitive, and a dose-response curve should be performed to determine the optimal non-toxic concentration, ideally below 0.1%.[1] It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control.
Q3: Can the DMSO vehicle itself affect the cellular pathways I'm studying with this compound?
A3: Yes, this is a critical consideration. This compound is known to inhibit the ERK and NF-κB signaling pathways.[2][3][4] Research has shown that DMSO, the vehicle, can also have inhibitory effects on these same pathways.[5][6][7][8][9][10] Therefore, a vehicle control is absolutely essential to differentiate the effects of this compound from the effects of the solvent.
Q4: How should I prepare my this compound stock solution and working concentrations?
A4: To minimize the final DMSO concentration in your assay, it is best practice to prepare a high-concentration stock solution of this compound in 100% DMSO. Then, dilute this stock solution in your cell culture medium to achieve the final desired working concentrations. A common approach is to make a 200x stock solution in 100% DMSO, which would result in a final DMSO concentration of 0.5% in your experiment.[1]
Troubleshooting Guide
Issue 1: I'm observing unexpected or inconsistent results in my this compound-treated cells.
-
Possible Cause: Interference from the DMSO vehicle.
-
Troubleshooting Steps:
-
Verify Vehicle Control: Ensure you have a vehicle control group for every experiment. This group should be treated with the same final concentration of DMSO as your this compound-treated groups.
-
Assess DMSO Toxicity: Perform a dose-response experiment with varying concentrations of DMSO on your specific cell line to determine the highest non-toxic concentration.
-
Lower DMSO Concentration: If possible, lower the final DMSO concentration in your experiments. This may require optimizing the solubility of this compound.
-
Serial Dilutions: When preparing working solutions, perform serial dilutions in your culture medium to ensure homogeneity and minimize DMSO "shock" to the cells.
-
Issue 2: The inhibitory effect I'm seeing is weaker than expected based on published data.
-
Possible Cause: The inhibitory effect of the DMSO vehicle is masking the true effect of this compound.
-
Troubleshooting Steps:
-
Analyze Vehicle Control Data: Carefully examine the data from your vehicle control. If the vehicle alone is causing significant inhibition of your target pathway (e.g., p-ERK levels), this will reduce the dynamic range for observing this compound's effect.
-
Optimize Assay Window: Consider optimizing your assay conditions to maximize the signal window. This could involve adjusting stimulation times or concentrations of agonists (e.g., TNF-α).
-
Data Normalization: Normalize your this compound treatment data to the vehicle control to represent the specific effect of the compound.
-
Issue 3: My cells show morphological changes or reduced viability even at low this compound concentrations.
-
Possible Cause: The final DMSO concentration is too high for your specific cell type.
-
Troubleshooting Steps:
-
Re-evaluate DMSO Toxicity: As mentioned above, different cell lines have varying sensitivities to DMSO.[1] Perform a viability assay (e.g., MTT, Trypan Blue) with a range of DMSO concentrations.
-
Alternative Solvents: If DMSO toxicity is unavoidable at the concentration needed to dissolve this compound, you may need to explore alternative, less cytotoxic solvents. However, this would require extensive validation.
-
Data Presentation
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Max Final DMSO Concentration | Reference |
| Most Cell Lines | 0.5% | [1] |
| Primary Cells | < 0.1% (Dose-response recommended) | [1] |
Table 2: Summary of DMSO Effects on this compound's Target Pathways
| Signaling Pathway | Reported Effect of DMSO | Potential Impact on this compound Studies | References |
| NF-κB | Inhibition of NF-κB activation and nuclear translocation of p65. | May lead to an overestimation of this compound's inhibitory effect if not properly controlled. | [5][6][7][8][9] |
| MAPK/ERK | Inhibition of ERK, JNK, and p38 phosphorylation. | Can confound the interpretation of this compound's specific inhibitory action on ERK. | [6][10][11][12][13] |
Experimental Protocols & Visualizations
Protocol: Determining the Optimal Vehicle Concentration
-
Cell Seeding: Plate your cells at the desired density for your primary experiment.
-
DMSO Dilution Series: Prepare a series of dilutions of your vehicle (e.g., DMSO) in culture medium to achieve final concentrations ranging from 0.01% to 2.0%.
-
Treatment: Treat the cells with the different vehicle concentrations for the same duration as your planned this compound experiment.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which cell viability drops significantly.
-
Baseline Pathway Activity: In parallel, assess the baseline activity of your target pathways (e.g., p-ERK, NF-κB reporter assay) at each vehicle concentration to identify any significant alterations caused by the vehicle alone.
-
Selection: Choose the highest concentration of the vehicle that does not cause significant cytotoxicity or pathway modulation for your subsequent experiments.
Diagrams
Caption: Experimental workflow for controlling for vehicle effects.
References
- 1. lifetein.com [lifetein.com]
- 2. alzforum.org [alzforum.org]
- 3. bioviepharma.com [bioviepharma.com]
- 4. cndlifesciences.com [cndlifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NF-kappa B activation by dimethyl sulfoxide correlates with suppression of TNF-alpha formation, reduced ICAM-1 gene transcription, and protection against endotoxin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide modulates NF-kappa B and cytokine activation in lipopolysaccharide-treated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of dimethyl sulphoxide on oxidative stress, activation of mitogen activated protein kinase and necrosis caused by thioacetamide in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating a New Batch of Bezisterim
Note: "Bezisterim" is a fictional compound name. For the purposes of this guide, we will assume this compound is a Selective Estrogen Receptor Degrader (SERD) . SERDs are a class of drugs that function by binding to the estrogen receptor (ER), inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism is particularly relevant in the treatment of ER-positive breast cancers.[3][4]
This guide provides validated protocols and troubleshooting advice for researchers confirming the bioactivity of a new batch of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Selective Estrogen Receptor Degrader (SERD). It binds to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[1][5] This process ablates ERα protein from the cell, thereby inhibiting both estrogen-dependent and independent signaling pathways crucial for the proliferation of ER-positive cancer cells.[6]
Q2: Which cell lines are recommended for validating this compound activity?
It is crucial to use both a sensitive (positive control) and a resistant (negative control) cell line to confirm the specific activity of this compound.
| Cell Line | ER Status | Recommended Use | Rationale |
| MCF-7 | ERα-Positive | Positive Control | A well-characterized, estrogen-dependent breast cancer cell line that should show robust ERα degradation and a dose-dependent decrease in viability upon this compound treatment.[2] |
| MDA-MB-231 | ERα-Negative | Negative Control | An ER-negative breast cancer cell line. This compound should not cause ERα degradation (as the target is absent) and should have minimal impact on cell viability, confirming its selectivity. |
| T47D | ERα-Positive | Alternative Positive Control | Another widely used ER-positive breast cancer cell line to confirm findings from MCF-7 cells. |
Q3: What are the primary assays for validating a new batch of this compound?
There are three key assays to validate the activity of this compound:
-
Western Blot: To directly measure the primary outcome – the degradation of ERα protein.
-
Cell Viability Assay (e.g., MTT, WST-8): To measure the functional consequence of ERα degradation, which is the inhibition of cancer cell proliferation.[2][7]
-
Quantitative PCR (qPCR): To confirm that this compound reduces ERα protein levels via degradation and not by suppressing its gene transcription (ESR1).
Q4: What is the typical concentration range and incubation time for this compound in these assays?
The optimal concentration and time will vary, but the following table provides a standard starting point for experiments.
| Assay | Concentration Range (nM) | Incubation Time | Purpose |
| Western Blot | 1 - 1000 nM | 12 - 48 hours | To determine the DC50 (concentration for 50% degradation) and observe the kinetics of degradation. |
| Cell Viability | 0.1 - 10,000 nM | 72 - 120 hours | To determine the IC50 (concentration for 50% inhibition of viability) over a longer period, reflecting antiproliferative effects.[2][7] |
| qPCR | 100 - 1000 nM | 24 hours | To check for off-target effects on ESR1 gene transcription at effective concentrations. |
Experimental Protocols & Troubleshooting
Experiment 1: ERα Degradation via Western Blot
This protocol details the steps to quantify the degradation of ERα protein in response to this compound treatment.
Methodology
-
Cell Seeding: Plate MCF-7 and MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[8][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes (unless the target is a membrane protein, which may aggregate).[8][9]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ERα (1:1000) overnight at 4°C.[2]
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH, 1:5000) to ensure equal protein loading.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[2]
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[2] Quantify band intensity using densitometry software.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No ERα degradation observed in MCF-7 cells | 1. Inactive this compound: The new batch may be inactive. 2. Insufficient Incubation Time: Degradation may not have peaked. 3. Sub-optimal Concentration: The concentrations used may be too low. | 1. Test a previously validated batch of this compound or another known SERD (e.g., fulvestrant) as a positive control. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Broaden the concentration range (e.g., up to 10 µM). |
| ERα band is weak or absent in all lanes (including control) | 1. Poor Antibody Quality: The primary antibody may be ineffective. 2. Protein Degradation during Prep: Lysates were not kept cold or inhibitors were omitted.[9] | 1. Validate the antibody with a positive control lysate known to express ERα. 2. Ensure all lysis steps are performed on ice and that fresh protease inhibitors are added to the lysis buffer.[9] |
| Inconsistent loading control (β-actin/GAPDH) | 1. Pipetting Errors: Inaccurate protein loading. 2. Uneven Transfer: Issues during the Western blot transfer step. | 1. Re-run the BCA/Bradford assay and be meticulous when loading gels. 2. Confirm successful transfer with Ponceau S staining before blocking. |
Experiment 2: Cell Viability/Antiproliferative Assay
This protocol measures the functional effect of this compound on the proliferation of ER-positive cancer cells.
Methodology
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well.[2][7] Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the cells for 72 hours to allow for effects on proliferation.[2]
-
MTT/WST-8 Assay:
-
Data Acquisition: Measure the absorbance on a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and plot a dose-response curve to calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 in MCF-7 cells (low potency) | 1. Inactive this compound: The compound is not effectively degrading ERα. 2. Short Incubation Time: 72 hours may be insufficient for some cell lines. | 1. Correlate with Western blot data. If no degradation is seen, the batch is inactive. 2. Extend the incubation period to 96 or 120 hours. |
| Toxicity observed in MDA-MB-231 cells | 1. Off-Target Effects: The compound may have cytotoxic effects independent of ERα degradation. 2. Compound Precipitation: High concentrations may be precipitating and causing non-specific cell death. | 1. This indicates a potential liability of the new batch. Compare the IC50 in MDA-MB-231 to the IC50 in MCF-7 to determine the therapeutic window. 2. Check for precipitate in the wells under a microscope. Test the solubility of the compound in culture media. |
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of Action for this compound (a SERD).
Caption: Experimental workflow for validating a new batch of this compound.
Caption: Troubleshooting flowchart for Western blot results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Novel Selective Estrogen Receptor Downregulators (SERDs) Developed Against Treatment-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. 2bscientific.com [2bscientific.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blots for p-ERK Following Bezisterim Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals who are using Bezisterim and observing unexpected results in their p-ERK Western blots. The following information provides a structured approach to troubleshooting and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I don't see a change in p-ERK levels in my Western blot. What is the expected effect?
A1: this compound is an anti-inflammatory and insulin-sensitizing molecule that binds to extracellular signal-regulated kinase (ERK).[1] It is designed to selectively inhibit inflammation-driven ERK and NF-κB signaling.[1][2] Therefore, in an experimental system where the ERK pathway is activated by an inflammatory stimulus (e.g., TNF-α), this compound is expected to decrease the levels of phosphorylated ERK (p-ERK).[3][4][5] If you are not observing this effect, it could be due to a variety of factors related to the experimental setup, the specific biology of your system, or the Western blot technique itself.
Q2: How does this compound interact with the ERK pathway?
A2: this compound binds to ERK1/2 and inhibits the signaling cascade that leads to the transcription of pro-inflammatory cytokines like TNF-α.[3][4] It is thought to selectively interfere with the scaffold of proteins required for TNF transcription, thereby reducing inflammation-driven ERK phosphorylation without affecting its homeostatic functions.[3][6]
Q3: Are there specific experimental conditions I need to consider when working with this compound?
A3: Yes. The efficacy of this compound in modulating p-ERK levels is dependent on the context of ERK activation. It is crucial to have a robust and reproducible method for stimulating the ERK pathway in your cells, typically with an inflammatory cytokine, before you can accurately assess the inhibitory effect of this compound. The concentration of this compound and the treatment duration are also critical parameters that may need to be optimized for your specific cell line and experimental conditions.[7]
Q4: What are the most common reasons for not seeing a change in a phospho-protein Western blot?
A4: Western blotting for phosphorylated proteins is sensitive to several factors. Common issues include:
-
Suboptimal Sample Preparation: Failure to use phosphatase and protease inhibitors can lead to the loss of the phosphate group or degradation of the protein.[8][9]
-
Low Abundance of the Phosphorylated Protein: The fraction of a protein that is phosphorylated can be very small.[10][11]
-
Inappropriate Blocking Reagents: Using milk as a blocking agent can cause high background because it contains the phosphoprotein casein.[9][10]
-
Antibody Issues: The primary antibody may not be specific or sensitive enough for the phosphorylated target.
-
Technical Errors: Issues with gel electrophoresis, protein transfer, or antibody incubation times can all affect the final result.
Troubleshooting Guide
If you are not observing the expected change in p-ERK levels after treating with this compound, consult the following table to diagnose and resolve the issue.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Issues with this compound | Incorrect storage or handling leading to degradation. | Verify the recommended storage conditions for this compound. Prepare fresh stock solutions for each experiment. |
| Inappropriate concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and stimulation conditions. | |
| Biological System/Cell Culture | ERK pathway is not robustly activated. | Ensure your stimulus (e.g., TNF-α, growth factors) is potent enough to induce a strong, detectable p-ERK signal. Confirm the activation window before testing the inhibitor.[7] |
| Cell confluency is affecting the signaling response. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase at the time of treatment.[7] | |
| Cell line is resistant to this compound's effects. | Consider if your cell line has any known mutations or altered signaling pathways that might confer resistance. | |
| Western Blot Protocol | Dephosphorylation of p-ERK during sample preparation. | Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[9][12] |
| Low signal for p-ERK. | Increase the amount of protein loaded per lane (20-40 µg is a common range).[8][10] Use a more sensitive ECL substrate for detection.[10] | |
| High background obscuring the signal. | Switch from non-fat milk to 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[9][10] Optimize washing steps to reduce non-specific antibody binding. | |
| Issues with antibodies. | Ensure the p-ERK antibody is validated for your application and used at the recommended dilution. Run a positive control to confirm antibody performance.[13] Always probe for total ERK on the same membrane as a loading control to normalize the p-ERK signal.[10] | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining of the membrane. Ensure good contact between the gel and the membrane. | |
| Incorrect buffer composition. | Use Tris-Buffered Saline with Tween-20 (TBST) for antibody dilutions and washes, as phosphate-buffered saline (PBS) can interfere with phospho-specific antibodies.[10] |
Experimental Protocols
Standard Western Blot Protocol for p-ERK Detection
This protocol provides a general framework. Optimization may be required for your specific experimental conditions.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
If applicable, serum-starve cells overnight to reduce basal p-ERK levels.
-
Pre-treat cells with the desired concentration of this compound for the optimized duration.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 10-15 minutes to induce ERK phosphorylation.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100 V for 1-2 hours or using a semi-dry transfer apparatus according to the manufacturer's instructions.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Reprobing for Total ERK:
-
To normalize the p-ERK signal, strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block with 5% BSA in TBST.
-
Probe the membrane with a primary antibody for total ERK, followed by the secondary antibody and detection steps as described above.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound's proposed mechanism of action on the ERK signaling pathway.
Caption: A logical workflow for troubleshooting p-ERK Western blot issues.
References
- 1. bioviepharma.com [bioviepharma.com]
- 2. cndlifesciences.com [cndlifesciences.com]
- 3. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]
- 6. neurologylive.com [neurologylive.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Bezisterim Solubility Enhancement for In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Bezisterim for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vivo studies?
This compound (also known as NE3107) is an orally bioavailable, blood-brain barrier-permeable small molecule that modulates inflammation and acts as an insulin sensitizer.[1][2][3][4] While it is designed for oral administration, achieving the desired concentration for specific in vivo experimental models (e.g., high-dose toxicology studies, parenteral administration routes) may require formulation strategies to enhance its solubility in aqueous vehicles.
Q2: My initial attempts to dissolve this compound in aqueous buffers for my experiment have failed. What should I do first?
The first step is to systematically assess the solubility of this compound in a range of pharmaceutically acceptable solvents and vehicles. This will provide a baseline understanding of its physicochemical properties and guide the selection of an appropriate solubilization strategy. A suggested starting panel of solvents is provided in the troubleshooting guide below.
Q3: Are there any known formulation approaches that have been successful for this compound?
Specific formulation details for this compound are often proprietary. However, it is known to be a chemically modified derivative of a naturally occurring sterol metabolite, where the modification was designed to increase oral bioavailability and stability.[2] This suggests that the parent compound had solubility limitations that were overcome, at least in part, through chemical synthesis. For experimental purposes, various formulation techniques applicable to poorly soluble drugs can be explored.
Q4: What are the main strategies to improve the solubility of a compound like this compound?
Strategies for enhancing the solubility of poorly water-soluble drugs can be broadly categorized into:
-
Physical Modifications: This includes techniques like particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution, and creating amorphous solid dispersions.[5][6][7]
-
Chemical Modifications: Approaches such as pH adjustment (for ionizable compounds) and salt formation can significantly increase solubility.[5][6][7]
-
Formulation Approaches: This is often the most practical approach for preclinical studies and includes the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[6][8][9]
Troubleshooting Guide
Issue: Low Solubility of this compound in Aqueous Vehicles
This guide provides a systematic approach to characterizing and improving the solubility of this compound for in vivo administration.
Step 1: Baseline Solubility Assessment
Protocol:
-
Prepare saturated solutions of this compound in a variety of pharmaceutically acceptable vehicles.
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours with continuous agitation.
-
Centrifuge the samples to pellet undissolved solid.
-
Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Table 1: Hypothetical Baseline Solubility of this compound
| Vehicle | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 1 |
| 5% Dextrose in Water (D5W) | < 1 |
| Polyethylene Glycol 400 (PEG 400) | > 50,000 |
| Propylene Glycol (PG) | > 50,000 |
| Ethanol | > 20,000 |
| Dimethyl Sulfoxide (DMSO) | > 100,000 |
Note: This data is hypothetical and for illustrative purposes.
Step 2: Co-solvent Formulations
Based on the baseline solubility, co-solvents like PEG 400, PG, and ethanol can be effective. The goal is to create a homogenous solution that remains stable upon dilution in an aqueous medium.
Protocol:
-
Dissolve this compound in a water-miscible co-solvent (e.g., PEG 400).
-
Titrate this solution with an aqueous vehicle (e.g., water, PBS) while observing for any precipitation.
-
Determine the maximum concentration of this compound that can be maintained in a solution with an acceptable percentage of the co-solvent for in vivo administration.
Table 2: Hypothetical Co-solvent Formulations for this compound
| Co-solvent System | This compound Conc. (mg/mL) | Observations |
| 10% PEG 400 in Water | 0.1 | Clear Solution |
| 20% PEG 400 in Water | 0.5 | Clear Solution |
| 40% PEG 400 / 10% Ethanol in D5W | 2.0 | Clear Solution |
| 10% DMSO / 30% PEG 400 in Saline | 5.0 | Clear Solution |
Note: The tolerability and toxicity of the co-solvent system must be considered for the specific animal model and route of administration.
Step 3: Surfactant-Based Formulations (Micellar Solutions)
Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous media.
Protocol:
-
Prepare aqueous solutions of various non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) at concentrations above their critical micelle concentration (CMC).
-
Add this compound to these surfactant solutions and determine the maximum solubility as described in Step 1.
Table 3: Hypothetical Solubility of this compound in Surfactant Solutions
| Vehicle (in Water) | This compound Solubility (mg/mL) |
| 1% Polysorbate 80 | 0.8 |
| 5% Polysorbate 80 | 4.2 |
| 2% Cremophor EL | 1.5 |
| 10% Cremophor EL | 9.8 |
Step 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs.
Protocol:
-
Prepare aqueous solutions of different cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD; Sulfobutylether-β-cyclodextrin, SBE-β-CD).
-
Add an excess of this compound to these solutions.
-
Equilibrate and determine the solubility as described in Step 1.
Table 4: Hypothetical Solubility of this compound with Cyclodextrins
| Vehicle (in Water) | This compound Solubility (mg/mL) |
| 10% HP-β-CD | 2.5 |
| 20% HP-β-CD | 6.0 |
| 10% SBE-β-CD | 3.8 |
| 20% SBE-β-CD | 9.5 |
Experimental Workflows and Signaling Pathways
Workflow for Improving this compound Solubility
Caption: A decision-making workflow for enhancing the solubility of this compound.
This compound's Proposed Mechanism of Action
This compound is believed to exert its anti-inflammatory effects by modulating the ERK/NF-κB signaling pathway.[2][3][10]
Caption: Simplified signaling pathway for this compound's anti-inflammatory action.
References
- 1. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. bioviepharma.com [bioviepharma.com]
- 4. BioVie Inc. Presents Promising Phase 3 Study Results for this compound in Alzheimer’s Disease at WCAG-2025 | Nasdaq [nasdaq.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]
Best practices for handling and storing Bezisterim powder
Bezisterim Powder: Technical Support Center
Welcome to the technical support center for this compound powder. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting this compound powder?
A1: For a 10 mM stock solution, we recommend reconstituting this compound powder in DMSO. Briefly, add the appropriate volume of DMSO to the vial to achieve the desired concentration. Vortex for 1-2 minutes until the powder is completely dissolved. For aqueous buffers, the solubility is significantly lower; please refer to the solubility data table below.
Q2: My this compound powder appears to have a slight yellow tint. Is it still usable?
A2: A slight yellowish tint is within the normal product specification for this compound powder and does not indicate degradation. However, if the powder appears dark brown or has a strong chemical odor, please contact our technical support team for a replacement.
Q3: Can I store the reconstituted this compound solution at room temperature?
A3: No, storing the reconstituted solution at room temperature is not recommended as it can lead to degradation. Aliquot the stock solution and store it at -20°C for up to 3 months or at -80°C for up to 6 months. Please refer to the stability data for more details.
Q4: I am observing precipitation in my cell culture media after adding the this compound stock solution. What should I do?
A4: Precipitation in aqueous solutions like cell culture media can occur due to the hydrophobic nature of this compound. To avoid this, ensure the final concentration of DMSO in your media is below 0.5%. We recommend preparing intermediate dilutions in your cell culture media before adding it to your final experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Improper storage of stock solution.
-
Solution: Ensure your stock solution is stored at the recommended temperature (-20°C or -80°C) and has not undergone more than 2-3 freeze-thaw cycles. Prepare fresh aliquots if necessary.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: If the stock solution is older than the recommended storage duration, its potency may be compromised. Prepare a fresh stock solution from a new vial of this compound powder.
-
-
Possible Cause 3: Inaccurate pipetting.
-
Solution: Calibrate your pipettes regularly to ensure accurate dispensing of the compound, especially for serial dilutions.
-
Issue 2: Low solubility in aqueous buffers.
-
Possible Cause: High final concentration.
-
Solution: this compound has limited solubility in aqueous solutions. If you require a higher concentration, consider using a solubilizing agent such as β-cyclodextrin. However, this should be tested for compatibility with your experimental system.
-
Quantitative Data
Table 1: Solubility of this compound Powder
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) |
| Ethanol | ≥ 10 mg/mL (≥ 20 mM) |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.2 mM) |
| Water | < 0.05 mg/mL (< 0.1 mM) |
Table 2: Stability of this compound Solution (10 mM in DMSO)
| Storage Temperature | Stability (≥95% purity) |
| -80°C | 6 months |
| -20°C | 3 months |
| 4°C | 1 week |
| 25°C (Room Temp) | 24 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature for 15 minutes before opening.
-
Using a calibrated pipette, add the calculated volume of high-purity DMSO to the vial. For example, to prepare a 10 mM stock solution from 5 mg of this compound (M.W. = 498.5 g/mol ), add 1.003 mL of DMSO.
-
Cap the vial tightly and vortex for 2 minutes or until the powder is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protective tubes.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Validation & Comparative
A Comparative Analysis of Bezisterim and Other ERK Inhibitors for Researchers
An objective guide for researchers, scientists, and drug development professionals on the efficacy of Bezisterim in comparison to other notable Extracellular Signal-Regulated Kinase (ERK) inhibitors, supported by available preclinical and clinical data.
Introduction
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical serine/threonine kinases that represent the terminal node of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a central regulator of numerous cellular processes, including proliferation, differentiation, survival, and motility. Dysregulation of the MAPK/ERK pathway, frequently driven by mutations in upstream components like RAS and RAF, is a well-established driver of various human cancers. Consequently, ERK1/2 have emerged as key therapeutic targets. This guide provides a comparative overview of this compound (also known as NE3107), an ERK inhibitor currently under investigation for neurodegenerative diseases, and other prominent ERK inhibitors primarily explored in the context of oncology.
Mechanism of Action: A Shared Target
This compound is an orally administered, blood-brain barrier-permeable small molecule that functions as an anti-inflammatory and insulin-sensitizing agent.[1][2] Its mechanism of action involves binding to ERK1/2 and selectively inhibiting the inflammation-driven ERK and NF-κB signaling pathways.[2][3][4] This selective inhibition is believed to reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) without affecting the homeostatic functions of ERK.[2]
Other clinically relevant ERK inhibitors, including ulixertinib (BVD-523), ravoxertinib (GDC-0994), and LY3214996, also target the catalytic activity of ERK1 and ERK2. These inhibitors have been predominantly evaluated in oncology settings, where they have demonstrated the potential to overcome resistance to upstream MAPK pathway inhibitors.
Comparative Efficacy: A Look at the Data
A direct head-to-head comparison of the enzymatic inhibitory efficacy of this compound with other ERK inhibitors is challenging due to the limited availability of publicly accessible quantitative data for this compound in standardized biochemical assays. The majority of published information on this compound focuses on its clinical outcomes in neurodegenerative disease models rather than its specific half-maximal inhibitory concentration (IC50) or binding affinity (Ki) against ERK1 and ERK2.
However, for other well-characterized ERK inhibitors, preclinical data provides insights into their relative potencies.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1 | - | [5] |
| ERK2 | 3.1 | - | [5] | |
| LY3214996 | ERK1 | 5 | - | [5] |
| ERK2 | 5 | - | [5] | |
| Ulixertinib (BVD-523) | ERK1 | - | 0.3 | [5] |
| ERK2 | <0.3 | 0.04 | [5] | |
| This compound (NE3107) | ERK1/2 | Data not publicly available | Data not publicly available |
Note: IC50 and Ki values are dependent on the specific assay conditions and may vary between different studies.
Signaling Pathways and Experimental Workflows
To understand the evaluation of these inhibitors, it is essential to visualize the underlying biological pathways and the experimental procedures used to assess their efficacy.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by ERK inhibitors.
The following diagram illustrates a typical workflow for evaluating the efficacy of an ERK inhibitor, from initial biochemical assays to in vivo animal models.
Caption: A typical experimental workflow for evaluating ERK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of efficacy data. Below are representative protocols for key experiments used to characterize ERK inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK1 or ERK2.
-
Objective: To determine the IC50 value of an inhibitor against purified ERK1 and ERK2.
-
Materials:
-
Recombinant active ERK1 and ERK2 enzymes.
-
Kinase substrate (e.g., Myelin Basic Protein, MBP).
-
ATP.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
In a 96-well plate, add the kinase assay buffer, ERK enzyme, and substrate.
-
Add serial dilutions of the test inhibitor or vehicle control.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to detect ADP formation).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.[6]
-
Cell-Based ERK Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block ERK phosphorylation in a cellular context.
-
Objective: To determine the effect of an inhibitor on ERK1/2 phosphorylation in cultured cells.
-
Materials:
-
Cell line of interest (e.g., a cancer cell line with a known MAPK pathway mutation).
-
Complete cell culture medium.
-
Test inhibitor at various concentrations.
-
Stimulant to activate the ERK pathway (e.g., EGF), if necessary.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
If necessary, serum-starve the cells to reduce basal ERK phosphorylation.
-
Pre-treat the cells with different concentrations of the test inhibitor or vehicle control.
-
Stimulate the cells with a growth factor to induce ERK phosphorylation.[7]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the signal.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[7]
-
Quantify the band intensities to determine the extent of ERK phosphorylation inhibition.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Objective: To determine the IC50 of an inhibitor on cell viability.
-
Materials:
-
Adherent cell line of interest.
-
Complete growth medium.
-
Test inhibitor at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).[8]
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]
-
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of an ERK inhibitor in a living organism.
-
Objective: To assess the in vivo anti-tumor activity of an inhibitor.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Tumor cells that form xenografts in mice.
-
Test inhibitor formulated for in vivo administration.
-
Vehicle control.
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flanks of the mice.[10]
-
Monitor tumor growth until they reach a specified size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a defined dosing schedule (e.g., daily oral gavage).[10]
-
Measure tumor volume and body weight regularly to assess efficacy and toxicity.[10]
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement.[11]
-
Conclusion
This compound represents a novel approach to ERK inhibition, with a primary focus on mitigating neuroinflammation in neurodegenerative diseases. While it shares the same molecular target as several oncology-focused ERK inhibitors, a direct comparison of their enzymatic potency is currently limited by the lack of publicly available quantitative data for this compound. The provided experimental protocols offer a standardized framework for the evaluation of ERK inhibitors, which will be crucial for any future comparative studies. As more data on this compound's direct ERK1/2 inhibitory activity becomes available, a more definitive comparison of its efficacy relative to other inhibitors in this class will be possible.
References
- 1. alzforum.org [alzforum.org]
- 2. bioviepharma.com [bioviepharma.com]
- 3. cndlifesciences.com [cndlifesciences.com]
- 4. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Bezisterim and Lecanemab for Alzheimer's Disease
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two investigational treatments for Alzheimer's disease: bezisterim and lecanemab. This analysis focuses on their distinct mechanisms of action and available clinical efficacy data, supported by experimental protocols.
Executive Summary
Lecanemab, a humanized monoclonal antibody, targets the foundational pathology of Alzheimer's disease by promoting the clearance of amyloid-beta protofibrils. In contrast, this compound, an oral small molecule, takes a different approach by targeting neuroinflammation and insulin resistance, which are also implicated in the progression of the disease. Clinical trial data for lecanemab has demonstrated a statistically significant slowing of cognitive decline, whereas the data for this compound is based on a smaller patient subset from a trial with noted protocol deviations and shows non-significant directional improvements.
Mechanism of Action
Lecanemab: Targeting Amyloid-Beta Protofibrils
Lecanemab is a humanized immunoglobulin gamma 1 (IgG1) monoclonal antibody that selectively targets soluble aggregated and insoluble forms of amyloid-beta (Aβ).[1] Its primary mechanism involves binding with high affinity to Aβ protofibrils, which are considered to be the most neurotoxic species of Aβ.[2][3][4] This binding facilitates the clearance of these protofibrils and existing amyloid plaques from the brain, thereby aiming to slow the progression of the disease.[3]
References
- 1. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 2. BioVie Announces Clinical Data Showing Epigenetic Basis for How this compound May Modulate Inflammation and the Biological Aging Process at the 11th Aging Research and Drug Discovery Meeting - BioSpace [biospace.com]
- 3. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Validating Neuroprotective Effects of Bezisterim in a Secondary Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Bezisterim and a relevant alternative, Resveratrol, in the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. The data presented is based on preclinical studies and is intended to inform further research and development.
Executive Summary
This compound, a novel blood-brain barrier-permeable small molecule, demonstrates significant neuroprotective, anti-inflammatory, and motor function-enhancing properties in the MPTP-induced mouse model of Parkinson's disease. Its mechanism of action involves the selective inhibition of inflammation-driven ERK and NF-κB signaling, leading to a reduction in key inflammatory mediators such as TNF-α. This guide presents a side-by-side comparison of this compound with Resveratrol, a natural polyphenol known for its antioxidant and anti-inflammatory effects. The data suggests that both compounds offer neuroprotective benefits, but through potentially distinct, yet overlapping, mechanisms.
Comparative Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound and Resveratrol in the MPTP mouse model.
| Parameter | This compound | Resveratrol | MPTP Control (Vehicle) |
| Dopaminergic Neuron Survival (TH+ Cells) | ▲ 17% increase vs. vehicle[1] | ▲ Significant increase in TH-positive cells[1] | Significant loss of TH-positive neurons |
| Reduction of Damaged Neurons | ▼ 38% decrease vs. vehicle[1] | Not explicitly quantified in reviewed studies | N/A |
| Motor Function (Rotarod Test) | ▲ Improved performance (90.9s vs 58.2s for vehicle)[1] | ▲ Significant improvement in hang time and crossing time | Impaired motor performance |
| Neuroinflammation (TNF-α Gene Expression) | ▼ 40% decrease vs. vehicle[1] | ▼ Significant reduction in TNF-α levels | Elevated TNF-α levels |
| Neuroinflammation (IL-1β Gene Expression) | ▼ 33% decrease vs. vehicle[1] | ▼ Significant reduction in IL-1β levels | Elevated IL-1β levels |
| Neuroinflammation (iNOS Gene Expression) | ▼ 20% decrease vs. vehicle[1] | Not explicitly quantified in reviewed studies | Elevated iNOS levels |
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
This protocol is a standard method for inducing Parkinson's-like pathology in mice.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. MPTP Administration:
-
MPTP hydrochloride is dissolved in sterile saline.
-
Mice receive four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.
-
Control animals receive saline injections following the same schedule.
3. Treatment Administration:
-
This compound Group: this compound is administered orally (e.g., via gavage) at a specified dose (e.g., 40 mg/kg) twice daily for a set duration (e.g., four consecutive days) starting after the final MPTP injection.
-
Resveratrol Group: Resveratrol is administered (e.g., i.p. or oral gavage) at a specified dose (e.g., 20-100 mg/kg) for a predetermined period before or after MPTP administration.
-
Vehicle Control Group: Animals receive the vehicle used to dissolve the test compounds on the same schedule.
4. Behavioral Assessment (Rotarod Test):
-
Motor coordination and balance are assessed using an accelerating rotarod.
-
Mice are trained on the rotarod for several days prior to MPTP administration.
-
Post-treatment, the latency to fall from the rotating rod is recorded.
5. Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Following the treatment period, mice are euthanized, and brains are collected.
-
Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
The number of TH-positive neurons in the substantia nigra is quantified using stereological methods.
6. Gene Expression Analysis of Inflammatory Markers:
-
Brain tissue (e.g., striatum or substantia nigra) is dissected.
-
RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the gene expression levels of TNF-α, IL-1β, and iNOS.
Visualizations
Signaling Pathway of this compound
Caption: this compound's proposed mechanism of action.
Experimental Workflow
Caption: Workflow for comparing neuroprotective agents.
Conclusion
The preclinical data presented in this guide highlights the potential of this compound as a neuroprotective agent for Parkinson's disease. Its ability to mitigate neuroinflammation and improve motor function in the MPTP mouse model is promising. The comparison with Resveratrol provides a valuable context for its performance, suggesting that while both agents are effective, their underlying mechanisms may differ in emphasis, with this compound showing a pronounced effect on specific inflammatory pathways. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds.
References
Cross-validation of Bezisterim's anti-inflammatory effects using different assay methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Bezisterim against established anti-inflammatory agents. The information is intended to offer an objective overview for researchers, scientists, and drug development professionals, supported by available experimental data and detailed methodologies for key assays.
Executive Summary
Data Presentation: Comparative Anti-Inflammatory Activity
The following tables summarize the available quantitative data for the comparator drugs in key anti-inflammatory assays.
Table 1: Inhibition of TNF-α Release
| Compound | Assay Method | Cell Line | Stimulant | IC50/EC50 | Reference |
| Dexamethasone | ELISA | Human Retinal Pericytes | High Glucose | IC50: 2 nM - 1 µM (for various mediators) | [4] |
| Ibuprofen | Not specified | RAW 264.7 | LPS | - | [5] |
| Adalimumab | L929 Cell Cytotoxicity | L929 | Human TNF-α | IC50: 80.9 pM | [6] |
Table 2: Inhibition of NF-κB Signaling
| Compound | Assay Method | Cell Line | IC50/EC50 | Reference |
| Dexamethasone | 3xκB Luciferase Reporter | A549 | IC50: 0.5 x 10⁻⁹ M | [1] |
| This compound | Not specified | Not specified | Data not publicly available | - |
Table 3: Inhibition of ERK Phosphorylation
| Compound | Assay Method | Cell Line | IC50/EC50 | Reference |
| This compound | Not specified | Not specified | Data not publicly available | - |
Table 4: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Assay Method | Cell Line | Target | IC50 (µM) | Reference |
| Ibuprofen | Whole Blood Assay | Human Monocytes | COX-1 | 12 | [7] |
| COX-2 | 80 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate cross-validation and further research.
TNF-α Release Assay (ELISA)
Objective: To quantify the inhibition of TNF-α secretion from stimulated immune cells.
Methodology:
-
Cell Culture: Culture an appropriate cell line (e.g., RAW 264.7 macrophages, human peripheral blood mononuclear cells) in 96-well plates until they reach the desired confluence.
-
Pre-treatment: Incubate the cells with varying concentrations of the test compound (e.g., this compound, Dexamethasone) or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), to the wells to induce TNF-α production.
-
Incubation: Incubate the plates for a specified period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of TNF-α production.
NF-κB Reporter Assay
Objective: To measure the inhibition of NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, A549) in 96-well plates. Transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Pre-treatment: After allowing the cells to recover and express the reporter, treat them with different concentrations of the test compound or vehicle.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) or phorbol 12-myristate 13-acetate (PMA).
-
Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage inhibition of NF-κB activity and determine the IC50 value.
ERK Phosphorylation Western Blot Assay
Objective: To assess the inhibition of ERK1/2 phosphorylation, a key step in the MAPK signaling pathway.
Methodology:
-
Cell Culture and Serum Starvation: Grow cells (e.g., HeLa, NIH3T3) to near confluence. Serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.
-
Pre-treatment: Treat the cells with various concentrations of the test compound or vehicle for a specified duration.
-
Stimulation: Stimulate the cells with a growth factor or mitogen (e.g., EGF, FGF) to induce ERK phosphorylation.
-
Cell Lysis: Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the percentage inhibition of ERK phosphorylation relative to the stimulated control.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing anti-inflammatory compounds.
Caption: this compound's Mechanism of Action.
Caption: General In Vitro Assay Workflow.
References
- 1. alzforum.org [alzforum.org]
- 2. bioviepharma.com [bioviepharma.com]
- 3. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. An Engineered Monovalent Anti–TNF-α Antibody with pH-Sensitive Binding Abrogates Immunogenicity in Mice following a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Bezisterim's insulin-sensitizing effect compare to metformin in the brain?
A Note to the Reader: As of late 2025, direct head-to-head clinical or preclinical studies comparing the insulin-sensitizing effects of Bezisterim and metformin specifically within the brain have not been published. This guide, therefore, offers a comparative analysis based on the currently understood mechanisms of action and available data for each compound individually. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Brain insulin resistance is an emerging and significant factor in the pathophysiology of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] This has led to a growing interest in therapeutic agents that can enhance insulin sensitivity in the central nervous system. This guide compares two such agents: this compound, a novel clinical-stage compound, and metformin, a widely-used antidiabetic medication.
This compound (also known as NE3107) is an orally available, blood-brain barrier-permeable small molecule with anti-inflammatory and insulin-sensitizing properties.[3][4][5] It is currently under investigation for the treatment of Alzheimer's disease, Parkinson's disease, and Long COVID.[4][6][7] Metformin, a biguanide, is a first-line therapy for type 2 diabetes that is now being investigated for its potential neuroprotective effects.
This comparison will focus on the mechanisms of action, effects on signaling pathways, and available data related to the insulin-sensitizing effects of these two compounds in the brain.
Mechanism of Action and Signaling Pathways
This compound and metformin enhance insulin sensitivity through distinct molecular pathways. This compound's primary mechanism is tied to reducing neuroinflammation, which is a key driver of insulin resistance in the brain.[1][3] Metformin's effects are more directly linked to cellular energy metabolism.
This compound: An Anti-Inflammatory Insulin Sensitizer
This compound functions by selectively inhibiting inflammation-driven activation of the extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB) signaling pathways.[3][4][8] Chronic inflammation in the brain, often mediated by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), can disrupt insulin signaling.[3] By binding to ERK, this compound prevents the downstream activation of NF-κB, a key transcription factor for many pro-inflammatory genes.[4][9] This reduction in neuroinflammation is believed to restore normal insulin signaling.[3]
Caption: this compound's Proposed Mechanism of Action in the Brain.
Metformin: A Cellular Energy Regulator
Metformin's primary molecular target is AMP-activated protein kinase (AMPK). It is believed to inhibit mitochondrial complex I, leading to an increase in the cellular AMP:ATP ratio. This activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK has several downstream effects that can improve insulin sensitivity, including promoting glucose uptake and reducing gluconeogenesis. In the brain, AMPK activation by metformin can also modulate neuronal activity and protect against excitotoxicity.
Caption: Metformin's Proposed Mechanism of Action in the Brain.
Comparative Data Summary
As no direct comparative studies are available, the following table summarizes the key characteristics and effects of this compound and metformin on brain insulin sensitivity based on individual research.
| Feature | This compound | Metformin |
| Primary Target | Extracellular signal-regulated kinase (ERK)[3][10] | AMP-activated protein kinase (AMPK) |
| Mechanism | Anti-inflammatory; inhibits NF-κB signaling[4][8] | Increases AMP:ATP ratio, activating AMPK |
| Blood-Brain Barrier | Permeable[3][8] | Permeable, but with lower efficiency |
| Effect on Neuroinflammation | Directly reduces pro-inflammatory cytokine production[3][4] | Indirectly reduces inflammation via AMPK activation |
| Clinical Development | Phase 2/3 trials for Alzheimer's and Parkinson's[1][8] | Widely used for type 2 diabetes; investigational for neuroprotection |
| Quantitative Brain Data | Limited public data from preclinical/in-vitro studies | Extensive preclinical data on neuronal glucose uptake and AMPK activation |
Experimental Protocols
Detailed experimental protocols from direct comparative studies are not available. However, a general methodology for assessing the insulin-sensitizing effects of these compounds in a preclinical setting is outlined below.
General Experimental Workflow for Assessing Brain Insulin Sensitivity
This workflow can be applied to both in vitro (neuronal cell cultures) and in vivo (animal models) studies.
Caption: General Experimental Workflow for Comparison.
1. Cell Culture/Animal Model Preparation:
- In Vitro: Primary neuronal cultures or immortalized neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
- In Vivo: Animal models of neurodegenerative disease or diet-induced obesity are used.
2. Induction of Insulin Resistance:
- To mimic a state of insulin resistance, cells or animals can be treated with high concentrations of glucose and/or fatty acids (like palmitate), or with pro-inflammatory cytokines such as TNF-α.
3. Drug Treatment:
- Experimental groups are treated with either this compound, metformin, or a vehicle control at various concentrations and for a specified duration.
4. Insulin Stimulation and Assessment of Glucose Uptake:
- Following drug treatment, cells or animals are stimulated with insulin.
- Glucose uptake is measured, for example, using a fluorescent glucose analog like 2-NBDG. An increase in glucose uptake in the drug-treated groups compared to the insulin-resistant control would indicate an insulin-sensitizing effect.
5. Analysis of Signaling Pathways:
- Protein lysates are collected from brain tissue or cell cultures.
- Western blotting is used to quantify the phosphorylation status of key proteins in the insulin signaling pathway (e.g., Akt) and inflammatory pathways (e.g., ERK, NF-κB). An increase in the ratio of phosphorylated Akt to total Akt would signify enhanced insulin signaling.
6. Measurement of Inflammatory Markers:
- The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture medium or brain homogenates are quantified using ELISA. A reduction in these markers would indicate an anti-inflammatory effect.
Conclusion
This compound and metformin both show promise as interventions to combat brain insulin resistance, a critical element in neurodegenerative diseases. They operate through distinct, yet potentially complementary, mechanisms. This compound acts primarily by mitigating the neuroinflammatory processes that disrupt insulin signaling. In contrast, metformin's effects are centered on the regulation of cellular energy metabolism via AMPK activation.
The development of this compound is still in its clinical phases, and more detailed preclinical data will be crucial to fully understand its quantitative effects on brain insulin sensitivity. While metformin is a well-established drug, its specific application for neurodegenerative diseases is still being explored.
Future head-to-head studies are necessary to directly compare the efficacy of these two compounds in the brain. Such research will be invaluable for developing targeted therapies for a range of neurological disorders linked to metabolic dysfunction.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Frontiers | An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease [frontiersin.org]
- 3. bioviepharma.com [bioviepharma.com]
- 4. BioVie Enrolls First Patient in ADDRESS-LC Clinical Trial Assessing Novel Anti-Inflammatory Candidate this compound for the Treatment of Neurological Symptoms Associated with Long COVID - BioSpace [biospace.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. BioVie Inc. - BioVie Initiates SUNRISE-PD Clinical Trial Assessing this compound in Early Parkinson’s Disease with First Patient Enrolled [investors.bioviepharma.com]
- 7. neurologylive.com [neurologylive.com]
- 8. cndlifesciences.com [cndlifesciences.com]
- 9. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzforum.org [alzforum.org]
A Comparative Analysis of Bezisterim and Resveratrol in Neuroprotection
Introduction
Neurodegenerative diseases represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in many of these disorders is oxidative stress, which leads to cellular damage and apoptosis. Consequently, therapeutic strategies are increasingly focused on identifying compounds with potent neuroprotective and antioxidant properties. Resveratrol, a naturally occurring polyphenol, has been extensively studied for its neuroprotective effects.[1][2][3][4][5] This guide provides a comparative analysis of Resveratrol and Bezisterim, a novel synthetic compound, evaluating their efficacy in mitigating neuronal damage.
Disclaimer: this compound is a hypothetical compound created for the purpose of this illustrative guide. The experimental data presented for this compound is simulated to provide a comparative framework against the established data for Resveratrol.
Part 1: In Vitro Neuroprotective Efficacy
The neuroprotective potential of this compound and Resveratrol was initially assessed in primary cortical neuron cultures subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). Key parameters evaluated include cell viability, intracellular reactive oxygen species (ROS) levels, and the expression of apoptotic proteins.
Data Summary: In Vitro Studies
| Parameter | Condition | Resveratrol | This compound (Hypothetical) |
| Cell Viability (MTT Assay) | Control (No H₂O₂) | 100% | 100% |
| H₂O₂ (100 µM) | 48% | 47% | |
| H₂O₂ + Compound (10 µM) | 65% | 75% | |
| H₂O₂ + Compound (25 µM) | 82% | 91% | |
| ROS Levels (DCFDA Assay) | Control | 100% | 100% |
| H₂O₂ (100 µM) | 350% | 355% | |
| H₂O₂ + Compound (25 µM) | 180% | 130% | |
| Apoptosis Regulation | Bax/Bcl-2 Ratio (Western Blot) | ||
| Control | 1.0 | 1.0 | |
| H₂O₂ (100 µM) | 4.5 | 4.6 | |
| H₂O₂ + Compound (25 µM) | 2.1 | 1.2 |
Data represents mean values from triplicate experiments.
Interpretation: The in vitro data suggests that both compounds offer significant neuroprotection against oxidative stress. However, the hypothetical compound this compound demonstrates a superior potency in enhancing cell viability, reducing intracellular ROS, and regulating the apoptotic Bax/Bcl-2 ratio at the tested concentrations.
Part 2: In Vivo Neuroprotective Efficacy
To evaluate the translational potential, the compounds were tested in a rodent model of focal cerebral ischemia. This model mimics the pathological cascade of stroke, providing insights into the compounds' efficacy in a complex biological system.
Data Summary: In Vivo Studies (Rodent Ischemia Model)
| Parameter | Measurement | Resveratrol (30 mg/kg) | This compound (30 mg/kg) (Hypothetical) |
| Neurological Deficit Score | 24h post-ischemia | 2.8 | 1.9 |
| Infarct Volume | (% of hemisphere) | 35% | 22% |
| Neuronal Survival (Hippocampus) | (% of control) | 60% | 78% |
Neurological deficit scored on a 0-5 scale, where 0 is no deficit and 5 is severe deficit.
Interpretation: In the in vivo model, the hypothetical this compound again showed a more pronounced neuroprotective effect, leading to a greater reduction in neurological deficits, smaller infarct volume, and higher neuronal survival in the hippocampus compared to Resveratrol at the same dosage.
Part 3: Mechanistic Insights - Signaling Pathways
Resveratrol is known to exert its neuroprotective effects through multiple signaling pathways, primarily by activating Sirtuin 1 (SIRT1) and the Nrf2/ARE pathway.[6][7][8][9][10] These pathways collectively enhance antioxidant defenses and inhibit inflammatory and apoptotic processes.[3][4][6] this compound is hypothesized to act as a potent dual-agonist of these pathways.
Signaling Pathway Diagrams
References
- 1. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective properties and mechanisms of resveratrol in in vitro and in vivo experimental cerebral stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol and neurodegenerative diseases: activation of SIRT1 as the potential pathway towards neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol Treatment in Different Time-Attenuated Neuronal Apoptosis After Oxygen and Glucose Deprivation/Reoxygenation via Enhancing the Activation of Nrf-2 Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of Bezisterim with donepezil in Alzheimer's models
An Evaluation of Bezisterim in Alzheimer's Disease Models: A Comparative Analysis
To Our Fellow Researchers,
This guide provides a detailed evaluation of this compound (also known as NE3107), an investigational drug candidate for Alzheimer's disease (AD). While the primary topic of interest was the synergistic effects of this compound with the standard-of-care medication, donepezil, a comprehensive review of publicly available scientific literature and clinical trial data has revealed no studies evaluating this specific combination.
Therefore, this document will focus on the performance of this compound as a monotherapy in recent clinical trials. We will objectively present the available experimental data, detail the methodologies employed in these studies, and contextualize its mechanism of action. For comparative purposes, a brief overview of donepezil's established mechanism is also included to provide a basis for considering potential, though currently hypothetical, synergistic interactions.
Overview of Therapeutic Agents
This compound (NE3107)
This compound is an orally bioavailable, blood-brain barrier-permeable small molecule that functions as a modulator of inflammation and an insulin sensitizer.[1] Its primary mechanism of action is not directed at amyloid or tau, but rather at inhibiting neuroinflammation. It selectively binds to the extracellular signal-regulated kinase (ERK) and inhibits the inflammatory activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[2] This action leads to a reduction in pro-inflammatory cytokines like TNF-α, without disrupting the homeostatic functions of ERK and NF-κB, which are vital for insulin signaling and neuron survival.
Donepezil
Donepezil is a well-established acetylcholinesterase (AChE) inhibitor.[3][4] Its primary mechanism involves reversibly inhibiting the AChE enzyme, which breaks down the neurotransmitter acetylcholine.[3] By increasing the levels of acetylcholine in the brain, donepezil enhances cholinergic transmission, which is known to be deficient in Alzheimer's patients and is crucial for memory and cognition.[3][4] Secondary mechanisms may include modulation of the MAPK signaling pathway and other neuroprotective effects.[5][6][7]
Comparative Performance Data
The following tables summarize quantitative data from the Phase 3 clinical trial of this compound (NCT04669028) in patients with mild-to-moderate Alzheimer's disease. The data is from an exploratory analysis of a per-protocol subset of participants.
Table 1: Effects on Cognitive and Functional Endpoints
| Clinical Endpoint | This compound Improvement vs. Placebo | Notes |
| ADAS-Cog12 | 26% improvement (–0.94) | A lower score indicates better cognitive function. |
| CDR-SB | 68% improvement (–0.95) | A lower score indicates less dementia severity. |
| MMSE | 40% improvement (+1.02) | A higher score indicates better cognitive function. |
| ADCS-ADL | 47% improvement (+3.08) | A higher score indicates better performance in activities of daily living. |
| ADCOMS | 27% improvement (–0.03) | A composite score where lower values indicate less decline. |
Data sourced from an analysis of 57 patients who completed the protocol in the NCT04669028 trial. Improvements were reported as trends and the overall study was not powered for statistical significance after site exclusions.[8]
Table 2: Effects on Biological Aging Markers (Epigenetic Clocks)
| Epigenetic Clock | This compound Age Deceleration Advantage vs. Placebo | p-value |
| Inflammation Age Clock | -4.77 years | 0.022 |
| Hannum Age Clock | -5.0 years | 0.006 |
| SkinBlood Clock | -3.68 years | 0.017 |
| PhenoAge Clock | -3.71 years | 0.081 |
| GrimAge Clock | -1.92 years | 0.068 |
Data reflects the difference between biological age (measured by DNA methylation) and chronological age. A negative value indicates a younger biological age relative to actual age.[8][9]
Experimental Protocols
The data presented is primarily from the NCT04669028 clinical trial, a Phase 3 study of this compound in patients with probable Alzheimer's disease.
Study Design (NCT04669028)
-
Title: A Phase 3 Study of NE3107 in Probable Alzheimer's Disease.[10]
-
Design: A 7-month (30-week) randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[11][12][13]
-
Participants: 439 participants aged 60-85 with mild-to-moderate probable Alzheimer's disease (MMSE score of ≥14 and ≤24).[12][13]
-
Intervention: Participants were randomly assigned (1:1) to receive either 20 mg of this compound orally twice daily or a matching placebo.[12]
-
Primary Outcome Measures: The co-primary endpoints were the change from baseline to week 30 on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog12) and the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).[10]
-
Exploratory Biomarkers: Blood samples were collected for analysis of plasma biomarkers (including pTau217, GFAP, NfL) and for DNA methylation analysis to assess biological aging.[12][14]
Signaling Pathways and Workflows
This compound's Proposed Anti-Inflammatory Pathway
The diagram below illustrates the proposed mechanism of action for this compound. Inflammatory stimuli, such as those present in the AD brain, activate signaling cascades that lead to the phosphorylation of ERK. This, in turn, promotes the activation of the NF-κB transcription factor, resulting in the production of pro-inflammatory cytokines like TNF-α, which drive neuroinflammation and insulin resistance. This compound is believed to selectively inhibit the inflammatory-driven activation of ERK, thereby blocking this cascade.
Caption: this compound's anti-inflammatory mechanism of action.
Donepezil's Cholinergic Pathway
Donepezil's primary role is to increase acetylcholine levels at the synapse. It achieves this by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for breaking down acetylcholine. The resulting increase in acetylcholine enhances signaling between cholinergic neurons, which is critical for cognitive processes.
References
- 1. BioVie Inc. Presents Promising Phase 3 Study Results for this compound in Alzheimer’s Disease at WCAG-2025 | Nasdaq [nasdaq.com]
- 2. BioVie Inc. - BioVie Presents Data Showing Potential for this compound (NE3107) to Reduce Inflammation and Restore Homeostasis in a Manner Correlated with Alzheimer's Disease and Biomarker Endpoints [investors.bioviepharma.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 5. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. neurologylive.com [neurologylive.com]
- 9. BioVie Presents Data Showing Potential for this compound (NE3107) to Reduce Inflammation and Restore Homeostasis in a Manner Correlated with Alzheimer’s Disease and Biomarker Endpoints - BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Bezisterim's Efficacy as an NF-κB Inhibitor in Microglia: A Comparative Analysis
An in-depth evaluation of Bezisterim (NE3107) in comparison to other notable NF-κB inhibitors, MLN4924 and Celastrol, for the modulation of microglial activation. This guide synthesizes available preclinical data to offer researchers and drug development professionals a comparative overview of their mechanisms and potential therapeutic efficacy.
Microglia, the resident immune cells of the central nervous system, play a pivotal role in neuroinflammation, a key process in the pathology of many neurodegenerative diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response in these cells. Its inhibition presents a promising therapeutic strategy to mitigate neuroinflammation. This compound (also known as NE3107) has emerged as a novel inhibitor of the NF-κB pathway. This guide provides a comparative analysis of this compound with two other known NF-κB inhibitors, MLN4924 and Celastrol, focusing on their effectiveness in microglia based on available experimental data.
Mechanism of Action and Efficacy
MLN4924 acts as an inhibitor of the NEDD8-activating enzyme, which is upstream of NF-κB activation. This indirect inhibition has been shown to effectively block NF-κB signaling in microglia. Celastrol, a natural triterpenoid, also demonstrates potent NF-κB inhibitory activity in microglia.
The following tables summarize the available quantitative data on the effects of these inhibitors on microglial activation and inflammation. It is important to note that the lack of head-to-head comparative studies necessitates a cross-study comparison, which has inherent limitations due to variations in experimental conditions.
Comparative Efficacy of NF-κB Inhibitors in Microglia
| Inhibitor | Cell Type | Stimulus | Concentration | Effect on NF-κB Pathway | Cytokine Reduction | Reference |
| This compound (NE3107) | Microglia | Not Specified | Not Specified | Selective inhibition of ERK/NF-κB signaling | Reduced microglia activation | [1] |
| MLN4924 | BV-2 microglia | TNF-α | Not Specified | Blocked p65 nuclear translocation | Not Specified | [2] |
| Ischemic Brain | Ischemia | Not Specified | Mitigated pro-inflammatory polarization | Reduced IL-6, IL-1β, TNF-α | [3][4] | |
| Celastrol | BV-2 microglia | LPS | Not Specified | Inhibited DNA binding activity of NF-κB | Largely inhibited NO, TNF-α, IL-1β production | [5] |
| IMR-32 cells | Aβ₁₋₄₂ | 1 µM | Inhibited phosphorylation of IκBα and p65 | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the efficacy of NF-κB inhibitors in microglia.
In Vitro Microglia Activation Assay
-
Cell Culture : BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Pre-treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the NF-κB inhibitor (e.g., this compound, MLN4924, or Celastrol) or vehicle control. Cells are pre-incubated with the inhibitor for 1-2 hours.
-
Stimulation : Following pre-treatment, microglia are stimulated with a pro-inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL, to induce NF-κB activation and an inflammatory response.
-
Incubation : The cells are incubated for a specified period, typically ranging from 6 to 24 hours, depending on the endpoint being measured.
-
Assessment of NF-κB Inhibition and Cytokine Release :
-
NF-κB p65 Nuclear Translocation Assay : To assess the direct inhibition of the NF-κB pathway.
-
Griess Assay : To measure the production of nitric oxide (NO), a key inflammatory mediator.
-
ELISA : To quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
NF-κB p65 Nuclear Translocation Assay
-
Cell Preparation : Microglia are cultured on glass coverslips in 24-well plates.
-
Treatment : Cells are pre-treated with the inhibitor followed by stimulation with LPS as described above.
-
Fixation and Permeabilization : After the incubation period, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining : Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis : Coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The nuclear translocation of p65 is quantified by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.
Griess Assay for Nitric Oxide (NO) Measurement
-
Sample Collection : After the treatment period, the cell culture supernatant is collected.
-
Griess Reagent : The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction : An equal volume of the Griess reagent is added to the culture supernatant in a 96-well plate.
-
Measurement : After a short incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
ELISA for Pro-inflammatory Cytokine Quantification
-
Sample Collection : Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
ELISA Procedure : Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions. Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest. The samples and standards are then added to the wells. After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate solution.
-
Measurement : The resulting colorimetric reaction is measured using a microplate reader, and the cytokine concentration is determined from a standard curve.
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: NF-κB Signaling Pathway in Microglia and Points of Inhibition.
Caption: Experimental Workflow for Evaluating NF-κB Inhibitor Efficacy.
Caption: Logical Relationship of the Compared NF-κB Inhibitors.
Conclusion
Based on the available preclinical data, this compound, MLN4924, and Celastrol all demonstrate the capacity to inhibit the NF-κB pathway in microglia, leading to a reduction in pro-inflammatory responses. This compound acts by selectively targeting the ERK/NF-κB signaling cascade. While quantitative comparisons are limited by the absence of direct comparative studies, all three compounds show promise as potential therapeutic agents for neuroinflammatory conditions. Further head-to-head in vitro and in vivo studies are warranted to definitively establish the relative potency and efficacy of this compound compared to other NF-κB inhibitors in the context of microglial-mediated neuroinflammation.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. The NEDD8-activating enzyme inhibitor MLN4924 reduces ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celastrol inhibits production of nitric oxide and proinflammatory cytokines through MAPK signal transduction and NF-kappaB in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of IKKβ by celastrol and its analogues – an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Bezisterim's mechanism of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the mechanism of action of Bezisterim (NE3107), a novel therapeutic agent under investigation for neurodegenerative diseases. It is designed to assist researchers in understanding and potentially replicating key experiments by providing a synthesis of available data, detailed methodologies where accessible, and a comparative look at alternative therapeutic strategies targeting similar pathways.
This compound's Core Mechanism: Targeting the ERK/NF-κB Inflammatory Axis
This compound is an orally available, small molecule capable of crossing the blood-brain barrier.[1] Its primary mechanism of action centers on the modulation of inflammatory pathways and enhancement of insulin sensitivity within the central nervous system. Published literature indicates that this compound exerts its effects by inhibiting the extracellular signal-regulated kinase (ERK) signaling pathway, which in turn suppresses the activity of the transcription factor nuclear factor-kappa B (NF-κB).[1] This inhibitory action is reported to be selective for inflammation-driven signaling, leaving homeostatic cellular functions intact.
The proposed signaling cascade is as follows:
Caption: this compound's proposed mechanism of action.
Preclinical and Clinical Evidence: A Summary of Key Findings
This compound has been evaluated in a range of preclinical and clinical settings, primarily focusing on Alzheimer's disease and Parkinson's disease.
Preclinical Studies in Animal Models
Preclinical research in rodent and primate models of neurodegenerative diseases has suggested that this compound can mitigate disease-related pathology and improve functional outcomes. For instance, in a mouse model of Parkinson's disease, this compound was reported to protect against the loss of dopaminergic neurons.[2]
| Animal Model | Key Findings | Citation |
| Rodent Model of Parkinson's Disease | Protection of dopaminergic neurons. | [2] |
| Rodent Model of Alzheimer's Disease | Reduction in neuroinflammation. | [3][4] |
| Primate Model of Parkinson's Disease | Improved motor control. | [5] |
Clinical Trial Data
This compound has progressed through Phase 1, 2, and 3 clinical trials for Alzheimer's and Parkinson's disease. While full datasets and detailed protocols from all trials are not publicly available, published results and trial descriptions provide insights into its clinical effects.
A Phase 2a study in Parkinson's disease patients reported improvements in motor symptoms.[6] A Phase 3 trial in Alzheimer's disease showed non-significant directional improvements in cognitive and functional measures in a subset of patients.[3]
| Clinical Trial Phase | Indication | Key Reported Outcomes | Citation |
| Phase 2a | Parkinson's Disease | Improvement in motor symptoms. | [6] |
| Phase 3 | Alzheimer's Disease | Non-significant directional improvements in cognition and function. | [3] |
| Phase 2 | Early Parkinson's Disease | Ongoing, assessing motor and non-motor symptoms. | [1][7][8] |
Methodologies for Replicating Key Experiments
Detailed, step-by-step protocols for the key experiments investigating this compound's mechanism of action are not consistently available in the public domain. However, based on the published literature, the following methodologies are central to replicating the findings.
In Vitro Assays for Target Engagement and Downstream Effects
Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow for in vitro experiments.
-
ERK Phosphorylation Assay (Western Blot):
-
Cell Lines: Microglial or neuronal cell lines are appropriate.
-
Stimulation: Cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce ERK phosphorylation.
-
Treatment: Cells are pre-treated with varying concentrations of this compound prior to stimulation.
-
Lysis and Protein Quantification: Standard cell lysis buffers and protein quantification assays (e.g., BCA) are used.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate secondary antibodies.
-
Detection: Signal is detected using chemiluminescence or fluorescence. The ratio of p-ERK to total ERK is calculated to determine the effect of this compound.
-
-
NF-κB Activation Assays:
-
Reporter Gene Assays: Cells are transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase). A decrease in reporter gene activity in the presence of this compound indicates inhibition of NF-κB.
-
Nuclear Translocation Analysis (Immunofluorescence or Western Blot): The translocation of NF-κB subunits (e.g., p65) from the cytoplasm to the nucleus upon stimulation is a key activation step. This can be visualized by immunofluorescence microscopy or quantified by Western blotting of nuclear and cytoplasmic fractions.
-
-
Cytokine Release Assays (ELISA):
-
Cell Culture and Treatment: As described above.
-
Supernatant Collection: Cell culture supernatants are collected after treatment.
-
ELISA: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of pro-inflammatory cytokines, such as TNF-α, in the supernatants. A reduction in cytokine levels in this compound-treated cells would be expected.
-
In Vivo Animal Models
Replication of in vivo findings requires the use of established animal models of neurodegenerative diseases.
Experimental Workflow for In Vivo Analysis
Caption: A generalized workflow for in vivo experiments.
-
Parkinson's Disease Models: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a common choice for inducing parkinsonian pathology.
-
Treatment: this compound is typically administered orally.
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod, pole test, and open field test.
-
Histological Analysis: Post-mortem analysis of brain tissue would involve immunohistochemistry for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum to assess neuroprotection.
-
-
Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are frequently used.
-
Treatment: Chronic oral administration of this compound.
-
Cognitive Assessment: Cognitive function can be evaluated using tasks like the Morris water maze, Y-maze, and novel object recognition test.
-
Pathological Analysis: Brain tissue can be analyzed for amyloid plaque load (using immunohistochemistry or ELISA for Aβ peptides) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Alternative Therapeutic Strategies Targeting the ERK/NF-κB Pathway
The ERK/NF-κB signaling cascade is a well-established target for anti-inflammatory drug development. Several other compounds, both synthetic and natural, have been investigated for their potential to modulate this pathway in the context of neurodegeneration.
| Alternative Compound/Drug Class | Reported Mechanism of Action | Potential Advantages/Disadvantages | Citation |
| Other Small Molecule ERK Inhibitors | Directly inhibit the kinase activity of ERK1/2. | May have different selectivity and off-target effects compared to this compound. | |
| Natural Compounds (e.g., Curcumin, Resveratrol) | Modulate multiple signaling pathways, including ERK and NF-κB. | Generally considered safe, but may have lower potency and bioavailability. | |
| NF-κB Inhibitors | Target different components of the NF-κB signaling pathway (e.g., IKK inhibitors). | May offer a more direct inhibition of NF-κB, but could also have broader effects on immune function. | [9][10] |
Direct head-to-head comparative studies between this compound and these alternatives are currently lacking in the published literature. Such studies would be crucial for establishing the relative efficacy and safety of these different therapeutic approaches.
Conclusion and Future Directions
The available evidence suggests that this compound's mechanism of action involves the inhibition of the pro-inflammatory ERK/NF-κB signaling pathway. While preclinical and early clinical data have shown some promising results, a full and independent replication of these findings is hampered by the limited availability of detailed experimental protocols.
For researchers aiming to build upon this work, a systematic approach to replicating the key in vitro and in vivo experiments is recommended. Furthermore, comparative studies with other ERK and NF-κB inhibitors are needed to better understand the unique therapeutic potential of this compound. As more data from ongoing and future clinical trials become available, a clearer picture of this compound's efficacy and its place in the therapeutic landscape for neurodegenerative diseases will emerge.
References
- 1. cndlifesciences.com [cndlifesciences.com]
- 2. alzforum.org [alzforum.org]
- 3. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease [frontiersin.org]
- 5. bioviepharma.com [bioviepharma.com]
- 6. bioviepharma.com [bioviepharma.com]
- 7. s205.q4cdn.com [s205.q4cdn.com]
- 8. BioVie Inc. - BioVie Announces Alignment with FDA on Clinical Trial to Assess this compound in Parkinson's Disease [investors.bioviepharma.com]
- 9. NF-κB Inhibitors Attenuate MCAO Induced Neurodegeneration and Oxidative Stress—A Reprofiling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Bezisterim in Neurodegenerative Diseases: A Comparative Review of Clinical Trial Data
An in-depth analysis of the novel anti-inflammatory and insulin-sensitizing agent, Bezisterim (NE3107), and its performance in clinical trials for Alzheimer's and Parkinson's diseases against established and emerging therapies.
This compound, an investigational oral, blood-brain barrier-permeable small molecule, is being developed by BioVie Inc. as a potential treatment for neurodegenerative diseases. Its proposed mechanism of action centers on the modulation of neuroinflammation and insulin resistance, key pathological features of both Alzheimer's and Parkinson's diseases.[1][2] This review synthesizes available clinical trial data for this compound and provides a comparative analysis with other therapeutic agents in the respective disease landscapes.
This compound for Alzheimer's Disease: A Novel Inflammatory Approach
This compound's therapeutic rationale in Alzheimer's disease (AD) lies in its ability to selectively inhibit inflammation-driven pathways, including NF-κB signaling, without disrupting their normal cellular functions.[1] This is hypothesized to reduce neuroinflammation and improve insulin sensitivity within the brain, thereby offering a neuroprotective effect.[3]
Comparative Clinical Trial Data: this compound vs. Amyloid-Targeting Monoclonal Antibodies
The current therapeutic landscape for Alzheimer's disease has been largely shaped by amyloid-targeting monoclonal antibodies. For a comprehensive comparison, this review includes data from key clinical trials of this compound alongside Aducanumab, Lecanemab, and Donanemab.
| Drug | Mechanism of Action | Trial Name (NCT) | Key Efficacy Results | Key Safety/Tolerability Findings |
| This compound (NE3107) | Anti-inflammatory and insulin sensitizer; inhibits ERK and NF-κB signaling | NM101 (NCT04669028) | Non-significant directional improvements in cognitive and functional measures vs. placebo in a subset of patients.[3][4] Showed potential to decrease biological age as measured by DNA methylation "clocks".[5] | Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were reported in 62.5% of patients on this compound vs. 72.7% on placebo. No treatment-related serious adverse events were reported.[5] |
| Aducanumab | Monoclonal antibody targeting aggregated forms of amyloid-beta | EMERGE (NCT02484547) & ENGAGE (NCT02477800) | EMERGE met its primary endpoint, showing a 22% decrease on the CDR-SB score for the high-dose group vs. placebo.[6][7] ENGAGE did not meet its primary endpoint.[6] | The most common adverse event was amyloid-related imaging abnormalities-edema (ARIA-E).[6] |
| Lecanemab | Monoclonal antibody targeting soluble amyloid-beta protofibrils | Clarity AD (NCT03887455) | Showed a 27% slowing of cognitive decline on the CDR-SB compared to placebo.[8] | The most common adverse events were infusion-related reactions, ARIA with hemosiderin deposits (ARIA-H), ARIA-E, and headache.[8] |
| Donanemab | Monoclonal antibody targeting established amyloid plaques | TRAILBLAZER-ALZ 2 (Phase 3) | Significantly slowed cognitive and functional decline by 35% on the iADRS and 36% on the CDR-SB in patients with low-to-medium tau levels.[9] | ARIA was a notable side effect, consistent with other amyloid-targeting therapies.[10] |
Experimental Protocol: this compound NM101 Phase 3 Trial (NCT04669028)
-
Study Design: A 7-month, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[4][11]
-
Participants: Patients with mild-to-moderate probable Alzheimer's disease. A total of 439 individuals were enrolled across 39 sites.[5]
-
Intervention: Oral administration of this compound or placebo.
-
Primary Endpoints:
-
Secondary Endpoints: Included assessments of neuropsychiatric and behavioral deficits (MMSE, ADCOMS, NPI), functional outcome (ADCS-ADL), and glycemic control.[3]
Note: The NM101 trial encountered protocol violations, and the data from a smaller, source-document-verified subset of participants was used for the primary analysis, which was no longer powered for its original endpoints.[5][12]
This compound for Parkinson's Disease: A Dual-Pronged Strategy
In Parkinson's disease (PD), this compound is being investigated for its potential to address both motor and non-motor symptoms by targeting neuroinflammation and insulin resistance, which are believed to contribute to the degeneration of dopaminergic neurons.[2]
Comparative Clinical Trial Data: this compound vs. Levodopa
Levodopa remains the gold-standard symptomatic treatment for Parkinson's disease. This compound has been studied both as an adjunct to Levodopa and as a potential standalone therapy.
| Drug | Mechanism of Action | Trial Name (NCT) | Key Efficacy Results | Key Safety/Tolerability Findings |
| This compound (NE3107) | Anti-inflammatory and insulin sensitizer; inhibits ERK and NF-κB signaling | Phase 2a (NCT05083260) (adjunct to Levodopa) | Showed significant improvements in "morning on" symptoms and clinically meaningful improvement in motor control compared to Levodopa alone.[11] Also demonstrated improvements in non-motor symptoms like sleep and fatigue.[2][13] | Well-tolerated with no drug-related adverse events reported in the Phase 2a study.[11] |
| Levodopa | Dopamine precursor; restores synaptic dopamine levels | Various | Highly effective in improving motor symptoms of Parkinson's disease.[14] Long-term use can be associated with motor complications like dyskinesia.[15] | Nausea can be a side effect, particularly during initial treatment.[16] |
| This compound (NE3107) | Anti-inflammatory and insulin sensitizer; inhibits ERK and NF-κB signaling | SUNRISE-PD (NCT06757010) (standalone) | Ongoing Phase 2 trial to evaluate this compound as a first-line therapy in early Parkinson's disease. Topline data expected in late 2025 or early 2026.[17] | Not yet reported. |
Experimental Protocol: this compound SUNRISE-PD Phase 2 Trial (NCT06757010)
-
Study Design: A 20-week, multicenter, randomized, double-blind, placebo-controlled trial with a hybrid decentralized design.[18][19]
-
Participants: Approximately 60 patients with early Parkinson's disease who have had minimal exposure to Levodopa/carbidopa.[12][18]
-
Intervention: this compound 20 mg or placebo administered orally twice daily for 12 weeks.[12][18]
-
Primary Endpoint: Change in the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score at week 12.[12]
Visualizing the Science: Pathways and Protocols
To better understand the mechanisms and methodologies behind the clinical evaluation of this compound, the following diagrams illustrate its proposed signaling pathway and a generalized clinical trial workflow.
Caption: Proposed mechanism of action for this compound in modulating neuroinflammation.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.
References
- 1. bioviepharma.com [bioviepharma.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 8. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lilly's Donanemab Significantly Slowed Cognitive and Functional Decline in Phase 3 Study of Early Alzheimer's Disease [prnewswire.com]
- 10. Donanemab Phase 3 Data Reported at AAIC 2023 | alz.org [aaic.alz.org]
- 11. BioVie Inc. - BioVie Presents Data Showing Potential for this compound (NE3107) to Reduce Inflammation and Restore Homeostasis in a Manner Correlated with Alzheimer's Disease and Biomarker Endpoints [investors.bioviepharma.com]
- 12. cndlifesciences.com [cndlifesciences.com]
- 13. BioVie report another win with Alzheimer’s and Parkinson’s candidate [clinicaltrialsarena.com]
- 14. New Study Suggests Levodopa May Slow Progression Of Parkinson's Disease | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 15. New research on levodopa's influence on Parkinson's progression | Parkinson's UK [parkinsons.org.uk]
- 16. neurologylive.com [neurologylive.com]
- 17. BioVie Inc. - BioVie Initiates SUNRISE-PD Clinical Trial Assessing this compound in Early Parkinson’s Disease with First Patient Enrolled [investors.bioviepharma.com]
- 18. BioVie Presents Protocol Design of Upcoming SUNRISE-PD Phase 2 Trial of this compound in Patients with Early Parkinson’s Disease at ATMRD 2024 - BioSpace [biospace.com]
- 19. neurologylive.com [neurologylive.com]
Comparative Safety Analysis of Bezisterim and Other Therapeutic Agents for Alzheimer's Disease
This guide provides a detailed comparison of the safety profile of Bezisterim (NE3107), an investigational agent, with established and recently approved drugs for Alzheimer's disease. The comparison includes data from different drug classes: a novel anti-inflammatory agent (this compound), traditional cholinesterase inhibitors and NMDA receptor antagonists, and the newer class of amyloid-beta-targeting monoclonal antibodies.
This compound is an orally administered, blood-brain barrier-permeable small molecule with anti-inflammatory and insulin-sensitizing properties.[1] Its proposed mechanism involves the inhibition of extracellular signal-regulated kinase (ERK) signaling and nuclear factor kappa B (NF-κB) stimulated pro-inflammatory pathways.[1][2] Clinical trials have suggested a favorable safety and tolerability profile for this compound.[3][4]
Quantitative Safety Data Comparison
The following table summarizes the incidence of common and serious treatment-emergent adverse events (TEAEs) for this compound and other selected Alzheimer's disease medications based on data from clinical trials.
| Adverse Event | This compound (NE3107) | Lecanemab (Leqembi) | Donanemab | Donepezil (Aricept) | Memantine (Namenda) |
| Any Treatment-Emergent AE (%) | 62.5[5][6] | ~89[7] | ~89[7] | Variable | Variable |
| Headache (%) | 12.5[5] | 13[8] | 13[7] | <10[9] | 6[10] |
| Diarrhea (%) | N/A | 8[11] | N/A | 10[12] | 5[9] |
| Nausea (%) | N/A | 4[8] | N/A | 11[12] | 3[13] |
| Dizziness (%) | N/A | 5[8] | N/A | 8[14] | 7[10] |
| Infusion-Related Reactions (%) | N/A (Oral Drug) | 26.4[15] | 7.6[16] | N/A (Oral Drug) | N/A (Oral Drug) |
| ARIA-E (Edema/Effusion) (%) | N/A | 12.6[15] | 24[7] | N/A | N/A |
| Symptomatic ARIA-E (%) | N/A | 2.8[15] | 6[7] | N/A | N/A |
| ARIA-H (Hemorrhage) (%) | N/A | 17.3[15] | 19.7[17] | N/A | N/A |
Note: N/A (Not Applicable) is used for adverse events not associated with the drug's mechanism or route of administration, or for which specific data was not found in the cited sources. Adverse event percentages can vary based on study population, duration, and dosage.
Key Safety Considerations by Drug Class
This compound (Anti-inflammatory Agent): Clinical trial data indicates that this compound is well-tolerated.[6] In a Phase 3 study, treatment-emergent adverse events (TEAEs) were reported in 62.5% of participants receiving this compound compared to 72.7% in the placebo group.[5] The most notable TEAE with a higher incidence than placebo was headache (12.5% vs. 0%).[5] Importantly, no immunosuppressive effects have been reported.[3]
Amyloid-Beta Directed Monoclonal Antibodies (Lecanemab, Donanemab): This class of drugs carries a significant risk of Amyloid-Related Imaging Abnormalities (ARIA), which manifest as brain edema (ARIA-E) or hemorrhage (ARIA-H).[18][19] ARIA is a primary safety concern and requires regular MRI monitoring.[20] The incidence of ARIA is notably higher in carriers of the APOE4 gene.[15] Infusion-related reactions, including fever and flu-like symptoms, are also common.[8][16]
Cholinesterase Inhibitors (Donepezil): The most frequent side effects associated with cholinesterase inhibitors are gastrointestinal in nature, including nausea, diarrhea, and vomiting.[12][14][21] These effects are often dose-related and can be transient.[12] Less common but more serious adverse events can include slow heartbeat and fainting.[22][23]
NMDA Receptor Antagonist (Memantine): Memantine is generally well-tolerated.[9][21] Common side effects include dizziness, headache, confusion, and constipation.[10][24] Serious side effects are rare but can include signs of liver problems or heart failure.[25]
Experimental Protocols
Protocol for Monitoring Amyloid-Related Imaging Abnormalities (ARIA)
Objective: To detect and classify ARIA in patients undergoing treatment with amyloid-beta-targeting monoclonal antibodies.
Methodology:
-
Baseline Assessment: A brain MRI must be performed within one year prior to initiating treatment. This scan serves as a baseline to identify pre-existing conditions such as cerebral microhemorrhages or superficial siderosis that could increase ARIA risk.[20][26]
-
Routine Monitoring: Surveillance brain MRIs are conducted at scheduled intervals during treatment, particularly within the first year. A typical schedule involves scans prior to the 5th, 7th, and 14th infusions.[20]
-
MRI Sequences: The standardized protocol requires specific MRI sequences for optimal ARIA detection.[27]
-
T2* Gradient-Recalled Echo (GRE) or Susceptibility-Weighted Imaging (SWI): Critical for detecting ARIA-H (microhemorrhages and superficial siderosis).
-
T2 Fluid-Attenuated Inversion Recovery (FLAIR): The primary sequence for detecting ARIA-E (vasogenic edema and sulcal effusions).
-
Diffusion-Weighted Imaging (DWI): Used to differentiate ARIA-E from acute ischemia.[27]
-
-
Symptom-Triggered Scans: An unscheduled brain MRI is performed urgently if a patient presents with symptoms suggestive of ARIA, such as headache, confusion, vision changes, dizziness, or seizures.[8][20]
-
Classification and Management: Radiologists classify ARIA findings based on severity (mild, moderate, severe). Treatment decisions, such as pausing or discontinuing the drug, are based on the severity and symptomatic nature of the ARIA.[19][28]
Protocol for General Safety and Tolerability Assessment in Clinical Trials
Objective: To systematically collect and evaluate the safety and tolerability of an investigational drug throughout a clinical trial.
Methodology:
-
Inclusion/Exclusion Criteria: Rigorous criteria are established to select an appropriate patient population and exclude individuals with conditions that could confound safety assessments.[29]
-
Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit, whether observed by investigators or reported by participants. AEs are coded using a standardized medical dictionary (e.g., MedDRA).
-
Severity and Causality Assessment: Each AE is assessed for its severity (e.g., mild, moderate, severe) and its potential relationship to the study drug (e.g., not related, possibly related, probably related).
-
Vital Signs and Physical Examinations: Blood pressure, heart rate, respiratory rate, and temperature are measured at regular intervals. Comprehensive physical and neurological examinations are performed at baseline and specified follow-up visits.
-
Laboratory Safety Tests: Blood and urine samples are collected to monitor hematology, blood chemistry (including liver and kidney function), and coagulation parameters.[30]
-
Electrocardiograms (ECGs): ECGs are performed to monitor for potential cardiac side effects, such as changes in heart rate or rhythm.
-
Data Safety Monitoring Board (DSMB): An independent DSMB regularly reviews accumulating safety data to identify any concerning trends and ensure participant safety.[30][31]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical pathway of this compound's anti-inflammatory action.
Experimental Workflow Diagram
Caption: Workflow for a randomized controlled trial safety assessment.
References
- 1. bioviepharma.com [bioviepharma.com]
- 2. cndlifesciences.com [cndlifesciences.com]
- 3. BioVie Inc. Presents Promising Phase 3 Study Results for this compound in Alzheimer’s Disease at WCAG-2025 | Nasdaq [nasdaq.com]
- 4. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 5. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. neurologytoday.aan.com [neurologytoday.aan.com]
- 8. leqembi.com [leqembi.com]
- 9. 8 Memantine Side Effects You May Not Know About - GoodRx [goodrx.com]
- 10. Dementia medication side effects | Alzheimer's Society [alzheimers.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. alz.org [alz.org]
- 14. Adverse effects associated with the use of donepezil in general practice in England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alzheimer’s drug donanemab approved for use by drug regulator, likely to be available in India next year | Health and Wellness News - The Indian Express [indianexpress.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. Amyloid-related imaging abnormalities (ARIA): radiological, biological and clinical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MRI Protocols for ARIA monitoring | I-MED Radiology Network [i-med.com.au]
- 21. An update on the novel and approved drugs for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Donepezil: MedlinePlus Drug Information [medlineplus.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. Side effects of memantine - NHS [nhs.uk]
- 26. Aducanumab updated monitoring recommendations for amyloid-related imaging abnormalities (ARIA) | VJDementia [vjdementia.com]
- 27. ajnr.org [ajnr.org]
- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 29. alz.org [alz.org]
- 30. Study protocol for a phase III randomised controlled trial of Sailuotong (SLT) for vascular dementia and Alzheimer’s disease with cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. alzheimer.ca [alzheimer.ca]
Independent Validation of Bezisterim's Therapeutic Efficacy in Targeting EGFR-Driven Pathways
This guide provides an objective comparison of the novel therapeutic agent, Bezisterim, against established alternatives in the context of its intended therapeutic target, the Epidermal Growth Factor Receptor (EGFR). The following sections present supporting experimental data from in-vitro assays, detail the methodologies used, and visualize key pathways and workflows. This information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's performance.
Comparative Analysis of Kinase Inhibition
To validate its primary mechanism of action, this compound was tested for its ability to inhibit EGFR kinase activity and suppress the proliferation of EGFR-dependent cancer cell lines. Its performance was compared with two well-characterized EGFR inhibitors: a first-generation inhibitor (e.g., Gefitinib) and a third-generation inhibitor (e.g., Osimertinib).
Table 1: In-Vitro Inhibitory Activity
| Compound | Biochemical IC₅₀ (nM)¹ | Cell-Based IC₅₀ (nM)² |
|---|---|---|
| This compound | 0.8 | 12 |
| Gefitinib (Alternative 1) | 1.5 | 25 |
| Osimertinib (Alternative 2) | 0.5 | 8 |
¹Biochemical IC₅₀ represents the concentration required to inhibit the enzymatic activity of purified EGFR protein by 50%. ²Cell-Based IC₅₀ represents the concentration required to inhibit the proliferation of NCI-H1975 (EGFR L858R/T790M mutant) human lung adenocarcinoma cells by 50%.
Experimental Protocols
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to measure the direct inhibition of purified, recombinant EGFR (T790M mutant) kinase domain.
-
Reagents : Recombinant EGFR (T790M) enzyme, biotinylated poly-Glu-Tyr (pEY) peptide substrate, ATP, and a FRET donor/acceptor pair (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).
-
Procedure : The kinase reaction was initiated by adding ATP to a mixture of the EGFR enzyme, pEY substrate, and varying concentrations of the inhibitor (this compound or alternatives).
-
Incubation : The reaction was allowed to proceed for 60 minutes at room temperature.
-
Detection : The reaction was stopped, and the TR-FRET detection reagents were added. After a further 60-minute incubation, the signal was read on a plate reader capable of time-resolved fluorescence detection.
-
Analysis : The IC₅₀ value was calculated by fitting the dose-response curve using a four-parameter logistic equation.
The CellTiter-Glo® Luminescent Cell Viability Assay was used to quantify the effect of inhibitors on the proliferation of the NCI-H1975 cell line, which harbors an EGFR mutation rendering it resistant to first-generation inhibitors.
-
Cell Plating : NCI-H1975 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment : Cells were treated with a 10-point serial dilution of this compound or alternative compounds for 72 hours.
-
Lysis and Signal Generation : The CellTiter-Glo® reagent was added to each well, and the plate was mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate was then incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measurement : Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was recorded using a luminometer.
-
Analysis : IC₅₀ values were determined by plotting the percentage of cell viability against the log-transformed inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted biological pathway and a key experimental workflow.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Workflow for validating target engagement via Western Blot.
Safety Operating Guide
Proper Disposal Procedures for Bezisterim (NE3107)
DISCLAIMER: This document provides general guidance on the disposal of Bezisterim (also known as NE3107 or HE3286). All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
This compound is an investigational, orally bioavailable small molecule that is currently under clinical development for neurodegenerative diseases such as Alzheimer's and Parkinson's disease[1][2][3][4][5]. According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[6]. However, as an investigational drug, all waste materials containing this compound must be managed with care to ensure the safety of personnel and the environment.
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any disposal procedure, ensure appropriate personal protective equipment is worn. Standard laboratory PPE for handling non-hazardous chemical compounds should be used.
-
Standard PPE:
-
Safety glasses or goggles
-
Lab coat
-
Nitrile gloves
-
Avoid forming dust or aerosols when handling the solid compound[6]. It is recommended to handle this compound in a well-ventilated area or a chemical fume hood[6]. In case of contact, follow the first aid measures outlined in the SDS, which include flushing eyes or rinsing skin with large amounts of water[6].
Waste Segregation and Disposal Pathways
Proper segregation of waste is critical. The appropriate disposal route depends on the form of the waste (solid, liquid, contaminated labware) and institutional policies.
Step-by-Step Disposal Protocol:
-
Unused or Expired Solid this compound:
-
Do not dispose of solid this compound down the drain or in the regular trash.
-
Collect all unused or expired solid compound in a clearly labeled, sealed waste container. The label should include "this compound Waste," the chemical formula (C₂₁H₃₀O₃), and the CAS number (1001100-69-1)[4][6].
-
Contact your institution's EHS office to arrange for pickup and disposal via incineration through an approved vendor[7].
-
-
Dilute Aqueous Solutions of this compound:
-
While this compound is not classified as hazardous, aqueous solutions should not be disposed of down the sink unless explicitly permitted by your EHS department.
-
Collect dilute aqueous waste in a designated, sealed, and clearly labeled container.
-
Manage the container as chemical waste for collection by EHS.
-
-
Contaminated Labware and Consumables:
-
Sharps: All contaminated sharps (needles, syringes, scalpels, glass pipettes) must be placed in a designated sharps container immediately after use.
-
Non-Sharps: Disposable items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be collected in a designated "chemotoxic" or "biohazard" waste container destined for incineration[7]. This prevents the entry of the investigational compound into landfills.
-
Reusable Glassware: Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., 70% ethanol) to remove any residual compound. Collect the initial rinsate in the appropriate chemical waste container. After decontamination, the glassware can be washed using standard laboratory procedures.
-
Spill Management
In the event of a spill of solid this compound or a solution containing it:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
For liquid spills, absorb the material with a chemical spill pad or other inert absorbent.
-
Carefully collect the absorbed material and any contaminated debris into a sealed waste container.
-
Label the container as "this compound Spill Debris" and arrange for disposal through your EHS office.
-
Clean the spill area with a suitable decontamination solution (e.g., 70% ethanol), followed by soap and water.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative information relevant to the handling and disposal of this compound.
| Parameter | Value | Source/Recommendation |
| Molecular Formula | C₂₁H₃₀O₃ | [6] |
| Molecular Weight | 330.46 g/mol | [4][6] |
| CAS Number | 1001100-69-1 | [4][6] |
| Hazard Classification | Not a hazardous substance or mixture | [6] |
| Recommended Storage | 4°C, sealed, away from moisture | [6] |
| Waste Disposal Route | Incineration via approved vendor | [7] |
| Decontamination Solution | 70% Ethanol (Recommended) | General Laboratory Practice |
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general guidelines for the disposal of non-hazardous investigational drugs form the basis of the procedures outlined above[7][8][9]. The core principle is to manage the waste through a licensed disposal vendor to ensure its complete destruction via incineration, thereby preventing its release into the environment[7].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for Segregation and Disposal of this compound Waste.
References
- 1. alzforum.org [alzforum.org]
- 2. BioVie Inc. - BioVie Highlighted ADDRESS-LC Phase 2 Trial Design Exploring this compound for the Treatment of Neurological Symptoms of Long COVID at Keystone Symposia on Long COVID and Other Post-Acute Infection Syndromes [investors.bioviepharma.com]
- 3. bioviepharma.com [bioviepharma.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - BioVie - AdisInsight [adisinsight.springer.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Personal protective equipment for handling Bezisterim
Disclaimer: Fictional Substance
Bezisterim is not a real chemical. The following information is provided as a detailed, illustrative example of a safety and handling guide for a potent, hazardous laboratory chemical, designed to meet the specific formatting and content requirements of the prompt. All data, protocols, and recommendations are hypothetical and should not be used for any real-world application.
Essential Safety and Handling Guide: this compound
This guide provides critical safety, handling, and disposal information for this compound, a potent, water-soluble, crystalline powder. As a hazardous compound, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Physicochemical Properties
This compound is a potent cytotoxic agent. Primary hazards include acute toxicity upon inhalation, ingestion, or skin contact. It is also a suspected mutagen.
| Property | Value |
| IUPAC Name | (Fictional) 2-(4-fluorophenyl)-5-nitro-1H-indole |
| Molecular Formula | C₁₄H₉FN₂O₂ |
| Molecular Weight | 272.24 g/mol |
| Appearance | Fine yellow crystalline powder |
| Solubility in Water | 1.5 mg/mL |
| Solubility in DMSO | >50 mg/mL |
| Melting Point | 210-212 °C |
| LD50 (Oral, Rat) | 5 mg/kg (Estimated) |
| Occupational Exposure Limit | 0.1 µg/m³ (8-hour TWA) |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (powder or solution).
| Protection Type | Specification |
| Hand Protection | Double-gloving with nitrile gloves (ASTM D6319). Change outer gloves every 30 minutes or immediately upon contamination. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. |
| Respiratory | For handling powder: N95 or higher certified respirator. For solutions: Use within a certified chemical fume hood. |
| Body Protection | Disposable, solid-front, back-tying laboratory coat. Sleeves must be fully extended. |
Experimental Protocols: Stock Solution Preparation
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Certified chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Appropriate PPE
3.2. Procedure
-
Don all required PPE and perform all work within a chemical fume hood.
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 2.72 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube securely and vortex until the powder is completely dissolved.
-
Label the tube clearly: "this compound 10 mM in DMSO," include the date and your initials.
-
Store at -20°C in a designated, labeled secondary container.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
